L-Leucine-d3
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-LONBSJBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454138 | |
| Record name | L-Leucine-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87828-86-2 | |
| Record name | Leucine 5,5,5-H-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE 5,5,5-H-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of L-Leucine-d3, a crucial isotopically labeled amino acid in metabolic research, proteomics, and as an internal standard in mass spectrometry-based quantification. This document details synthetic strategies, purification methods, and analytical protocols for determining isotopic enrichment, presented in a format tailored for researchers and professionals in the life sciences and drug development.
Synthesis of this compound
The synthesis of this compound with high isotopic and enantiomeric purity requires a strategic approach to introduce deuterium (B1214612) atoms stereoselectively. Two primary strategies are commonly employed: asymmetric synthesis using a chiral auxiliary and enzymatic resolution of a racemic mixture of deuterated leucine (B10760876).
Asymmetric Synthesis via an Evans Auxiliary
This method introduces deuterium at a specific position with high stereocontrol, yielding the desired L-enantiomer directly.[1] A common approach involves the use of an Evans oxazolidinone chiral auxiliary.
Experimental Protocol:
-
Acylation of Evans Auxiliary: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with isovaleryl chloride (or a similar reagent) to form the corresponding N-isovaleryl oxazolidinone.
-
Deuteration: The enolate of the N-isovaleryl oxazolidinone is generated using a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C). The enolate is then quenched with a deuterium source, typically deuterium oxide (D₂O) or a deuterated alkyl halide (e.g., CD₃I for methyl-d3 labeling), to introduce the deuterium atoms. For this compound where the methyl groups are deuterated, a deuterated isovaleryl precursor would be used in the initial acylation step.
-
Cleavage of the Auxiliary: The resulting deuterated N-acyl oxazolidinone is then cleaved, for example, by hydrolysis with lithium hydroxide (B78521), to release the deuterated carboxylic acid.
-
Conversion to Amino Acid: The carboxylic acid is then converted to the corresponding α-amino acid. This can be achieved through various methods, such as a Curtius rearrangement or by conversion to an α-bromo acid followed by amination.
-
Purification: The final this compound is purified, typically by ion-exchange chromatography, to remove any remaining chiral auxiliary, reagents, and byproducts.
Enzymatic Resolution of Dthis compound
This strategy involves the non-stereoselective synthesis of a racemic mixture of Dthis compound, followed by the enzymatic separation of the L- and D-enantiomers.[2][3]
Experimental Protocol:
-
Synthesis of Racemic Dthis compound: A racemic mixture of deuterated leucine can be synthesized through various established methods. One common approach is the Strecker synthesis, starting from isovaleraldehyde-d_x_, potassium cyanide, and ammonia, followed by hydrolysis. The deuterium can be incorporated into the isovaleraldehyde (B47997) starting material.
-
N-Acetylation: The resulting Dthis compound is N-acetylated using acetic anhydride (B1165640) to produce N-acetyl-Dthis compound.
-
Enzymatic Hydrolysis: The N-acetyl-Dthis compound is then subjected to enzymatic hydrolysis using an aminoacylase, such as porcine kidney acylase I. This enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding this compound and unreacted N-acetyl-D-Leucine-d3.[3]
-
Separation: The free this compound can be separated from the N-acetyl-D-Leucine-d3 based on their differing solubility and charge properties, often by ion-exchange chromatography or crystallization.
-
Hydrolysis of N-acetyl-D-Leucine-d3 (Optional): The recovered N-acetyl-D-Leucine-d3 can be hydrolyzed under acidic conditions to yield D-Leucine-d3.
Purification of this compound
Regardless of the synthetic route, purification is a critical step to ensure the final product is free of chemical and stereoisomeric impurities.
Ion-Exchange Chromatography
Ion-exchange chromatography is a highly effective method for purifying amino acids.[4][5][6][7]
Experimental Protocol:
-
Resin Selection: A strong cation exchange resin (e.g., Dowex 50W) is typically used. The resin is prepared by washing with acid, water, and then the equilibration buffer.
-
Sample Loading: The crude this compound is dissolved in a low-ionic-strength acidic buffer (e.g., 0.1 M HCl) and loaded onto the equilibrated column.
-
Washing: The column is washed with the equilibration buffer to remove any unbound impurities.
-
Elution: The bound this compound is eluted using a buffer with a higher ionic strength or a different pH, such as an ammonium (B1175870) hydroxide solution.
-
Fraction Collection and Analysis: Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure this compound.
-
Desalting: The fractions containing the product are pooled, and the salt is removed by lyophilization or another desalting method.
Determination of Isotopic Purity
The isotopic purity of this compound is typically determined by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for quantifying the isotopic enrichment of volatile derivatives of amino acids.[11]
Experimental Protocol:
-
Derivatization: this compound is first converted to a volatile derivative. A common method is to form the N-trifluoroacetyl-n-butyl ester or the tert-butyldimethylsilyl (TBDMS) derivative.
-
For N-trifluoroacetyl-n-butyl ester: The sample is esterified with butanolic HCl followed by acylation with trifluoroacetic anhydride.
-
For TBDMS derivative: The sample is reacted with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
-
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the leucine derivative from other components.
-
MS Analysis: The eluent from the GC is introduced into a mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to monitor the molecular ions or characteristic fragment ions of the labeled (M+3) and unlabeled (M) leucine derivatives.
-
Calculation of Isotopic Purity: The isotopic purity is calculated from the relative abundances of the isotopic peaks. The atom percent excess is determined by comparing the isotopic ratio of the sample to that of a natural abundance standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing the underivatized amino acid, though derivatization can be used to improve chromatographic retention and ionization efficiency.[12][13][14]
Experimental Protocol:
-
Chromatographic Separation: this compound is separated using a suitable HPLC or UHPLC column, typically a reversed-phase C18 column, with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) or methanol) and an additive like formic acid to promote ionization.
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
MRM Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. A specific precursor ion (the protonated molecule [M+H]⁺) for both the deuterated and undeuterated leucine is selected in the first quadrupole. These precursor ions are then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.
-
Quantification of Isotopic Enrichment: The isotopic enrichment is determined by the ratio of the peak areas of the MRM transitions corresponding to the deuterated and undeuterated L-Leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the position of the deuterium label and for assessing the overall purity of the sample.[10][15][16]
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent, such as D₂O.
-
¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons at the deuterated position(s) confirms the location of the deuterium label. The integration of the remaining proton signals can be used to assess the degree of deuteration.
-
²H NMR Analysis: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal, further confirming the presence and location of the label.
-
¹³C NMR Analysis: A carbon-13 NMR spectrum can also be useful. The carbon atom attached to the deuterium will show a characteristic splitting pattern (due to C-D coupling) and a shift in its resonance compared to the unlabeled compound.
Data Presentation
Table 1: Summary of this compound Synthesis and Purity Data
| Parameter | Asymmetric Synthesis with Evans Auxiliary | Enzymatic Resolution of Racemic Mixture |
| Starting Materials | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Deuterated isovaleryl chloride | Isovaleraldehyde-d_x_, KCN, NH₃ |
| Key Reagents | LDA, D₂O or CD₃I, LiOH | Acetic anhydride, Aminoacylase |
| Typical Overall Yield | 40-60% | 30-50% (for the L-enantiomer) |
| Expected Isotopic Purity | >98 atom % D | >98 atom % D |
| Expected Enantiomeric Purity | >98% ee | >99% ee after purification |
| Primary Purification Method | Ion-Exchange Chromatography | Ion-Exchange Chromatography |
Table 2: Key Parameters for Isotopic Purity Analysis
| Analytical Technique | Derivatization | Key Measurement | Expected Outcome for High Purity |
| GC-MS | N-trifluoroacetyl-n-butyl ester or TBDMS | Ratio of (M+3) to (M) ion intensity | High (M+3)/(M) ratio, consistent with >98% enrichment |
| LC-MS/MS | Optional (e.g., with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) | Ratio of MRM transition peak areas for d3 and d0 forms | High peak area ratio of d3 to d0 transitions |
| ¹H NMR | None | Absence/reduction of proton signal at deuterated position | Signal for protons at the labeled position is absent or significantly diminished |
| ²H NMR | None | Presence of deuterium signal at the expected chemical shift | A clear signal corresponding to the deuterium nucleus |
| ¹³C NMR | None | Splitting and upfield shift of carbon signal at the deuteration site | Characteristic multiplet for the C-D bond |
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Analytical workflow for determining the isotopic purity of this compound.
References
- 1. Local Deuteration Enables NMR Observation of Methyl Groups in Proteins from Eukaryotic and Cell‐Free Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-[1-11C]leucine: routine synthesis by enzymatic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. conductscience.com [conductscience.com]
- 5. goldbio.com [goldbio.com]
- 6. med.unc.edu [med.unc.edu]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. alexandraatleephillips.com [alexandraatleephillips.com]
- 10. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. di.univr.it [di.univr.it]
- 16. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
L-Leucine-d3 in Biomedical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-d3, a stable isotope-labeled form of the essential branched-chain amino acid L-leucine, has emerged as a powerful and indispensable tool in biomedical research. Its unique properties allow for the precise tracing and quantification of metabolic processes in vivo and in vitro, without the safety concerns associated with radioactive isotopes. This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on its use in studying protein metabolism, its role in quantitative proteomics, and its utility in clinical and preclinical drug development. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are provided to facilitate its application in the laboratory.
This compound is primarily utilized as a metabolic tracer to measure the rates of protein synthesis and breakdown in various tissues.[1][2] By introducing this compound into a biological system, researchers can track its incorporation into newly synthesized proteins over time. This is typically measured using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods allow for the determination of the fractional synthesis rate (FSR) of proteins, a key metric in understanding the dynamic nature of protein turnover.[4][5]
Furthermore, this compound is a critical reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a widely used quantitative proteomics technique.[6][7] In SILAC, cells are cultured in media containing either the "light" (unlabeled) or "heavy" (this compound) form of leucine (B10760876).[8] This leads to the complete incorporation of the respective isotope into the cellular proteome. By mixing protein samples from cells grown under different conditions (e.g., drug-treated vs. control), the relative abundance of thousands of proteins can be accurately quantified in a single mass spectrometry experiment.[6]
Core Applications
The primary applications of this compound in biomedical research include:
-
Measurement of Protein Synthesis and Turnover: Quantifying the dynamic state of protein metabolism in response to various stimuli such as nutrition, exercise, disease, and drug treatment.[4][5]
-
Quantitative Proteomics (SILAC): Enabling the large-scale, accurate relative quantification of protein expression levels between different cell populations.[6][7]
-
Metabolic Tracer Studies: Investigating the flux of amino acids through various metabolic pathways and understanding the intricate details of cellular metabolism.[1][9]
-
Clinical Research and Drug Development: Assessing the impact of therapeutic interventions on protein metabolism and identifying biomarkers of drug efficacy and toxicity.[2][10]
Data Presentation: Quantitative Insights into Protein Metabolism
The use of this compound as a tracer allows for the precise quantification of protein synthesis rates under various physiological and pathological conditions. The following tables summarize key quantitative data from studies utilizing this compound and other leucine isotopes to measure muscle protein synthesis.
Table 1: Resting and Post-Exercise Muscle Protein Fractional Synthesis Rates (FSR)
| Condition | Tracer | FSR (%/h) in Vastus Lateralis | FSR (%/h) in Soleus | Citation |
| Rest | [2H3]-leucine | 0.085 ± 0.004 | 0.094 ± 0.008 | [4] |
| Post-Exercise | [2H3]-leucine | 0.109 ± 0.005 | 0.122 ± 0.005 | [4] |
Data are presented as mean ± standard error.
Table 2: Muscle Protein FSR in Response to Amino Acid Infusion
| Condition | Tracer | FSR (%/h) with Blood AA Precursor | FSR (%/h) with Muscle AA Precursor | Citation |
| Basal | d9-leucine | ~0.035 | ~0.025 | [11] |
| Amino Acid Infusion | d9-leucine | ~0.065 | ~0.055 | [11] |
Approximate values derived from graphical data.
Table 3: Muscle Protein FSR in Older Adults with Leucine Supplementation
| Condition | Pre-Supplementation FSR (%/h) | Post-Supplementation FSR (%/h) | Citation |
| Post-absorptive | 0.063 ± 0.004 | 0.074 ± 0.007 | [5] |
| Post-prandial | 0.075 ± 0.006 | 0.10 ± 0.007 | [5] |
Data are presented as mean ± standard error.
Experimental Protocols
Measurement of Muscle Protein Synthesis using this compound Infusion
This protocol outlines the key steps for an in vivo study to measure muscle protein synthesis rates in humans using a primed, constant infusion of this compound.
a. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
A catheter is inserted into a forearm vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
b. Tracer Infusion:
-
A priming dose of this compound is administered to rapidly achieve isotopic equilibrium in the precursor pool.
-
This is followed by a continuous infusion of this compound at a constant rate for the duration of the experiment.
c. Sample Collection:
-
Blood samples are collected at regular intervals to monitor plasma this compound enrichment.
-
Muscle biopsies are obtained from a muscle of interest (e.g., vastus lateralis) at the beginning and end of the infusion period to measure the incorporation of this compound into muscle protein.
d. Sample Processing:
-
Plasma: Plasma is separated from blood samples by centrifugation. Proteins are precipitated, and the supernatant containing free amino acids is collected.
-
Muscle Tissue: Muscle biopsies are immediately frozen in liquid nitrogen. The tissue is later homogenized, and proteins are precipitated. The intracellular free amino acid pool and the protein-bound amino acids are separated. The protein pellet is washed and then hydrolyzed to release individual amino acids.
e. Mass Spectrometry Analysis:
-
Amino acids from plasma and muscle hydrolysates are derivatized to make them volatile for GC-MS analysis or are analyzed directly by LC-MS/MS.
-
The isotopic enrichment of this compound is determined by monitoring the ion currents of the labeled (m+3) and unlabeled (m+0) leucine.
f. Calculation of Fractional Synthesis Rate (FSR):
-
FSR is calculated using the following formula: FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100 Where:
-
E_p1 and E_p2 are the enrichments of this compound in the protein-bound pool at the beginning and end of the infusion, respectively.
-
E_precursor is the average enrichment of this compound in the precursor pool (plasma or intracellular free leucine) during the infusion period.
-
t is the duration of the infusion period in hours.
-
SILAC Protocol using this compound for Quantitative Proteomics
This protocol provides a general workflow for a SILAC experiment using this compound.
a. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
One population is grown in "light" medium containing standard L-leucine.
-
The other population is grown in "heavy" medium where standard L-leucine is replaced with this compound.
-
Cells are cultured for at least five passages to ensure complete incorporation of the labeled amino acid.
b. Experimental Treatment:
-
Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., one treated with a drug, the other serving as a vehicle control).
c. Cell Lysis and Protein Extraction:
-
After treatment, the "light" and "heavy" cell populations are harvested and lysed.
-
Protein concentrations are determined for each lysate.
d. Sample Mixing and Protein Digestion:
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
-
The combined protein sample is then subjected to enzymatic digestion (typically with trypsin) to generate peptides.
e. LC-MS/MS Analysis:
-
The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.
-
The mass spectrometer detects peptide pairs that are chemically identical but differ in mass due to the presence of either light or heavy leucine.
f. Data Analysis:
-
Specialized software is used to identify and quantify the peptide pairs.
-
The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein between the two experimental conditions.
Visualizations: Pathways and Workflows
mTOR Signaling Pathway
Leucine is a key activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis.[12][13]
Caption: L-Leucine activates the mTORC1 signaling pathway to promote protein synthesis.
Experimental Workflow for a Stable Isotope Tracer Study
The following diagram illustrates a typical workflow for a biomedical research study utilizing this compound as a metabolic tracer.[2][9]
Caption: A typical workflow for a stable isotope tracer study using this compound.
Conclusion
This compound is a versatile and powerful tool for biomedical researchers, scientists, and drug development professionals. Its application as a metabolic tracer provides unparalleled insights into the dynamics of protein metabolism, while its use in quantitative proteomics enables a comprehensive understanding of cellular responses to various stimuli. The detailed protocols and data presented in this guide are intended to facilitate the successful implementation of this compound-based methodologies, ultimately advancing our understanding of human health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
L-Leucine-d3 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of L-Leucine-d3, a stable isotope-labeled amino acid, as a powerful tracer in metabolic research. Its primary utility lies in the precise measurement of protein synthesis rates and the elucidation of metabolic pathways, making it an invaluable tool in basic science, clinical research, and drug development.
Core Principles of this compound as a Metabolic Tracer
This compound is a form of the essential branched-chain amino acid L-Leucine in which three hydrogen atoms have been replaced by deuterium, a stable (non-radioactive) isotope of hydrogen. This isotopic labeling allows this compound to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry. When introduced into a biological system, this compound participates in the same metabolic processes as endogenous leucine (B10760876), including incorporation into newly synthesized proteins. By measuring the rate of its incorporation, researchers can accurately quantify the rate of protein synthesis.[1][2]
L-Leucine is not only a building block for proteins but also a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5] The use of this compound as a tracer allows for the investigation of this pathway's activity under various physiological and pathological conditions.
Applications in Metabolic Research and Drug Development
The use of stable isotope tracers like this compound is fundamental in modern metabolic research and is increasingly applied in the pharmaceutical industry.
-
Measuring Protein Synthesis: The primary application of this compound is to determine the fractional synthesis rate (FSR) of proteins, particularly in skeletal muscle. This has been instrumental in understanding the effects of nutrition, exercise, age, and disease on muscle protein metabolism.[6][7][8]
-
Metabolic Flux Analysis: By tracing the metabolic fate of the labeled leucine, researchers can gain insights into amino acid transport and oxidation, providing a more dynamic picture of metabolism than static concentration measurements alone.
-
Drug Development: In drug development, stable isotope tracers are employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4][9] By labeling a drug or a relevant biomarker, its journey through the body can be precisely tracked, providing crucial data for determining dosage, efficacy, and potential toxicity.[1][9][10]
Experimental Protocols
The accurate measurement of protein synthesis using this compound relies on carefully designed and executed experimental protocols. The most common method is the primed-constant infusion technique.
Primed-Constant Infusion Protocol for Muscle Protein Synthesis Measurement
This protocol is designed to achieve a steady-state enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis.
Objective: To measure the fractional synthesis rate (FSR) of muscle protein.
Materials:
-
Sterile this compound tracer solution
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Equipment for muscle biopsy collection and processing
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast) to establish a baseline.
-
Catheter Placement: Insert a catheter into a forearm vein for tracer infusion and another into a contralateral hand or forearm vein, which is heated to "arterialize" the venous blood, for blood sampling.
-
Priming Dose: Administer a priming bolus of this compound to rapidly raise the plasma enrichment to the expected steady-state level. The priming dose is calculated based on the infusion rate and the estimated volume of distribution.
-
Constant Infusion: Immediately following the priming dose, begin a continuous infusion of this compound at a constant rate.
-
Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor plasma tracer enrichment and confirm the attainment of a steady state.
-
Muscle Biopsies: Obtain muscle biopsies from a suitable muscle, such as the vastus lateralis, at the beginning and end of the tracer incorporation period. These biopsies are used to measure the incorporation of this compound into muscle protein.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples and prepare them for mass spectrometry analysis to determine the enrichment of this compound.
-
Muscle Tissue: Homogenize the muscle tissue, separate the myofibrillar proteins, and hydrolyze them into their constituent amino acids. The enrichment of this compound in the protein-bound fraction is then measured by mass spectrometry.[11]
-
-
Mass Spectrometry Analysis: Analyze the prepared plasma and muscle hydrolysate samples using GC-MS or LC-MS/MS to determine the isotopic enrichment of this compound.
-
Calculation of Fractional Synthesis Rate (FSR): The FSR is calculated using the following formula:
FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100
Where:
-
E₂ is the enrichment of this compound in the protein-bound fraction at the end of the infusion.
-
E₁ is the baseline enrichment of this compound in the protein-bound fraction.
-
Eₚ is the average enrichment of this compound in the plasma (precursor pool) during the infusion.
-
t is the duration of the tracer incorporation period in hours.
-
Data Presentation
Quantitative data from metabolic studies using this compound are crucial for comparing results across different conditions and populations.
| Parameter | Study Population | Condition | Tracer Infusion Protocol | Measured Outcome (FSR %/h) | Reference |
| Myofibrillar Protein Synthesis | Elderly Men | Control Diet | Primed-Constant Infusion of l-[1-¹³C]phenylalanine | 0.053 ± 0.009 | [6] |
| Myofibrillar Protein Synthesis | Elderly Men | Leucine-Supplemented Diet | Primed-Constant Infusion of l-[1-¹³C]phenylalanine | 0.083 ± 0.008 | [6] |
| Mixed Muscle Protein Synthesis | Older Adults | Basal | Simultaneous Infusion of [5,5,5-²H₃]leucine and [ring-¹³C₆]phenylalanine | 0.063 ± 0.005 | [2] |
| Mixed Muscle Protein Synthesis | Older Adults | Fed | Simultaneous Infusion of [5,5,5-²H₃]leucine and [ring-¹³C₆]phenylalanine | 0.080 ± 0.007 | [2] |
| Myofibrillar Protein Synthesis | Men | Rest (Fasted) | Primed-Constant Infusion of L-[ring-¹³C₆]phenylalanine | ~0.045 | [8] |
| Myofibrillar Protein Synthesis | Men | Post-Exercise (Fed with Whey Protein) | Primed-Constant Infusion of L-[ring-¹³C₆]phenylalanine | 0.061 ± 0.009 (1-3h post) | [8] |
Mandatory Visualizations
Signaling Pathways
The mTOR signaling pathway is a key regulator of protein synthesis and is activated by L-Leucine.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
Experimental Workflows
A typical workflow for a muscle protein synthesis study using this compound is depicted below.
Caption: Workflow for muscle protein synthesis measurement.
Logical Relationships
The relationship between the different precursor pools for protein synthesis is a critical consideration in tracer studies.
Caption: Precursor-product relationship in protein synthesis.
References
- 1. Elucidation of Mechanism of Action in Drug Invention: Using Stable Isotope Tracers to Unravel Biochemical Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of human mixed muscle protein fractional synthesis rate depends on the choice of amino acid tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. Stable isotope-resolved metabolomics and applications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Supplementation of a suboptimal protein dose with leucine or essential amino acids: effects on myofibrillar protein synthesis at rest and following resistance exercise in men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of stable isotopes in drug development|INFORMATION [newradargas.com]
- 10. youtube.com [youtube.com]
- 11. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
L-Leucine-d3 in SILAC: A Technical Guide to its Mechanism of Action and Application in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of L-Leucine-d3 in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics. We will delve into the principles of SILAC, the specific role of this compound, detailed experimental protocols, and data interpretation, providing a comprehensive resource for researchers in life sciences and drug development.
The Principle of SILAC: An Overview
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a metabolic labeling strategy that allows for the accurate and reproducible quantification of relative changes in protein abundance between different cell populations.[1][2] The fundamental principle of SILAC lies in the in vivo incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][3]
In a typical SILAC experiment, two populations of cells are cultured in media that are identical in all aspects except for the isotopic form of a specific essential amino acid.[1][4] One cell population is grown in a "light" medium containing the natural, unlabeled amino acid, while the other is grown in a "heavy" medium supplemented with a non-radioactive, stable isotope-labeled version of that same amino acid.[1][3][4] Over several cell divisions, the "heavy" amino acid is fully incorporated into the newly synthesized proteins of the cells grown in the heavy medium.[3][5]
Following experimental treatment, the "light" and "heavy" cell populations are combined.[3][6] This early mixing minimizes experimental variability that can arise from separate sample processing.[1][7] The combined protein mixture is then digested, typically with trypsin, to generate peptides. These peptides are subsequently analyzed by mass spectrometry (MS).[6][8] Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography (LC) separation.[9] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the stable isotope label.[9][10] The relative abundance of a protein in the two cell populations is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs.[1][11]
This compound: A Key Player in SILAC
L-Leucine is an essential amino acid, meaning that mammalian cells cannot synthesize it de novo and must obtain it from the culture medium.[4] This makes it an ideal candidate for SILAC labeling, as its incorporation can be controlled by supplementing the medium. This compound is a stable isotope-labeled form of L-leucine where three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This results in a 3 Dalton mass shift for each incorporated this compound residue in a peptide.
The use of deuterated leucine (B10760876) (Leu-d3) for SILAC was one of the earliest demonstrations of this powerful technique.[3][12] Studies have shown that the growth of cells in media containing this compound is comparable to growth in normal media, with no significant effects on cell morphology, doubling time, or differentiation capabilities.[3][12] Complete incorporation of this compound into the proteome is typically achieved after approximately five cell doublings.[3][12]
Mechanism of Action of this compound in SILAC
The mechanism of action of this compound in SILAC is a straightforward process of metabolic incorporation. During protein synthesis (translation), the cell's translational machinery does not distinguish between the natural ("light") L-Leucine and the stable isotope-labeled ("heavy") this compound.[5] When cells are cultured in a medium where the only source of leucine is this compound, all newly synthesized proteins will incorporate this "heavy" amino acid at every leucine position.
This leads to a predictable mass shift in all leucine-containing peptides derived from the "heavy" labeled cells. For example, a peptide containing one leucine residue will exhibit a 3 Da mass difference between its "light" and "heavy" forms. A peptide with two leucine residues will show a 6 Da difference, and so on. This distinct mass difference is the key to quantification in the mass spectrometer.
Experimental Protocol for SILAC using this compound
The following provides a generalized, detailed methodology for a SILAC experiment using this compound. Optimization for specific cell lines and experimental conditions is recommended.[13]
Phase 1: Adaptation Phase
-
Cell Culture Medium Preparation:
-
Prepare a Leucine-free cell culture medium.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (e.g., 10%). Dialyzed serum is crucial to remove endogenous, unlabeled amino acids.[6]
-
Create two types of media:
-
Light Medium: Add natural L-Leucine to the final concentration required for the specific cell line.
-
Heavy Medium: Add this compound to the same final concentration as the natural L-Leucine in the light medium.[13]
-
-
-
Cell Adaptation:
-
Culture the chosen cell line in both the "light" and "heavy" media for at least five to six cell divisions.[2][3] This ensures complete (>95%) incorporation of the respective leucine isotopes into the proteome.[6]
-
Verification of Incorporation (Optional but Recommended): To confirm labeling efficiency, a small aliquot of cells from the "heavy" culture can be harvested, lysed, and a small amount of protein digested and analyzed by mass spectrometry to check for the mass shift in leucine-containing peptides.[13]
-
Phase 2: Experimental Phase
-
Experimental Treatment:
-
Once cells are fully labeled, they are ready for the experimental treatment.
-
Treat the cells in the "light" medium with a vehicle control and the cells in the "heavy" medium with the drug or experimental condition of interest (or vice versa).[13]
-
Ensure that both cell populations are treated under identical conditions (e.g., incubation time, temperature, CO₂ concentration).[13]
-
-
Cell Harvesting and Lysis:
-
After the treatment period, harvest the cells. For adherent cells, use a non-enzymatic cell dissociation solution or scraping. For suspension cells, pellet them by centrifugation.[13]
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio based on cell number or protein concentration.[2]
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Digestion:
-
Quantify the protein concentration of the cell lysate.
-
Perform in-solution or in-gel digestion of the proteins. Trypsin is the most commonly used protease as it specifically cleaves at the C-terminus of lysine (B10760008) and arginine residues.[2][4]
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
Data Presentation and Analysis
The output from the mass spectrometer consists of mass spectra for the "light" and "heavy" peptide pairs. Specialized software, such as MaxQuant or Proteome Discoverer, is used to analyze this data.[13] The software identifies the peptides and quantifies the intensity ratios of the "heavy" to "light" peptide pairs. These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.[13]
Table 1: Example of Quantified Peptides for a Single Protein
| Peptide Sequence | Charge State | Light m/z | Heavy m/z | Light Intensity | Heavy Intensity | Log2 (Heavy/Light Ratio) |
| VAPEEHPVLLTEAPLNPK | 2 | 956.023 | 959.041 | 1.25E+07 | 2.50E+07 | 1.00 |
| LFTGHPETLEK | 2 | 609.821 | 612.839 | 8.90E+06 | 1.78E+07 | 1.00 |
| YLYEIAR | 2 | 457.259 | 457.259 | 2.10E+08 | 2.10E+08 | 0.00 |
| LLIYDDAELADLAK | 3 | 525.964 | 531.998 | 5.40E+05 | 1.08E+06 | 1.00 |
Note: The peptide YLYEIAR does not contain Leucine, hence no mass shift is observed, and its ratio is expected to be 1:1.
Table 2: Summary of Protein Quantification
| Protein ID | Gene Name | Number of Peptides Quantified | Average Log2 (Heavy/Light Ratio) | p-value | Regulation |
| P02768 | ALB | 15 | 0.05 | 0.87 | Unchanged |
| P60709 | ACTB | 22 | -0.10 | 0.75 | Unchanged |
| P12345 | TGT-1 | 8 | 2.58 | 0.001 | Upregulated |
| Q98765 | TGT-2 | 11 | -1.95 | 0.005 | Downregulated |
Signaling Pathways and Logical Relationships
L-Leucine itself is not just a building block for proteins; it is also a signaling molecule that can activate the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation.[14][15] While SILAC aims for complete metabolic labeling without altering cellular physiology, it is a point to consider in experimental design, particularly when studying pathways sensitive to amino acid levels. However, since both "light" and "heavy" cultures receive the same concentration of leucine, the signaling effects should be consistent across both populations, thus not confounding the relative quantification of protein expression changes due to the experimental treatment.
Conclusion
This compound is a robust and reliable tool for quantitative proteomics using the SILAC methodology. Its efficient metabolic incorporation and the minimal impact on cell physiology allow for accurate and reproducible quantification of changes in protein expression.[3] By understanding the core principles of SILAC, the specific mechanism of this compound incorporation, and adhering to detailed experimental protocols, researchers can leverage this powerful technique to gain significant insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions. The ability to combine samples early in the workflow makes SILAC with this compound a superior method for minimizing experimental error and achieving high quantitative accuracy.[1][8]
References
- 1. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 2. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. ukisotope.com [ukisotope.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]
- 10. SILAC-Based Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. SILAC Quantifizierung | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Deuterated Leucine in Quantitative Proteomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to accurately quantify the dynamic changes in protein abundance is paramount. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful and robust method for quantitative mass spectrometry-based proteomics. While various stable isotopes can be employed, the use of deuterated leucine (B10760876) offers a unique combination of cost-effectiveness and analytical rigor. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for leveraging deuterated leucine in proteomics, with a particular focus on its applications in drug discovery and development.
The Core Principle: Metabolic Incorporation of a "Heavy" Amino Acid
SILAC is a metabolic labeling strategy that relies on the in vivo incorporation of amino acids containing stable isotopes into the entire proteome of cultured cells.[1][2] The fundamental concept involves growing one population of cells in a medium containing the natural, "light" amino acid, while a second population is cultured in a medium where that essential amino acid is replaced by its "heavy," isotopically labeled counterpart. For deuterated leucine SILAC, this means supplementing the medium with leucine where several hydrogen atoms have been replaced by deuterium (B1214612) (e.g., L-Leucine-d3 or L-Leucine-d10).[1][3]
After a sufficient number of cell divisions (typically at least five), the proteome of the "heavy" cell population will have almost completely incorporated the deuterated leucine.[2] The "light" and "heavy" cell populations can then be subjected to different experimental conditions, such as treatment with a drug candidate versus a vehicle control. Subsequently, the two cell populations are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry.
Since peptides containing deuterated leucine will have a higher mass than their "light" counterparts, they will appear as distinct, paired peaks in the mass spectrum. The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the corresponding protein in the two cell populations.[4]
Key Benefits of Employing Deuterated Leucine
The choice of the isotopic label in a SILAC experiment is critical and influences the cost, accuracy, and complexity of the analysis. Deuterated leucine presents several key advantages:
-
Cost-Effectiveness: Deuterated amino acids are generally more affordable than their 13C- or 15N-labeled counterparts, making SILAC experiments more accessible, especially for large-scale studies.[5]
-
High Abundance in Proteins: Leucine is one of the most abundant amino acids in proteins, ensuring that a large proportion of tryptic peptides will contain at least one leucine residue, making them quantifiable.
-
Chemical Equivalence: Deuterated leucine is chemically identical to its natural form, ensuring that it is incorporated into proteins without altering cellular physiology or protein function.[5]
-
Accuracy and Reproducibility: By combining samples at the cell culture stage, SILAC minimizes experimental variability that can be introduced during sample preparation, leading to high accuracy and reproducibility.[4][6]
However, it is important to note a potential challenge associated with deuterium labeling. A chromatographic shift can occur during reverse-phase liquid chromatography, where deuterated peptides may elute slightly earlier than their non-deuterated counterparts.[4][7] While this can complicate data analysis, modern data analysis software has developed algorithms to account for and mitigate this effect.[8]
Quantitative Data Presentation: A Comparative Overview
The selection of a quantitative proteomics strategy depends on the specific research question, sample type, and available resources. The following table summarizes a comparison of deuterated leucine SILAC with other common labeling methods.
| Feature | Deuterated Leucine SILAC | 13C/15N SILAC | iTRAQ/TMT | Heavy Water (D2O) Labeling |
| Principle | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Metabolic (in vivo) |
| Multiplexing | Typically 2-plex or 3-plex | Typically 2-plex or 3-plex | Up to 18-plex | Not typically used for multiplexing relative quantification |
| Accuracy | High | Very High | Moderate (ratio compression can be an issue) | High |
| Precision | High | Very High | Moderate | High |
| Cost | Moderate | High | Very High | Low |
| Applicability | Dividing cells in culture | Dividing cells in culture | Any protein sample | In vivo organisms and cell culture |
| Key Advantage | Cost-effective, accurate | No chromatographic shift | High multiplexing capability | Labels a broad range of biomolecules |
| Key Disadvantage | Potential for chromatographic shift | Higher cost | Ratio compression, more complex workflow | Labels non-essential amino acids, can be complex to analyze |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for a typical SILAC experiment using deuterated leucine to compare protein abundance between two cell populations (e.g., control vs. drug-treated).
Cell Culture and Metabolic Labeling
-
Media Preparation:
-
Prepare "light" and "heavy" SILAC media. These are typically standard cell culture media (e.g., DMEM or RPMI 1640) that lack L-leucine.
-
Supplement the "light" medium with normal L-leucine at the standard concentration.
-
Supplement the "heavy" medium with deuterated L-leucine (e.g., this compound) at the same concentration.
-
Both media should be supplemented with dialyzed fetal bovine serum (dFBS) to avoid the introduction of unlabeled leucine from the serum.[2]
-
-
Cell Adaptation:
-
Culture one population of cells in the "light" medium and a second population in the "heavy" medium.
-
Passage the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid. The exact duration will depend on the cell line's doubling time.[2]
-
Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.
-
-
Experimental Treatment:
-
Once full incorporation is achieved, apply the experimental treatment (e.g., drug compound) to one of the cell populations (e.g., the "heavy" labeled cells). The other population ("light" labeled cells) serves as the control.
-
Sample Preparation
-
Cell Harvesting and Mixing:
-
Harvest both the "light" and "heavy" cell populations.
-
Count the cells from each population and mix them at a 1:1 ratio.
-
-
Protein Extraction:
-
Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) for digestion.
-
Reduction: Reduce the protein disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 1 hour.
-
Alkylation: Alkylate the cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
-
Digestion: Dilute the protein mixture with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration. Digest the proteins with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Quenching: Stop the digestion by adding trifluoroacetic acid (TFA) to a final concentration of 1%.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
-
Dry the purified peptides in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent for liquid chromatography.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer, which are capable of analyzing SILAC data.[9][10]
-
The software will identify peptides and proteins and calculate the intensity ratios of the "heavy" and "light" peptide pairs.
-
These ratios are then used to determine the relative abundance of the proteins in the control versus the treated sample.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding complex biological pathways and experimental procedures. The following are Graphviz (DOT language) representations of the mTOR signaling pathway, which is regulated by leucine, and a general experimental workflow for deuterated leucine SILAC.
Caption: Simplified mTOR signaling pathway activated by Leucine.
Caption: Experimental workflow for deuterated leucine SILAC.
Applications in Drug Development
Deuterated leucine-based proteomics is a valuable tool throughout the drug discovery and development pipeline:
-
Target Identification and Validation: By comparing the proteomes of diseased versus healthy cells, or cells treated with a bioactive compound, researchers can identify proteins that are differentially expressed, providing clues to potential drug targets.[1]
-
Mechanism of Action Studies: Understanding how a drug candidate affects the proteome can provide insights into its mechanism of action and potential off-target effects.
-
Biomarker Discovery: SILAC can be used to identify proteins that are secreted or shed from cells in response to a drug, which can serve as biomarkers of drug efficacy or toxicity.
-
Optimizing Drug Candidates: The effects of different drug analogs on the proteome can be compared to select the most potent and specific compounds for further development.
Conclusion
The use of deuterated leucine in SILAC-based proteomics offers a powerful, accurate, and cost-effective approach for quantitative analysis of the proteome. Its ability to provide a global and unbiased view of protein expression changes makes it an indispensable tool for researchers and scientists in both academic and industrial settings. For professionals in drug development, deuterated leucine SILAC provides a robust platform for target identification, mechanism of action studies, and biomarker discovery, ultimately accelerating the development of new and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Leucine-d3 in Protein Turnover Analysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of L-Leucine-d3, a stable isotope-labeled amino acid, in the quantitative analysis of protein turnover. This powerful technique offers a dynamic view of proteome maintenance, providing critical insights into cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic agents. By tracing the incorporation of this compound into newly synthesized proteins, researchers can precisely measure the rates of protein synthesis and degradation, elucidating the complex interplay that governs protein homeostasis.
Core Principle: Tracing Proteome Dynamics with this compound
The fundamental principle behind using this compound for protein turnover analysis lies in metabolic labeling. L-Leucine is an essential branched-chain amino acid (BCAA) that plays a pivotal role in stimulating protein synthesis, primarily through the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[1][2][3] this compound is a form of L-Leucine where three hydrogen atoms have been replaced by their heavier isotope, deuterium.[2] This isotopic labeling does not alter the biochemical properties of the amino acid, allowing it to be incorporated into nascent polypeptide chains by the cellular translational machinery.[4]
By introducing this compound into a biological system, be it cell culture or an in vivo model, newly synthesized proteins become "heavy" labeled. The rate of incorporation of this heavy label and the corresponding dilution of the pre-existing "light" (unlabeled) protein pool can be accurately quantified using mass spectrometry.[5] This allows for the calculation of key kinetic parameters of protein turnover.
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mTOR Complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[6][7][8] Understanding this pathway is often critical when interpreting protein turnover data, especially in the context of drug discovery and metabolic research. Leucine's presence signals nutrient availability, promoting anabolic processes.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate protein turnover analysis. The following sections outline generalized protocols for in vitro and in vivo studies using this compound.
In Vitro: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
The SILAC method is a powerful technique for quantitative proteomics that can be adapted for dynamic studies of protein turnover, often referred to as "pulsed SILAC" (pSILAC).[5][9][10]
Materials:
-
Cell line of interest
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (light)
-
This compound (heavy)[2]
-
Standard cell culture reagents and equipment
-
Mass spectrometer
Protocol:
-
Adaptation Phase: Culture cells for at least five to six doublings in "light" medium (Leucine-free medium supplemented with normal L-Leucine and dFBS) to ensure complete incorporation of the light amino acid.[1]
-
Experimental Phase (Pulse): Replace the "light" medium with "heavy" medium (Leucine-free medium supplemented with this compound and dFBS).[8]
-
Time-Course Sampling: Harvest cells at various time points after the switch to heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Extraction: Lyse the harvested cells using a suitable lysis buffer and extract the total protein.
-
Protein Digestion: Reduce, alkylate, and digest the protein extracts into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry to identify and quantify the relative abundance of light and heavy leucine-containing peptides.[8]
-
Data Analysis: Calculate the ratio of heavy to light peptides for each identified protein at each time point. These ratios are then used to determine the fractional synthesis rate and subsequently the protein turnover rate.
In Vivo: Metabolic Labeling in Animal Models
In vivo labeling allows for the study of protein turnover in the context of a whole organism, providing more physiologically relevant data.[11]
Materials:
-
Animal model (e.g., mouse, rat)
-
Custom diet with a defined amount of L-Leucine
-
This compound
-
Standard animal care and surgical equipment
-
Tissue homogenization equipment
-
Mass spectrometer
Protocol:
-
Acclimatization: House animals under controlled conditions and provide a standard diet.
-
Labeling Period: Switch the animals to a custom diet where a portion of the L-Leucine is replaced with this compound. The duration of the labeling period will depend on the expected turnover rates of the proteins of interest.[12]
-
Tissue Collection: At predetermined time points, euthanize the animals and harvest the tissues of interest.
-
Tissue Processing and Protein Extraction: Homogenize the tissues and extract the protein fraction.
-
Protein Digestion and Mass Spectrometry: Follow the same procedures for protein digestion and mass spectrometry analysis as outlined in the in vitro protocol.
-
Data Analysis: Determine the incorporation rate of this compound into proteins to calculate protein synthesis and turnover rates.
Experimental Workflow Visualization
The overall workflow for a typical this compound protein turnover experiment is a multi-step process from experimental design to data interpretation.
Data Presentation: Quantitative Insights into Proteome Dynamics
The quantitative data derived from this compound labeling experiments provide valuable insights into the regulation of protein turnover. The following tables summarize representative data from studies utilizing stable isotope-labeled leucine (B10760876) to measure protein kinetics.
Table 1: Whole-Body Protein Turnover in Response to Leucine Supplementation in Pigs [13]
| Treatment Group | Whole-Body Protein Synthesis (mmol N ⋅ kg BW⁻¹ ⋅ d⁻¹) | Whole-Body Protein Degradation (mmol N ⋅ kg BW⁻¹ ⋅ d⁻¹) |
| Control (1.36% SID Leu) | 309 ± 14 | 233 ± 14 |
| Medium Leucine (2.04% SID Leu) | 273 ± 14 | 203 ± 14 |
| High Leucine (2.72% SID Leu) | 260 ± 14 | 185 ± 14 |
| Data are presented as mean ± SEM. Increasing dietary leucine was shown to reduce both whole-body protein synthesis and degradation in healthy pigs. |
Table 2: Fractional Synthesis Rates (FSR) of Specific Muscle Proteins in Rats [14]
| Protein | FSR in Soleus (%/day) | FSR in Plantaris (%/day) |
| Collagen alpha-1(I) chain (CO1A1) | 0.58 | - |
| N-myc downstream-regulated gene 2 protein (NDRG2) | 5.40 | - |
| Creatine kinase S-type (KCRS) | - | 5.00 |
| Histone H2B type 1-A (H2B1A) | - | 0.76 |
| Enolase (ENOB) | - | 1.7 |
| Creatine kinase M-type (KCRM) | - | 2.09 |
| This table illustrates the variation in synthesis rates among different proteins and between different muscle types. |
Table 3: Effects of Leucine on Protein Turnover in Various In Vitro and In Vivo Models [15]
| Model System | Leucine Concentration/Dose | Effect on Protein Synthesis | Effect on Protein Degradation |
| Rat Diaphragm (in vitro) | 0.1 mM | +10% | No effect |
| Rat Diaphragm (in vitro) | 0.5 mM | +42% | -26% |
| 48h Starved Rats (in vivo infusion) | ~0.57 mM plasma level | +55.6% | Not specified |
| Cancer Cachexia Rats (20-day diet) | 3% Leucine-enriched diet | Not specified | -11% |
| Postabsorptive Humans (infusion) | 1.09 µmol/kg/min | +37.7% (net deposition) | No suppression |
| This table highlights the dose-dependent and context-specific effects of leucine on protein synthesis and degradation. |
Conclusion
The use of this compound in metabolic labeling experiments, coupled with mass spectrometry, is a robust and precise method for dissecting the dynamics of protein turnover. This technical guide provides a foundational understanding of the principles, methodologies, and data interpretation involved in such studies. For researchers in basic science and drug development, this approach offers a powerful tool to investigate the mechanisms of cellular regulation, identify novel therapeutic targets, and characterize the pharmacodynamics of new chemical entities. The ability to quantify the rates of protein synthesis and degradation provides a deeper understanding of cellular physiology and pathology, moving beyond static snapshots of the proteome to a dynamic view of its constant renewal.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Mitochondrial protein turnover: methods to measure turnover rates on a large scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mTOR - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Protein Turnover Rates in Senescent and Non-Dividing Cultured Cells with Metabolic Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]
- 13. Dietary Leucine Supplementation Decreases Whole-Body Protein Turnover before, but Not during, Immune System Stimulation in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to L-Leucine-d3 for Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of L-Leucine-d3, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available sources of this compound, presents key experimental protocols, and visualizes the critical signaling pathway in which it is involved.
This compound: An Essential Tool in Modern Research
This compound is a form of the essential branched-chain amino acid L-Leucine where three hydrogen atoms have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes the molecule heavier than its natural counterpart, allowing it to be distinguished and traced in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications in research include use as a tracer in metabolic studies and as an internal standard for the precise quantification of L-Leucine in various biological samples.[1][2]
Sourcing High-Purity this compound: A Comparative Overview
The selection of a suitable this compound supplier is critical to ensure the accuracy and reproducibility of experimental results. Key parameters to consider include isotopic purity, chemical purity, and the availability of various package sizes. Below is a comparative table of prominent suppliers offering this compound for research purposes.
| Supplier | Product Name | CAS Number | Isotopic Purity (atom % D) | Chemical Purity | Available Package Sizes |
| Sigma-Aldrich | L-Leucine-5,5,5-d3 | 87828-86-2 | 99% | ≥99% (CP) | 1 g |
| Cambridge Isotope Laboratories, Inc. | L-Leucine (5,5,5-D₃, 99%) | 87828-86-2 | 99% | ≥98% | 1 g |
| MedChemExpress | This compound | 87828-86-2 | 99.93% | Not specified | 10 mg, 50 mg, 100 mg |
| Aladdin Scientific | L-Leucine-5, 5, 5-d3 | 87828-86-2 | min 99% | Not specified | 1 g |
| LGC Standards | This compound | 87828-86-2 | Not specified | Not specified | 10 mg, 100 mg |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | L-LEUCINE (5,5,5-D3, 99%) | 87828-86-2 | 99% | 98% | 1 g |
| Toronto Research Chemicals (via Sapphire Bioscience) | This compound | 87828-86-2 | Not specified | Not specified | Inquire for sizes |
Key Experimental Protocols Utilizing this compound
This compound is instrumental in a range of sophisticated experimental techniques. The following sections provide detailed methodologies for two of its most common applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that uses metabolic incorporation of "heavy" amino acids to label proteins.[3] this compound can be used as the "heavy" amino acid to differentiate between protein populations from different experimental conditions.
Methodology:
-
Cell Culture Preparation: Two populations of cells are cultured. One is grown in a "light" medium containing normal L-Leucine, while the other is grown in a "heavy" medium where normal L-Leucine is replaced with this compound. It is crucial to use dialyzed fetal bovine serum to avoid the presence of unlabeled leucine (B10760876).
-
Metabolic Labeling: Cells are cultured for a sufficient number of cell divisions (typically at least five) to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Once fully labeled, the cells can be subjected to the desired experimental conditions (e.g., drug treatment, gene knockdown).
-
Sample Pooling and Protein Extraction: The "light" and "heavy" cell populations are combined in a 1:1 ratio. Total protein is then extracted from the mixed cell lysate.
-
Protein Digestion: The extracted proteins are digested into peptides, typically using an enzyme like trypsin.
-
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by mass spectrometry. Peptides containing L-Leucine will appear as doublets, with the "heavy" peptide having a mass shift corresponding to the number of deuterium atoms.
-
Data Analysis: The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Metabolic Flux Analysis
Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system.[4][5] this compound can be used as a tracer to follow the metabolic fate of leucine through various pathways.
Methodology:
-
Tracer Experiment Design: The experiment is designed to introduce this compound into the biological system of interest (e.g., cell culture, animal model) under steady-state conditions.
-
Isotope Labeling: The system is allowed to reach an isotopic steady state, where the distribution of the labeled leucine and its metabolites becomes constant over time.
-
Sample Collection and Metabolite Extraction: Samples are collected at specific time points, and metabolites are extracted.
-
Isotopomer Analysis: The isotopic labeling patterns of leucine and its downstream metabolites are measured using mass spectrometry or NMR.
-
Metabolic Modeling: A metabolic network model is constructed, and the experimental labeling data is used to constrain the model.
-
Flux Calculation: Computational algorithms are used to calculate the intracellular metabolic fluxes that best explain the observed labeling patterns.
Visualizing the Role of L-Leucine in Cellular Signaling
L-Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[2][6] The following diagrams illustrate this pathway and a general workflow for a SILAC experiment.
Caption: L-Leucine activates the mTORC1 signaling pathway.
Caption: A generalized workflow for a SILAC experiment.
References
An In-depth Technical Guide to the Safe Handling and Application of L-Leucine-d3 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safe handling and laboratory applications of L-Leucine-d3, a stable isotope-labeled amino acid crucial for modern biomedical research. This document outlines essential safety protocols, detailed experimental methodologies, and the biological context of its use, with a focus on quantitative proteomics and metabolic studies.
Safety and Handling of this compound
This compound, the deuterium-labeled form of the essential amino acid L-Leucine, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] However, as with any chemical substance, it should be handled with care in a laboratory setting. The toxicological properties of this compound have not been thoroughly investigated, and it is primarily for research use only.[2]
Hazard Identification and Precautionary Measures
While not considered hazardous, this compound may cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[1] Ingestion of large amounts may be harmful.[1] Therefore, standard laboratory safety precautions are recommended.
General Precautions:
-
Work in a well-ventilated area to avoid dust formation and inhalation.[3]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Keep away from food, drink, and animal feedingstuffs.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye irritation from dust particles. |
| Hand Protection | Nitrile rubber gloves (tested according to EN 374). | To prevent skin contact.[3] |
| Respiratory Protection | NIOSH/CEN approved respirator (e.g., N95 type dust mask) when dust formation is likely. | To prevent inhalation of fine particles.[2][4] |
| Protective Clothing | Laboratory coat. | To protect personal clothing from contamination. |
First Aid Measures
In case of accidental exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |
| Skin Contact | Wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place. For long-term storage of stock solutions, -20°C for up to one month and -80°C for up to six months is recommended.[5] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Protect from moisture and light.[2] |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatibilities | Strong oxidizing agents.[1] |
Disposal
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3] It is advisable to consult with a licensed professional waste disposal service.[1] Do not empty into drains.[3]
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀D₃NO₂ | [1][2] |
| Molecular Weight | 134.19 g/mol | [2][6][7][8][9] |
| Appearance | White to off-white solid powder. | [2][9] |
| Melting Point | >300 °C | [4][9] |
| Solubility | Soluble in water (≥ 10 mg/mL). | [2][5] |
| Isotopic Purity | Typically ≥98 atom % D. | [4] |
| CAS Number | 87828-86-2 | [1][2] |
Experimental Protocols and Applications
This compound is a versatile tool in modern biological research, primarily utilized as a tracer in metabolic studies and as an internal standard for quantitative mass spectrometry.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic incorporation of "heavy" amino acids. This compound can be used as the "heavy" label.
-
Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-Leucine. For the "light" medium, supplement it with normal L-Leucine to the standard concentration. For the "heavy" medium, supplement with this compound to the same final concentration. Both media should be supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Cell Culture and Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium. Allow the cells to grow for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.[10]
-
Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations. The other population serves as the control.
-
Cell Harvesting and Mixing: Harvest both cell populations and count the cells. Mix an equal number of cells from the "light" and "heavy" populations.
-
Protein Extraction and Digestion: Lyse the mixed cell pellet using a suitable lysis buffer. Quantify the total protein concentration. Reduce disulfide bonds with dithiothreitol (B142953) (DTT), alkylate cysteine residues with iodoacetamide (B48618) (IAA), and digest the proteins into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The mass difference between the light (L-Leucine containing) and heavy (this compound containing) peptides will be used for relative quantification.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the heavy and light peptide pairs.
Protein Turnover Analysis
This compound can be used to measure the rates of protein synthesis and degradation in vivo or in cell culture.
-
Label Administration: Introduce this compound into the biological system. For in vivo studies, this can be done through a diet where a portion of the natural L-Leucine is replaced with this compound.[11] For cell culture, the "heavy" SILAC medium can be used.
-
Time-Course Sampling: Collect tissue or cell samples at various time points after the introduction of the label.
-
Sample Preparation: Isolate the protein fraction from the collected samples. Digest the proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples to determine the isotopic enrichment of leucine-containing peptides over time.
-
Data Analysis and Modeling: Calculate the fractional synthesis rate (FSR) or degradation rate by fitting the isotopic enrichment data to a kinetic model.
This compound as an Internal Standard
This compound can be used to synthesize a heavy-labeled version of a peptide of interest, which can then serve as an internal standard for the absolute quantification of the corresponding endogenous peptide by mass spectrometry.
-
Standard Preparation: Synthesize or obtain a purified peptide that is identical in sequence to the target endogenous peptide but contains this compound instead of L-Leucine. Accurately determine the concentration of the heavy peptide stock solution.
-
Sample Preparation: Prepare the biological sample containing the target analyte. This may involve protein extraction and digestion if the target is a peptide within a protein.
-
Spiking: Add a known amount of the heavy peptide internal standard to the biological sample at the earliest possible stage of sample preparation to account for sample loss during processing.
-
LC-MS/MS Analysis: Analyze the sample using a targeted mass spectrometry approach such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).
-
Quantification: Create a calibration curve using known concentrations of the light peptide and a fixed concentration of the heavy internal standard. Determine the concentration of the endogenous peptide in the sample by comparing the ratio of the light to heavy peptide signals against the calibration curve.
Biological Context: L-Leucine and mTOR Signaling
L-Leucine is an essential branched-chain amino acid that not only serves as a building block for protein synthesis but also acts as a key signaling molecule that activates the mTOR (mechanistic Target of Rapamycin) signaling pathway.[5][9] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.
Leucine-Mediated mTORC1 Activation Pathway
In the presence of sufficient amino acids, particularly leucine, mTORC1 is recruited to the lysosomal surface by the Rag GTPases.[1] This colocalization allows for the activation of mTORC1 by Rheb, a small GTPase that is negatively regulated by the TSC1/TSC2 complex. Growth factors also activate mTORC1 by inhibiting the TSC1/TSC2 complex via the PI3K-Akt pathway.[1] Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.[1]
Conclusion
This compound is an invaluable tool for researchers in the life sciences, enabling precise and quantitative measurements of protein dynamics and metabolic fluxes. Adherence to proper safety and handling procedures is paramount to ensure a safe laboratory environment. The experimental protocols outlined in this guide provide a framework for the successful application of this compound in quantitative proteomics and metabolic research. A thorough understanding of the underlying biological principles, such as the mTOR signaling pathway, will further enhance the design and interpretation of these powerful experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. L-亮氨酸-5,5,5-d3 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound(methyl-d3) | C6H13NO2 | CID 46932122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. d3-Leucine | C6H13NO2 | CID 91270876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]
- 9. This compound (this compound) | Endogenous Metabolite | 87828-86-2 | Invivochem [invivochem.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Application Note 29 â Determining Protein Turnover in Fish with D7-Leucine [isotope.com]
Methodological & Application
Application Notes: L-Leucine-d3 for SILAC Labeling in Cell Culture
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for accurate, mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The method relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of living cells.[4][5][6] By culturing one cell population in media containing a "light" (natural abundance) amino acid and another in media with a "heavy" counterpart, the two resulting proteomes are chemically identical but differ in mass. This mass difference allows for the direct comparison and relative quantification of protein abundance when the samples are mixed and analyzed by mass spectrometry.
L-Leucine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium.[6][7] This makes it an ideal candidate for SILAC labeling. This protocol details the use of deuterated L-Leucine (L-Leucine-d3), an isotopic analog of L-leucine, for SILAC experiments.[8] The incorporation of this compound results in a mass shift of +3 Daltons for every leucine (B10760876) residue in a peptide, enabling straightforward differentiation and quantification. The SILAC method using this compound is a simple, inexpensive, and accurate approach applicable to any cell culture system for applications ranging from studying changes in protein expression during biological processes to identifying drug targets and biomarkers.[2][6][9]
Key Experimental Workflow
The overall workflow for a typical SILAC experiment using this compound involves two main phases: an adaptation phase to achieve full isotopic incorporation and an experimental phase to measure changes in protein expression.
Caption: A diagram of the standard this compound SILAC workflow.
Detailed Experimental Protocols
Protocol 1: Preparation of SILAC Media
Accurate media preparation is critical for successful labeling. The use of dialyzed serum is mandatory to prevent the introduction of unlabeled ("light") leucine, which would compromise the incorporation efficiency of this compound.[10][11]
Materials:
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)[12][13]
-
L-Glutamine or stable equivalent (e.g., GlutaMAX)
-
Penicillin/Streptomycin solution
-
"Light" L-Leucine (CAS: 61-90-5)[9]
-
"Heavy" this compound (CAS: 87828-86-2)[15]
-
Sterile PBS
-
Sterile filtration unit (0.22 µm)
Method:
-
Prepare Amino Acid Stock Solutions:
-
Light Leucine Stock (100x): Dissolve L-Leucine in sterile PBS to a final concentration of 10.5 g/L.
-
Heavy Leucine-d3 Stock (100x): Dissolve this compound in sterile PBS to a final concentration of 10.5 g/L.
-
Filter-sterilize both stock solutions and store as aliquots at -20°C.
-
-
Prepare Complete SILAC Media:
-
To a 500 mL bottle of Leucine-free medium, aseptically add:
-
50 mL of dialyzed FBS (final concentration 10%)
-
5 mL of Penicillin/Streptomycin (final concentration 1%)
-
5 mL of L-Glutamine/GlutaMAX
-
-
For "Light" Medium: Add 5 mL of the "Light" L-Leucine stock solution.
-
For "Heavy" Medium: Add 5 mL of the "Heavy" this compound stock solution.
-
-
Finalize Media: Mix the media well and, if desired, perform a final sterile filtration. Store at 4°C.
Protocol 2: Cell Adaptation and Label Incorporation
To ensure accurate quantification, the incorporation of the "heavy" amino acid should be virtually 100%.[4] This is typically achieved after a minimum of five to six cell doublings.[6][14]
Method:
-
Initiate two separate cultures of the chosen cell line from a single stock.
-
Culture one population in the prepared "Light" SILAC medium and the other in the "Heavy" SILAC medium.
-
Subculture the cells as they reach 70-80% confluency, maintaining them in their respective light or heavy media.[10]
-
Continue subculturing for at least 6 passages to ensure complete label incorporation.[14] Cell morphology and doubling time should be monitored, although they are generally unaffected by the deuterated leucine.[6][11]
-
(Optional but Recommended) Verify Incorporation: After ~6 passages, harvest a small number of cells from the "heavy" culture. Extract and digest proteins according to Protocols 3 and 4. Analyze the sample by MS to confirm that >99% of leucine-containing peptides are labeled with this compound.
Protocol 3: Cell Harvesting, Mixing, and Lysis
A key advantage of SILAC is the ability to combine cell populations at the beginning of the workflow, minimizing downstream experimental variability.[1]
Method:
-
After applying the experimental conditions (e.g., drug vs. vehicle) to the fully adapted "heavy" and "light" cell populations, wash the cells twice with ice-cold PBS.
-
Harvest the cells using a cell scraper or trypsinization. Neutralize trypsin with complete SILAC media if used.
-
Count the cells from each population separately.
-
Combine the "light" and "heavy" cell populations in a 1:1 ratio into a single conical tube.
-
Pellet the mixed cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet once more with ice-cold PBS.
-
Lyse the cell pellet using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 minutes at 4°C).
-
Collect the supernatant containing the soluble proteome and determine the protein concentration using a standard assay (e.g., BCA).
Protocol 4: Protein Digestion and Sample Preparation for MS
This protocol provides a standard method for in-solution digestion using trypsin.
Method:
-
Denaturation and Reduction: Take a defined amount of protein lysate (e.g., 100 µg) and adjust the volume with a denaturing buffer (e.g., 8 M urea). Add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 50 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea (B33335) concentration to <1.5 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 desalting column or tip. Elute the peptides and dry them completely using a vacuum centrifuge.
-
Reconstitution: Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[16]
Principle of Quantification and Data Presentation
In the mass spectrometer, each leucine-containing peptide from the mixed sample will appear as a pair of peaks separated by a mass difference of 3n Da, where 'n' is the number of leucine residues in the peptide. The relative protein abundance is determined by comparing the signal intensities (peak areas) of the "light" and "heavy" peptide pairs.
Caption: Quantification is based on the intensity ratio of peptide pairs.
Example Data: Protein Regulation during Muscle Cell Differentiation
The following table summarizes example findings from a study using this compound SILAC to investigate protein expression changes during muscle cell differentiation.[6][11]
| Protein Name | Gene Symbol | UniProt ID | Heavy/Light Ratio | Regulation Status | Primary Function |
| Glyceraldehyde-3-phosphate dehydrogenase | GAPDH | P04406 | > 2.0 | Upregulated | Glycolysis, Energy Metabolism |
| Fibronectin | FN1 | P02751 | > 2.0 | Upregulated | Extracellular Matrix, Cell Adhesion |
| Pyruvate kinase M2 | PKM2 | P14618 | > 2.0 | Upregulated | Glycolysis, Cell Proliferation |
| Beta-actin | ACTB | P60709 | ~ 1.0 | Unchanged | Cytoskeleton, Housekeeping |
Application in Drug Development: L-Leucine and mTOR Signaling
L-Leucine is a key activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[17] SILAC can be used to study how drug candidates modulate this pathway or other cellular processes. For instance, researchers can quantify changes across the proteome in response to an mTOR inhibitor, providing insights into both on-target and off-target effects.
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. longdom.org [longdom.org]
- 9. L-Leucine for SILAC - Creative Biolabs [creative-biolabs.com]
- 10. usherbrooke.ca [usherbrooke.ca]
- 11. researchgate.net [researchgate.net]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. assaycell.com [assaycell.com]
- 14. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 15. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]
- 16. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Quantitative Proteomics Using L-Leucine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical methodology for the comprehensive and quantitative analysis of proteins in complex biological samples. Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy that provides high accuracy and reproducibility.[1][2] This document provides detailed application notes and protocols for a SILAC-based quantitative proteomics workflow using L-Leucine-d3.
L-Leucine, an essential branched-chain amino acid, is integral to protein synthesis and is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation. By employing L-Leucine labeled with the stable isotope deuterium (B1214612) (d3), researchers can quantitatively analyze changes in protein expression and gain insights into cellular processes. This is particularly relevant in the study of diseases where signaling pathways are dysregulated, such as in cancer and metabolic disorders.[3][4]
The workflow described herein involves the metabolic incorporation of "light" (natural abundance) and "heavy" (this compound) amino acids into two distinct cell populations.[5] Following experimental treatment, the cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the deuterated and non-deuterated peptides allows for the relative quantification of proteins between the two states.[6]
Experimental Workflow
The overall experimental workflow for quantitative proteomics with this compound involves parallel cell culture conditions. In the "light" condition, cells are grown in a medium containing the natural abundance of L-Leucine. In the "heavy" condition, the medium is supplemented with this compound.
Experimental workflow for quantitative proteomics with this compound.
Application: Investigating the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a crucial regulator of cell metabolism, growth, and proliferation. Leucine is a known activator of the mTORC1 complex. A quantitative proteomics approach using this compound can be employed to identify and quantify changes in the proteome downstream of mTOR activation, providing valuable insights into its regulatory functions.
Simplified mTOR signaling pathway activated by Leucine.
Detailed Experimental Protocols
Cell Culture and Metabolic Labeling
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Leucine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
"Light" L-Leucine (natural abundance)
-
"Heavy" this compound
Protocol:
-
Media Preparation:
-
Light Medium: Prepare the Leucine-free cell culture medium according to the manufacturer's instructions. Supplement with 10% dFBS, Penicillin-Streptomycin, and L-Glutamine. Add "light" L-Leucine to the final concentration required for your specific cell line.
-
Heavy Medium: Prepare the Leucine-free cell culture medium as above. Supplement with 10% dFBS, Penicillin-Streptomycin, and L-Glutamine. Add "heavy" this compound to the same final concentration as the "light" L-Leucine.
-
-
Cell Adaptation:
-
Culture the cells in the "light" and "heavy" media for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid.[7]
-
Monitor cell growth and morphology to ensure that the heavy isotope does not affect cell viability.[7]
-
Verify the incorporation efficiency by mass spectrometry, which should be >95%.[7]
-
-
Experimental Treatment:
-
Once optimal incorporation is achieved, seed the "light" and "heavy" labeled cells for your experiment.
-
Treat the "light" labeled cells with a vehicle control and the "heavy" labeled cells with the experimental compound or condition.
-
Sample Preparation for Mass Spectrometry
Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the "light" and "heavy" labeled cells separately.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.[4]
-
In-solution digestion:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.[4]
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 20 mM in the dark at room temperature for 45 minutes.
-
Dilute the sample with digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
-
Peptide Cleanup:
-
After digestion, stop the reaction by adding formic acid.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
Protocol:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software such as MaxQuant or Proteome Discoverer.[8]
-
The software will identify peptides and quantify the intensity ratios of the "heavy" (this compound) and "light" (normal L-Leucine) peptide pairs.
-
These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Example Quantified Proteins in Response to a Drug Treatment
| Protein ID | Gene Name | Description | Log2 (Heavy/Light Ratio) | p-value | Regulation |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.15 | 0.89 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 1.58 | 0.002 | Upregulated |
| Q06609 | HSPA5 | 78 kDa glucose-regulated protein | -1.21 | 0.015 | Downregulated |
| P31946 | YWHAZ | 14-3-3 protein zeta/delta | 0.05 | 0.95 | Unchanged |
| P14618 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.10 | 0.001 | Upregulated |
Table 2: Pathway Analysis of Differentially Expressed Proteins
| Pathway Name | Number of Proteins | p-value |
| mTOR Signaling Pathway | 15 | 1.2e-5 |
| p53 Signaling Pathway | 12 | 3.4e-4 |
| Unfolded Protein Response | 8 | 9.1e-3 |
Conclusion
The use of this compound in a SILAC-based quantitative proteomics workflow offers a powerful tool for investigating the dynamics of the proteome. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute these experiments, enabling new discoveries in cell biology and drug development. Careful experimental design and data analysis are crucial for generating high-quality, reliable data.
References
- 1. Metabolic Labelling | Eurisotop [eurisotop.com]
- 2. UWPR [proteomicsresource.washington.edu]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 定量的プロテオミクス | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of L-Leucine-d3 Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative proteomics based on mass spectrometry.[1][2] The technique involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in one cell population, which is then compared to a "light" unlabeled control population.[3] L-Leucine, an essential branched-chain amino acid, is a key activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4] Therefore, L-Leucine-d3 (deuterated leucine) is a valuable tool for quantitative proteomic studies investigating this pathway and other cellular processes.[5][6]
These application notes provide a detailed protocol for using this compound in SILAC experiments, from cell culture and sample preparation to mass spectrometry analysis and data interpretation.
Application: Investigating the mTOR Signaling Pathway
The mTOR (mechanistic Target of Rapamycin) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[4] Leucine (B10760876) is a potent activator of the mTORC1 complex.[4] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and metabolic disorders.[4] By using this compound SILAC, researchers can quantitatively analyze changes in the proteome in response to mTOR activation or inhibition, providing insights into downstream signaling events and potential therapeutic targets.
Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow
The general workflow for a SILAC experiment using this compound involves two parallel cell cultures. One population is grown in a "light" medium containing natural L-Leucine, while the other is cultured in a "heavy" medium supplemented with this compound.[7] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations are combined, and the proteins are extracted, digested, and analyzed by mass spectrometry.[7] The mass difference between the deuterated and non-deuterated peptides allows for the relative quantification of proteins.
Experimental workflow for quantitative proteomics using this compound SILAC.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
-
Media Preparation : Prepare SILAC-grade cell culture medium (e.g., DMEM or RPMI-1640) deficient in L-Leucine. For the "light" medium, supplement it with natural L-Leucine to the normal concentration. For the "heavy" medium, supplement it with this compound to the same final concentration.[8] Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to prevent the introduction of unlabeled leucine.[9]
-
Cell Adaptation : Culture the chosen cell line in both "light" and "heavy" media for at least five to six cell doublings to ensure near-complete incorporation (>95%) of the respective leucine isotope.[8][10]
-
Incorporation Check : After adaptation, harvest a small number of cells from the "heavy" culture, extract proteins, digest them, and analyze by mass spectrometry to confirm the incorporation efficiency of this compound.[10]
-
Experimental Treatment : Once complete incorporation is confirmed, the cells are ready for the experiment. Apply the desired treatment (e.g., drug treatment, growth factor stimulation) to one of the cell populations while the other serves as a control.
Protocol 2: Protein Extraction, Digestion, and Sample Preparation
-
Cell Harvesting and Lysis : Harvest the "light" and "heavy" cell populations and wash them with ice-cold PBS. Combine the cell pellets at a 1:1 ratio based on cell number or protein concentration. Lyse the combined cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
In-Solution Protein Digestion :
-
Denaturation and Reduction : Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium (B1175870) bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes.[11]
-
Alkylation : Cool the sample to room temperature and add iodoacetamide (B48618) to a final concentration of 20-25 mM. Incubate in the dark at room temperature for 15-20 minutes.[11]
-
Quenching : Add DTT to a final concentration of 40 mM to quench the excess iodoacetamide.[11]
-
Digestion : Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea (B33335) concentration (if used) to below 1 M. Add mass spectrometry grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.[11]
-
-
Peptide Cleanup : Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1%. Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method. Elute the peptides and dry them in a vacuum centrifuge.[12]
Mass Spectrometry Analysis
The digested and cleaned peptides are reconstituted in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water) and analyzed by LC-MS/MS.
LC-MS/MS Parameters
-
Liquid Chromatography (LC) : Peptides are typically separated on a C18 reversed-phase column using a gradient of increasing acetonitrile (B52724) concentration in the presence of 0.1% formic acid. A typical gradient might be a 60-120 minute gradient from 2% to 40% acetonitrile.[13]
-
Mass Spectrometry (MS) :
-
Data-Dependent Acquisition (DDA) : The mass spectrometer is operated in a mode where it acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.[14]
-
Data-Independent Acquisition (DIA) : This method involves the fragmentation of all precursor ions within a specified mass range, offering a more comprehensive dataset.[14]
-
Collision Energy : The collision energy for fragmentation should be optimized for the specific instrument and peptide charge state. For deuterated peptides, it may be necessary to slightly adjust the collision energy to achieve optimal fragmentation.[15][16]
-
Table 1: Example LC-MS/MS Parameters for this compound Labeled Peptides
| Parameter | Setting |
| LC System | Nano-flow HPLC |
| Column | C18 reversed-phase, 75 µm ID x 15 cm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 2-40% B over 90 min |
| Flow Rate | 300 nL/min |
| MS Instrument | High-resolution Orbitrap Mass Spectrometer |
| MS1 Resolution | 60,000 |
| MS1 Scan Range | 350-1500 m/z |
| MS/MS Acquisition | Top 15 most intense precursors (DDA) |
| MS/MS Resolution | 15,000 |
| Collision Energy | Normalized Collision Energy (NCE) of 27 |
| Dynamic Exclusion | 30 seconds |
Data Presentation and Analysis
The raw mass spectrometry data is processed using specialized software such as MaxQuant.[17][18][19] The software identifies the "light" and "heavy" peptide pairs and calculates the ratio of their intensities. The protein ratio is then determined from the average or median of the ratios of its constituent peptides.[20]
Quantitative Data Summary
The following table provides a representative example of quantitative data that could be obtained from a SILAC experiment investigating the effect of an mTOR inhibitor on a cancer cell line.
Table 2: Relative Quantification of Proteins in Response to mTOR Inhibition
| Protein Accession | Gene Name | Protein Name | Heavy/Light Ratio | Log2 Fold Change | p-value | Regulation |
| P62736 | EIF4EBP1 | Eukaryotic translation initiation factor 4E-binding protein 1 | 0.48 | -1.06 | 0.001 | Down-regulated |
| P42345 | RPS6KB1 | Ribosomal protein S6 kinase beta-1 | 0.52 | -0.94 | 0.003 | Down-regulated |
| Q9BVC4 | ULK1 | Unc-51 like autophagy activating kinase 1 | 1.89 | 0.92 | 0.008 | Up-regulated |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.03 | 0.95 | Unchanged |
| P04637 | TP53 | Cellular tumor antigen p53 | 0.98 | -0.03 | 0.91 | Unchanged |
Statistical Analysis
The statistical significance of the protein ratios is determined using methods such as a t-test or ANOVA, followed by correction for multiple hypothesis testing (e.g., Benjamini-Hochberg correction).[20][21] Proteins with a statistically significant change in abundance are then further investigated for their biological relevance.
Troubleshooting
Table 3: Common Issues and Solutions in this compound SILAC Experiments
| Issue | Possible Cause | Suggested Solution |
| Incomplete Labeling | Insufficient cell doublings. Presence of unlabeled leucine in the medium. | Ensure at least 5-6 cell doublings in SILAC medium. Use dialyzed fetal bovine serum. |
| Low Peptide/Protein Identification | Poor protein extraction or digestion. Sample loss during cleanup. Suboptimal LC-MS/MS parameters. | Optimize lysis buffer and digestion protocol. Use low-binding tubes and tips. Optimize LC gradient and MS settings. |
| High Variability in Ratios | Inaccurate mixing of "light" and "heavy" populations. Inconsistent cell treatment. | Ensure accurate cell counting or protein quantification before mixing. Maintain consistent experimental conditions. |
| Arginine to Proline Conversion | Some cell lines can convert arginine to proline. | If using labeled arginine in addition to leucine, consider adding unlabeled proline to the medium.[8] |
Conclusion
The use of this compound in SILAC-based quantitative proteomics provides a robust and accurate method for studying the dynamics of the proteome, particularly in the context of the mTOR signaling pathway. The detailed protocols and guidelines presented here offer a comprehensive resource for researchers to design and execute these experiments, leading to new insights in cell biology and drug development.
References
- 1. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)-Based Strategy for Proteome-Wide Thermodynamic Analysis of Protein-Ligand Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. MaxQuant for In-Depth Analysis of Large SILAC Datasets | Springer Nature Experiments [experiments.springernature.com]
- 19. MaxQuant for in-depth analysis of large SILAC datasets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-d3 Incorporation in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the synthesis and turnover of biomolecules in vivo. L-Leucine-d3, a non-radioactive, deuterated variant of the essential amino acid L-leucine, serves as an excellent tracer for these studies. Leucine (B10760876) is not only a fundamental building block of proteins but also a key signaling molecule that activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a central regulator of cell growth and proliferation.[1][2] By introducing this compound into an in vivo system, researchers can track its incorporation into newly synthesized proteins, providing a dynamic measure of protein synthesis rates in various tissues. This approach is particularly valuable in studying conditions associated with altered protein metabolism, such as sarcopenia, metabolic disorders, and in the development of therapeutic interventions.[[“]][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vivo metabolic studies, with a focus on quantifying muscle protein synthesis.
Data Presentation
Quantitative Analysis of Leucine Supplementation on Muscle Protein Synthesis
The following table summarizes data from a study investigating the impact of leucine supplementation on muscle protein synthesis in elderly men. This data illustrates the type of quantitative insights that can be gained from in vivo metabolic studies.
| Group | Fractional Synthesis Rate (%/h) | Standard Error of the Mean (SEM) |
| Control | 0.053 | 0.009 |
| Leucine Supplemented | 0.083 | 0.008 |
Data adapted from a study on elderly men receiving a complete balanced diet with or without leucine supplementation.[5] The study demonstrated that leucine supplementation significantly enhances muscle protein synthesis in this demographic.[5]
Signaling Pathway
The anabolic effects of leucine are primarily mediated through the activation of the mTORC1 signaling pathway. Leucine acts as a signal of nutrient availability, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream targets, which promotes protein synthesis. A key sensor of intracellular leucine is the protein Sestrin2. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn allows the GATOR1 complex to inhibit the Rag GTPases, keeping mTORC1 inactive.[6][7][8] When leucine is present, it binds to Sestrin2, causing its dissociation from GATOR2.[6][8] This allows GATOR2 to inhibit GATOR1, leading to the activation of Rag GTPases and the recruitment of mTORC1 to the lysosome, where it is activated.[6][7][9]
References
- 1. youtube.com [youtube.com]
- 2. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 3. consensus.app [consensus.app]
- 4. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Sestrins interact with GATOR2 to negatively regulate the amino acid sensing pathway upstream of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sestrin2 is a leucine sensor for the mTORC1 pathway [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of L-Leucine in Biological Matrices using L-Leucine-d3 as an Internal Standard by LC-MS
For Research, Scientist, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of L-Leucine in biological samples, such as plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS) with a stable isotope-labeled internal standard, L-Leucine-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it accurately corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, thus ensuring high accuracy and precision.[1] This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to guide researchers in implementing this methodology.
Introduction
L-Leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, metabolic regulation, and tissue repair. Accurate quantification of L-Leucine in biological matrices is crucial for various fields, including metabolic research, clinical diagnostics, and drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) has become the preferred analytical technique for amino acid analysis due to its high sensitivity, selectivity, and speed.[2]
A significant challenge in LC-MS-based quantification is the potential for variability introduced during sample processing and analysis. To overcome this, the use of a stable isotope-labeled (SIL) internal standard is highly recommended.[3] A SIL internal standard, such as this compound, is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes.[1] This allows it to be distinguished by the mass spectrometer while behaving similarly to the endogenous analyte throughout the analytical process, leading to more reliable and reproducible results.[1]
This application note provides a detailed protocol for the extraction and quantification of L-Leucine from plasma, utilizing this compound as the internal standard. The methodology is based on protein precipitation followed by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).
Signaling Pathways and Logical Relationships
The core principle of using an internal standard in quantitative analysis is to establish a consistent ratio between the analyte and a known concentration of a structurally similar compound. This ratio is then used to determine the unknown concentration of the analyte, effectively normalizing for any variations that may occur during the experimental procedure.
Caption: Workflow for L-Leucine quantification using an internal standard.
Experimental Protocols
Materials and Reagents
-
L-Leucine (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (or other biological matrix)
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
L-Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Leucine in a known volume of water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a known volume of water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the L-Leucine stock solution with water to create calibration standards covering the desired concentration range (e.g., 1 to 1000 µM).
-
Internal Standard Working Solution: Dilute the this compound stock solution with the protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to a final concentration of 50 µM.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of L-Leucine into the biological matrix.
Sample Preparation Protocol
-
Pipette 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (this compound in acetonitrile) to each tube.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 12,000 rpm for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
References
Application Notes and Protocols for Calculating Protein Turnover with L-Leucine-d3 Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, responding to stimuli, and adapting to environmental changes. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein synthesis and degradation rates is vital for basic research and drug development.
This application note provides a detailed protocol for quantifying protein turnover using stable isotope labeling with L-Leucine-d3, a deuterated analog of the essential amino acid L-leucine. When introduced into cell culture media or administered in vivo, this compound is incorporated into newly synthesized proteins. The extent of this incorporation over time can be precisely measured by mass spectrometry, allowing for the calculation of protein fractional synthesis rates (FSR). L-leucine is a potent activator of the mTOR signaling pathway, a key regulator of protein synthesis, making this compound an ideal tracer for studying the dynamics of this process.[1][2]
Principle of the Method
The methodology relies on the principle of metabolic labeling. Cells or organisms are exposed to this compound, which acts as a tracer. As new proteins are synthesized, they incorporate this "heavy" amino acid. By measuring the ratio of heavy (this compound containing) to light (containing natural L-Leucine) forms of a specific peptide over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of new protein synthesis can be determined. The fractional synthesis rate (FSR) represents the percentage of a specific protein pool that is newly synthesized within a given time period.
Key Signaling Pathway: Leucine (B10760876) and mTORC1
Leucine acts as a critical signaling molecule that activates the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[3] Upon transport into the cell, leucine instigates a signaling cascade that leads to the activation of mTORC1. Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote mRNA translation and, consequently, protein synthesis.
Caption: Leucine-mTORC1 signaling pathway.
Experimental Workflow
The overall experimental workflow for a typical in vitro protein turnover experiment using this compound is depicted below. This process involves cell culture and labeling, protein extraction and preparation, LC-MS/MS analysis, and data analysis to calculate protein turnover rates.
Caption: Experimental workflow for protein turnover analysis.
Detailed Experimental Protocols
Protocol 1: this compound Metabolic Labeling in Cell Culture
This protocol is a general guideline and should be optimized for specific cell lines.
Materials:
-
Leucine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (light)
-
This compound (heavy) (e.g., from Cambridge Isotope Laboratories or Sigma-Aldrich)[4]
-
Cell line of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare Labeling Media:
-
Light Medium: Reconstitute Leucine-free medium according to the manufacturer's instructions. Supplement with dFBS to the desired concentration (e.g., 10%). Add "light" L-Leucine to the final concentration normally found in the complete medium.
-
Heavy Medium: Reconstitute Leucine-free medium and supplement with dFBS as above. Add this compound to the same final concentration as the light L-Leucine.
-
-
Cell Culture and Labeling:
-
Culture cells in the "light" medium to allow for adaptation and to ensure a healthy, proliferating population.
-
For the labeling experiment, seed an equal number of cells into multiple plates or flasks.
-
At the start of the experiment (time point 0), replace the "light" medium with the "heavy" medium.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the incorporation of this compound. The 0-hour time point represents the natural isotopic abundance before labeling.
-
Protocol 2: Protein Extraction and Tryptic Digestion
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin, proteomics grade
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
C18 spin columns for peptide cleanup
Procedure:
-
Cell Lysis:
-
Wash harvested cell pellets with ice-cold PBS.
-
Lyse the cells in an appropriate volume of lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Alkylation:
-
Take a standardized amount of protein (e.g., 50-100 µg) from each time point.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the samples to room temperature and add IAA to a final concentration of 20-55 mM. Incubate in the dark for 30-45 minutes to alkylate cysteine residues.[5]
-
-
Tryptic Digestion:
-
Dilute the protein sample with 50 mM NH4HCO3 to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 to 1:100 (trypsin:protein) ratio and incubate overnight at 37°C.[6]
-
-
Peptide Cleanup:
-
Stop the digestion by adding TFA or FA to a final concentration of 0.1-1%.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~2% to 40% mobile phase B over 60-120 minutes.
-
MS Acquisition Mode: Data-Dependent Acquisition (DDA).
-
Full MS Scan: Resolution of 60,000-120,000, m/z range 350-1500.
-
MS/MS Scans: Top 10-20 most intense precursor ions selected for fragmentation (HCD or CID). Dynamic exclusion should be enabled to prevent repeated fragmentation of the same peptide.[7]
Data Presentation and Analysis
Data Processing Workflow
The analysis of raw mass spectrometry data to calculate protein turnover rates involves several key steps.
Caption: Data analysis workflow for protein turnover calculation.
Quantitative Data Tables
The processed mass spectrometry data should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Peptide Isotopic Enrichment Over Time
| Protein ID | Peptide Sequence | Time (hours) | Precursor m/z (Light) | Precursor m/z (Heavy, +3) | Intensity (Light) | Intensity (Heavy) | % Enrichment |
| P02768 | TCVADESHAGCEK | 0 | 703.29 | 704.79 | 1.50E+08 | 0 | 0.00 |
| P02768 | TCVADESHAGCEK | 4 | 703.29 | 704.79 | 1.25E+08 | 2.50E+07 | 16.67 |
| P02768 | TCVADESHAGCEK | 8 | 703.29 | 704.79 | 1.00E+08 | 5.00E+07 | 33.33 |
| P02768 | TCVADESHAGCEK | 12 | 703.29 | 704.79 | 8.00E+07 | 7.00E+07 | 46.67 |
| P02768 | TCVADESHAGCEK | 24 | 703.29 | 704.79 | 5.00E+07 | 1.00E+08 | 66.67 |
| Q9Y6K9 | VAPEEHPVLLTEAPLNPK | 0 | 953.52 | 955.02 | 9.80E+07 | 0 | 0.00 |
| Q9Y6K9 | VAPEEHPVLLTEAPLNPK | 4 | 953.52 | 955.02 | 8.50E+07 | 1.30E+07 | 13.27 |
| Q9Y6K9 | VAPEEHPVLLTEAPLNPK | 8 | 953.52 | 955.02 | 7.20E+07 | 2.60E+07 | 26.53 |
| Q9Y6K9 | VAPEEHPVLLTEAPLNPK | 12 | 953.52 | 955.02 | 6.10E+07 | 3.70E+07 | 37.76 |
| Q9Y6K9 | VAPEEHPVLLTEAPLNPK | 24 | 953.52 | 955.02 | 4.00E+07 | 5.80E+07 | 59.18 |
% Enrichment = (Intensity (Heavy) / (Intensity (Light) + Intensity (Heavy))) * 100
Table 2: Calculated Fractional Synthesis Rates (FSR)
| Protein ID | Gene Name | Protein Name | FSR (%/hour) | R-squared | Number of Peptides |
| P02768 | ALB | Serum albumin | 2.85 | 0.992 | 15 |
| Q9Y6K9 | HSP90AA1 | Heat shock protein HSP 90-alpha | 4.12 | 0.985 | 8 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.53 | 0.995 | 12 |
| P10809 | ENO1 | Alpha-enolase | 3.50 | 0.979 | 10 |
Calculation of Fractional Synthesis Rate (FSR)
The FSR of a protein can be calculated by fitting the time-course of isotopic enrichment to a one-phase exponential association model. The formula for FSR is:
FSR (%/hour) = ks * 100
Where ks is the rate constant of synthesis, determined from the curve fit of the enrichment data over time. The enrichment at a given time point (Et) can be modeled as:
Et = Emax * (1 - e-ks*t)
Where:
-
Et is the enrichment at time t.
-
Emax is the maximum possible enrichment (approaching 100%).
-
ks is the fractional synthesis rate constant.
-
t is the time of labeling.
Specialized software such as Skyline with the TurnoveR external tool can be used for the deconvolution of isotope envelopes and the calculation of turnover rates.[8]
Conclusion
The use of this compound metabolic labeling coupled with high-resolution mass spectrometry provides a robust and sensitive method for the quantitative analysis of protein turnover. The detailed protocols and data analysis workflow presented in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry to accurately measure protein synthesis rates, providing valuable insights into cellular physiology and disease mechanisms. This powerful technique can be applied to study the effects of drug candidates on protein homeostasis and to identify novel therapeutic targets.
References
- 1. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 6. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. Calculation of the Protein Turnover Rate Using the Number of Incorporated 2H Atoms and Proteomics Analysis of a Single Labelled Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TurnoveR: A Skyline External Tool for Analysis of Protein Turnover in Metabolic Labeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: L-Leucine-d3 Labeling for Studying Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown dictates skeletal muscle mass.[1][2] Stable isotope tracers are indispensable tools for quantifying these dynamic processes, providing kinetic insights that static measurements cannot offer.[1][3] L-Leucine, a branched-chain essential amino acid, is not only a substrate for protein synthesis but also a potent signaling molecule that stimulates MPS, primarily through the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[4][5][6][7] By using a deuterated (d3) variant of L-Leucine (L-Leucine-d3) as a tracer, researchers can precisely measure the rate of incorporation of leucine (B10760876) into muscle proteins, providing a direct measure of MPS.
This document provides a detailed overview of the principles, protocols, and data interpretation for using this compound in MPS studies.
Principle of the Method
The this compound tracer method is based on the precursor-product principle. A known amount of this compound is introduced into the body, typically via intravenous infusion. This labeled amino acid enters the free amino acid pool and is incorporated into newly synthesized proteins. By measuring the enrichment of this compound in muscle protein over a specific period, one can calculate the Fractional Synthetic Rate (FSR), which represents the percentage of muscle protein renewed per hour.
Key Signaling Pathway: Leucine and mTORC1
Leucine acts as a critical signaling molecule to activate mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[4][5][6][8] Activation of mTORC1 by leucine leads to the phosphorylation of its downstream targets, including S6 Kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[5][9] This signaling cascade ultimately enhances the translational machinery, leading to increased MPS.[4][9]
Figure 1. Leucine-mediated activation of the mTORC1 signaling pathway.
Experimental Workflow and Protocols
A typical experiment to measure MPS using this compound involves a primed, continuous intravenous infusion, timed blood sampling, and muscle biopsies.
Figure 2. General experimental workflow for measuring muscle protein synthesis.
Protocol 1: Subject Preparation and Tracer Infusion
-
Subject Preparation: Subjects should arrive at the laboratory after an overnight fast. Antecubital venous catheters are inserted into each arm: one for tracer infusion and the other for "arterialized" venous blood sampling (by heating the hand and forearm).
-
Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment.
-
Priming Dose: A primed, continuous infusion of this compound is initiated. A priming bolus is given to rapidly achieve isotopic steady state in the plasma.
-
Continuous Infusion: The tracer is infused continuously at a steady rate for the duration of the experiment (typically 3-6 hours).
Protocol 2: Muscle Biopsy and Sample Processing
-
Biopsy Collection: Muscle biopsies are obtained from the vastus lateralis muscle under local anesthesia using a Bergström needle with suction. The first biopsy is taken after an initial tracer incorporation period (e.g., 1-2 hours) and the second at the end of the experimental period.[10]
-
Sample Handling: The muscle tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C until analysis.[11]
-
Protein Extraction and Hydrolysis:
-
Muscle tissue (~20-30 mg) is homogenized.[11]
-
Proteins (e.g., mixed muscle or myofibrillar fraction) are precipitated and washed to remove free intracellular amino acids.
-
The isolated protein pellet is hydrolyzed (e.g., using 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.
-
The hydrolysate is dried and reconstituted for analysis.
-
Protocol 3: Isotopic Enrichment Analysis via GC-MS/MS
-
Derivatization: The amino acids are chemically derivatized to make them volatile for Gas Chromatography (GC) analysis. A common method is the formation of an oxazolinone derivative.[12]
-
GC-MS/MS Analysis: The enrichment of this compound in both the plasma (precursor pool) and the muscle protein hydrolysate (product) is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[13][14] This technique separates molecules based on their mass-to-charge ratio, allowing for precise quantification of the labeled and unlabeled leucine.[3]
Protocol 4: Calculation of Fractional Synthetic Rate (FSR)
The FSR is calculated using the standard precursor-product equation:
FSR (%/h) = (E_p2 - E_p1) / (E_precursor * t) * 100
Where:
-
E_p1 and E_p2 are the this compound enrichments (e.g., in Atom Percent Excess, APE) in the muscle protein at the time of the first and second biopsies, respectively.
-
E_precursor is the average enrichment of the precursor pool (plasma or intracellular free leucine) over the incorporation period.
-
t is the time in hours between the two muscle biopsies.
Data Presentation: Representative FSR Values
The following tables summarize typical FSR values obtained using leucine stable isotope tracers under different physiological conditions.
Table 1: Effect of Nutritional Intervention on Mixed Muscle FSR in Older Adults
| Condition | FSR (%/h) - Control Diet | FSR (%/h) - Leucine-Supplemented Diet | Reference |
|---|
| Postprandial (5-hour feeding) | 0.053 ± 0.009 | 0.083 ± 0.008 |[15] |
Table 2: Effect of Chronic Leucine Supplementation on Mixed Muscle FSR in Older Adults
| Condition | FSR (%/h) - Day 1 | FSR (%/h) - Day 15 (Post-Supplementation) | Reference |
|---|---|---|---|
| Post-absorptive | 0.063 ± 0.004 | 0.074 ± 0.007 | [10] |
| Post-prandial | 0.075 ± 0.006 | 0.100 ± 0.007 |[10] |
Table 3: Effect of Leucine vs. Dileucine Ingestion on Myofibrillar Protein Synthesis (MPS) in Young Men
| Condition (0-180 min post-ingestion) | Cumulative MPS (%/h) | Reference |
|---|---|---|
| 2g Leucine (LEU) | 0.047 ± 0.029 | [16] |
| 2g Dileucine (DILEU) | 0.075 ± 0.032 |[16] |
Values are presented as mean ± SEM or SD as reported in the original studies.
Considerations and Best Practices
-
Precursor Pool Selection: The choice of precursor pool (plasma vs. intracellular) for the FSR calculation is a critical consideration, as it can influence the final result.[17]
-
Tracer Choice: While this compound is effective, other tracers like L-[ring-13C6]phenylalanine or Deuterium (B1214612) Oxide (D₂O) are also used.[1][18] D₂O allows for the measurement of cumulative MPS over longer periods (days to weeks).[1][19][20]
-
Methodological Rigor: Accurate and reproducible results depend on careful adherence to protocols, including precise tracer infusion, consistent sample handling, and robust analytical techniques.[13][14]
-
Ethical Considerations: All procedures involving human subjects must be approved by an appropriate institutional review board (IRB) and require informed consent.
Conclusion
The use of this compound as a stable isotope tracer is a powerful and well-established method for quantifying muscle protein synthesis in vivo. It provides invaluable data for researchers in physiology, nutrition, and pharmacology to understand the regulation of muscle mass in response to various stimuli such as nutrition, exercise, aging, and disease.[2] These insights are critical for developing effective strategies to combat muscle loss and enhance metabolic health.
References
- 1. Investigating muscle protein synthesis using deuterium oxide: The impact of dietary protein interventions across the lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A focus on leucine in the nutritional regulation of human skeletal muscle metabolism in ageing, exercise and unloading states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [m.mitchellsuniqueexpressions.com]
- 4. Leucine stimulates mTOR and muscle protein synthesis in both animal and human [efdeportes.com]
- 5. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Leucine-Enriched Amino Acid Ingestion after Resistance Exercise Prolongs Myofibrillar Protein Synthesis and Amino Acid Transporter Expression in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazolinone derivative of leucine for GC-MS: a sensitive and robust method for stable isotope kinetic studies of lipoproteins [agris.fao.org]
- 13. Measurement of Muscle Protein Fractional Synthetic Rate by Capillary Gas Chromatography/Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dileucine ingestion is more effective than leucine in stimulating muscle protein turnover in young males: a double blind randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 19. physoc.org [physoc.org]
- 20. Combined in vivo muscle mass, muscle protein synthesis and muscle protein breakdown measurement: a ‘Combined Oral Stable Isotope Assessment of Muscle (COSIAM)’ approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Leucine-d3 Pulse-Chase Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique used to study the dynamics of biological molecules. When coupled with stable isotope labeling using amino acids like L-Leucine-d3, it offers a robust method for quantifying protein synthesis and degradation rates, collectively known as protein turnover. This compound is a non-radioactive, "heavy" isotope of the essential amino acid L-Leucine.[1][2][3] This methodology, often referred to as dynamic Stable Isotope Labeling by Amino Acids in Cell Culture (dSILAC), allows for the temporal tracking of a protein's lifecycle within a cell.[4][5][6][7]
Newly synthesized proteins incorporate this compound during a "pulse" period, making them distinguishable by mass spectrometry from the pre-existing "light" protein population.[5] By replacing the heavy amino acid with its unlabeled counterpart in a "chase" phase, the rates of degradation of the labeled proteins can be monitored over time.[6] This approach is instrumental in understanding how cellular processes, disease states, or therapeutic interventions affect protein homeostasis. L-Leucine is particularly relevant as it is a branched-chain amino acid (BCAA) that activates the mTOR signaling pathway, a central regulator of protein synthesis.[3][8]
These application notes provide a detailed protocol for conducting an this compound pulse-chase experiment, guidelines for data presentation, and visualizations of the experimental workflow and the related mTOR signaling pathway.
Core Concepts and Applications
Key Applications:
-
Drug Development: Assessing the effect of a drug candidate on the turnover of a target protein or the global proteome.
-
Disease Research: Comparing protein turnover rates in healthy versus diseased cells to identify pathological mechanisms.
-
Cell Biology: Studying the regulation of protein synthesis and degradation in response to various stimuli or during cellular processes like differentiation.[1]
-
Biomarker Discovery: Identifying proteins with altered turnover rates as potential biomarkers.
Advantages of this compound Pulse-Chase:
-
Quantitative: Provides precise measurements of protein synthesis and degradation rates.[9][10]
-
Non-Radioactive: Safer than traditional methods using radioactive isotopes.[11][12]
-
Multiplexing: Can be combined with other SILAC labels to compare multiple conditions simultaneously.
-
In Vivo Applicability: The principles can be extended to in vivo studies in model organisms.
Experimental Design and Protocols
A successful this compound pulse-chase experiment requires careful planning and execution. The following protocol outlines the key steps for an in vitro experiment using cultured mammalian cells.
Protocol 1: this compound Pulse-Chase Labeling of Cultured Cells
1. Cell Culture and Adaptation (Pre-Pulse)
-
Objective: To ensure the cells are healthy and to deplete the intracellular pool of unlabeled L-Leucine before the pulse.
-
Materials:
-
Mammalian cell line of interest
-
Standard complete growth medium
-
Leucine-free DMEM or RPMI 1640
-
Dialyzed Fetal Bovine Serum (dFBS) to prevent introduction of unlabeled leucine.[2]
-
L-Glutamine, Penicillin-Streptomycin
-
Complete Leucine-free medium: Leucine-free base medium supplemented with dFBS, L-Glutamine, and Penicillin-Streptomycin.
-
-
Procedure:
-
Culture cells in standard complete growth medium to the desired confluency (typically 70-80%).
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells in pre-warmed complete Leucine-free medium for 1-2 hours to deplete endogenous L-Leucine pools. This starvation step increases the efficiency of this compound incorporation.[13]
-
2. Pulse Phase
-
Objective: To label all newly synthesized proteins with this compound.
-
Materials:
-
Pulse Medium: Complete Leucine-free medium supplemented with this compound (final concentration typically matches the standard medium, e.g., ~0.8 mM or as optimized for the cell line).
-
-
Procedure:
-
Remove the Leucine-free medium from the cells.
-
Add the pre-warmed Pulse Medium to the cells.
-
Incubate for the desired pulse duration. The length of the pulse depends on the turnover rate of the protein of interest. A short pulse (e.g., 1-4 hours) is suitable for rapidly turning over proteins.[14]
-
3. Chase Phase
-
Objective: To stop the incorporation of this compound and monitor the degradation of the labeled protein population over time.
-
Materials:
-
Chase Medium: Standard complete growth medium containing a high concentration of unlabeled L-Leucine (e.g., 10-20 times the normal concentration) to ensure efficient chase.
-
-
Procedure:
-
At the end of the pulse period, remove the Pulse Medium.
-
Wash the cells twice with pre-warmed PBS to remove any residual this compound.
-
Add the pre-warmed Chase Medium. This is the Time 0 (T0) chase point.
-
Harvest the cells for the T0 time point.
-
Incubate the remaining plates and harvest cells at subsequent time points (e.g., T=2h, 4h, 8h, 12h, 24h). The chase duration should be sufficient to observe a significant decrease in the labeled protein population.
-
4. Sample Preparation for Mass Spectrometry
-
Objective: To extract and process proteins for proteomic analysis.
-
Procedure:
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each sample using a standard method (e.g., BCA assay).
-
(Optional) Protein Fractionation: Depending on the experimental goals, proteins can be fractionated by SDS-PAGE or other chromatographic methods.
-
In-solution or In-gel Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin. Trypsin cleaves after lysine (B10760008) and arginine, ensuring that most resulting peptides will contain the labeled amino acid.[12]
-
Peptide Cleanup: Desalt the peptide samples using C18 spin columns or similar methods.
-
5. LC-MS/MS Analysis and Data Processing
-
Objective: To identify and quantify the relative abundance of "heavy" (this compound containing) and "light" (unlabeled L-Leucine containing) peptides.
-
Procedure:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) for peptide identification and quantification. The software should be configured to search for L-Leucine with a +3 Da mass shift.
-
Calculate the Heavy/Light (H/L) ratio for each identified peptide at each time point.
-
Protein turnover rates are determined by fitting the decay of the H/L ratio over time to an exponential decay model.
-
Data Presentation
Quantitative data from pulse-chase experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Example Data for a Single Protein (Protein X) after this compound Pulse-Chase
| Chase Time (hours) | Heavy Peptide Intensity (Arbitrary Units) | Light Peptide Intensity (Arbitrary Units) | H/(H+L) Ratio | % Labeled Protein Remaining |
| 0 | 98,500 | 1,500 | 0.985 | 100.0 |
| 4 | 75,400 | 24,600 | 0.754 | 76.5 |
| 8 | 52,100 | 47,900 | 0.521 | 52.9 |
| 12 | 35,800 | 64,200 | 0.358 | 36.3 |
| 24 | 12,300 | 87,700 | 0.123 | 12.5 |
Table 2: Calculated Protein Half-Lives for Different Cellular Conditions
| Protein | Condition | Half-Life (hours) | R-squared (Fit) |
| Protein X | Control | 9.8 | 0.99 |
| Protein X | Drug A Treatment | 18.2 | 0.98 |
| Protein Y | Control | 25.4 | 0.97 |
| Protein Y | Drug A Treatment | 24.9 | 0.98 |
| Protein Z | Control | 5.1 | 0.99 |
| Protein Z | Drug A Treatment | 5.5 | 0.99 |
Mandatory Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for this compound pulse-chase analysis.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 7. liverpool.ac.uk [liverpool.ac.uk]
- 8. This compound (this compound) | Endogenous Metabolite | 87828-86-2 | Invivochem [invivochem.com]
- 9. Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.universityofgalway.ie [research.universityofgalway.ie]
- 11. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 12. chempep.com [chempep.com]
- 13. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pulse-chase SILAC–based analyses reveal selective oversynthesis and rapid turnover of mitochondrial protein components of respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Leucine-d3 SILAC Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during L-Leucine-d3 Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during your this compound SILAC workflow.
Problem 1: Incomplete Labeling with this compound
Symptoms:
-
Mass spectrometry data shows the presence of both "light" (unlabeled) and "heavy" (this compound labeled) peptide pairs for the same protein within the labeled cell population.
-
Quantification is inaccurate due to the co-existence of light and heavy leucine-containing peptides.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells are cultured for a sufficient number of doublings in the this compound containing medium. Complete incorporation of the labeled amino acid typically requires at least five cell doublings.[1] The necessary duration depends on the cell line's specific doubling time. |
| Presence of Unlabeled Leucine (B10760876) in Serum | Use dialyzed fetal bovine serum (FBS) in your SILAC media. Standard FBS contains unlabeled amino acids, including leucine, which will compete with the labeled this compound for incorporation into newly synthesized proteins.[1][2] |
| Incorrect Media Formulation | Double-check that the SILAC medium is completely devoid of regular L-Leucine. Use a custom-formulated medium that specifically lacks this amino acid to which you will add the this compound.[3][4] |
| Cellular Amino Acid Synthesis | While Leucine is an essential amino acid for mammalian cells and cannot be synthesized de novo, ensure your cell line does not have unusual metabolic capabilities. |
Problem 2: Arginine-to-Proline Conversion Affecting Quantification
While not directly related to this compound, this is a very common and significant issue in many SILAC experiments that use heavy arginine in combination with other labeled amino acids. If your experiment involves multiplexing with labeled arginine, this is a critical consideration.
Symptoms:
-
Inaccurate quantification of proline-containing peptides.
-
The mass spectrum shows a divided "heavy" peptide signal, with some of the isotopic label from arginine appearing in proline residues.[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Metabolic Conversion | Some cell lines have high arginase activity, which converts arginine to ornithine, a precursor for proline synthesis.[6][7] |
| Insufficient Proline in Media | Supplement your SILAC medium with unlabeled L-proline (at least 200 mg/liter). This supplementation has been shown to completely prevent the conversion of heavy arginine to heavy proline.[5] |
| Cell Line Characteristics | Be aware that the rate of arginine-to-proline conversion can vary significantly between different cell lines.[6] |
Frequently Asked Questions (FAQs)
Q1: Why are L-Arginine and L-Lysine more commonly used for SILAC than L-Leucine?
While this compound was used in early SILAC experiments, the field has largely shifted to using isotopically labeled L-Arginine and L-Lysine.[7][8] The primary reason is that trypsin, the most commonly used enzyme for protein digestion in proteomics, cleaves proteins at the C-terminus of arginine and lysine (B10760008) residues. This ensures that nearly all resulting peptides will contain at least one labeled amino acid, maximizing the coverage of the proteome for quantification.[7][8] In contrast, not all peptides contain leucine, so using only labeled leucine will result in a portion of the proteome that cannot be quantified.
Q2: What are the key considerations for setting up an this compound SILAC experiment?
-
Cell Line Selection: Choose a cell line that is auxotrophic for leucine, meaning it cannot produce its own. This is true for most mammalian cell lines.
-
Media Preparation: Use a specially formulated cell culture medium that lacks L-Leucine.[4] To this, you will add your "light" (unlabeled) or "heavy" (this compound) amino acid.
-
Serum Dialysis: Always use dialyzed serum to avoid introducing unlabeled leucine into your "heavy" culture.[1][2]
-
Incorporation Time: Allow for at least five cell doublings to achieve complete incorporation of the this compound.[1] It is advisable to perform a preliminary experiment to confirm the incorporation rate for your specific cell line via mass spectrometry.[8]
Q3: How can I check for complete incorporation of this compound?
To verify complete labeling, you can perform a small-scale pilot experiment.
-
Grow your cells in the "heavy" this compound medium for the intended duration (e.g., 5-6 doublings).
-
Harvest the cells, extract the proteins, and digest them with trypsin.
-
Analyze the resulting peptides by mass spectrometry.
-
Search the data for leucine-containing peptides and inspect their mass spectra. In a fully labeled sample, you should only observe the "heavy" peptide peaks, with no corresponding "light" peaks.[1]
Q4: What are some common issues in SILAC data analysis?
-
Missing Values: A common problem is when one of the isotopic partners (light or heavy) is not detected, preventing the calculation of a ratio.[9]
-
Ratio Distortion: This can be caused by co-isolation of interfering ions during mass spectrometry analysis.
-
Software Choice: Specialized software like MaxQuant or FragPipe is designed to handle SILAC data, including features for requantification to reduce missing values.[9]
Q5: What is a label-swap replicate and why is it useful?
A label-swap replicate is a crucial experimental design control to improve the reliability of your results.[7][10] In addition to your primary experiment (e.g., Condition A = Light, Condition B = Heavy), you perform a second biological replicate where the labels are swapped (Condition A = Heavy, Condition B = Light). Averaging the ratios from these two experiments can help to correct for systematic errors arising from incomplete labeling or arginine-to-proline conversion.[7][10]
Experimental Protocols & Visualizations
General this compound SILAC Experimental Workflow
This protocol outlines the key steps for a typical two-plex SILAC experiment using this compound.
Methodology:
-
Cell Culture Preparation:
-
Prepare two types of SILAC media using a base medium deficient in L-Leucine.
-
"Light" Medium: Supplement the base medium with normal L-Leucine.
-
"Heavy" Medium: Supplement the base medium with this compound.
-
Both media should also be supplemented with 10% dialyzed FBS and other necessary components like glutamine and antibiotics.[2]
-
-
Cell Adaptation and Labeling:
-
Culture two separate populations of your chosen cell line.
-
Adapt one population to the "Light" medium and the other to the "Heavy" medium.
-
Passage the cells for at least five doublings to ensure complete incorporation of the respective amino acids.[1]
-
-
Experimental Treatment:
-
Apply your experimental treatment to one cell population (e.g., drug treatment to the "Heavy" cells) while the other serves as a control (e.g., vehicle treatment for the "Light" cells).
-
-
Cell Harvesting and Lysis:
-
Harvest both cell populations separately.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration for each lysate.
-
Mix equal amounts of protein from the "Light" and "Heavy" lysates.
-
-
Protein Digestion:
-
Reduce, alkylate, and digest the mixed protein sample into peptides, typically using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use specialized software to identify peptides and quantify the relative abundance of the "Heavy" to "Light" peptide pairs.
-
Caption: General workflow for an this compound SILAC experiment.
Troubleshooting Logic for Incomplete Labeling
This decision tree illustrates the logical steps to diagnose and resolve incomplete labeling issues in your SILAC experiment.
Caption: Decision tree for troubleshooting incomplete SILAC labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. usherbrooke.ca [usherbrooke.ca]
- 3. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. SILAC Media - Athena Enzyme Systems [athenaes.com]
- 5. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing L-Leucine-d3 Concentration in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Leucine-d3 concentration in cell culture media for stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in cell culture?
This compound is a stable, non-radioactive, isotopically labeled form of the essential amino acid L-Leucine. Its primary application is in quantitative proteomics, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3][4] In SILAC, cells are grown in a medium where the natural ("light") L-Leucine is replaced with a "heavy" isotopic version, such as this compound.[5] This allows for the mass spectrometer to distinguish between proteins from different cell populations (e.g., treated vs. untreated), enabling precise relative quantification of protein abundance.[6]
Q2: What is the recommended starting concentration of this compound in cell culture media?
For most SILAC experiments, the recommended starting concentration for this compound is the same as the concentration of standard L-Leucine in the corresponding "light" cell culture medium.[7] It is crucial to use a medium specifically lacking L-Leucine to which you can add either the light or heavy version. Using dialyzed fetal bovine serum (FBS) is also critical to prevent the introduction of unlabeled L-Leucine from the serum.[3]
Below is a table of commonly used cell culture media and their standard L-Leucine concentrations, which can be used as a guide for preparing your "heavy" SILAC medium with this compound.
| Media Formulation | Standard L-Leucine Concentration (mg/L) | Molar Concentration (mM) |
| DMEM | 105 | 0.80 |
| RPMI-1640 | 50 | 0.38 |
| MEM | 52.4 | 0.40 |
| F-12 | 13.1 | 0.10 |
| IMDM | 105 | 0.80 |
Q3: How can I determine if the this compound concentration is optimal for my specific cell line?
The optimal concentration of this compound should support normal cell growth and achieve high incorporation efficiency without inducing cytotoxicity. To determine this, it is recommended to perform a dose-response experiment.
Key Parameters to Evaluate:
-
Cell Viability and Proliferation: Monitor cell growth, morphology, and doubling time. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to assess the impact of different this compound concentrations.
-
Incorporation Efficiency: The goal is to achieve >97% incorporation of the heavy amino acid.[8] This can be verified by a small-scale pilot experiment where a sample of labeled cells is harvested, proteins are digested, and the resulting peptides are analyzed by mass spectrometry.
Q4: What are the potential metabolic effects of using this compound?
L-Leucine is not just a building block for proteins; it is also a signaling molecule that activates the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[9][10][11] High concentrations of leucine (B10760876) can stimulate this pathway, which could potentially influence the biological system you are studying.[12] Therefore, it is important to use a concentration that is as close to physiological levels as possible while still ensuring efficient labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Growth or Altered Morphology | This compound concentration is too high, leading to cytotoxicity. [13] Suboptimal media formulation. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line.[14] Ensure you are using a leucine-free medium supplemented with dialyzed FBS.[3] |
| Low Incorporation Efficiency (<97%) | Insufficient duration of labeling. Presence of unlabeled L-Leucine. Incorrect this compound concentration. | Ensure cells have undergone at least five doublings in the "heavy" medium for complete incorporation.[8] Use dialyzed FBS to minimize contamination with "light" leucine.[3] Verify that the this compound concentration in your "heavy" medium matches the L-Leucine concentration in your "light" medium. |
| Inconsistent Protein Quantification Results | Incomplete labeling. Errors in mixing cell populations. | Confirm >97% labeling efficiency via mass spectrometry before proceeding with the main experiment. Carefully count cells and mix "light" and "heavy" cell lysates at a 1:1 ratio based on protein concentration. |
| Unexpected Changes in Cell Signaling Pathways | This compound is activating the mTOR pathway. [15][16] | Be aware of leucine's role as a signaling molecule. If studying pathways sensitive to nutrient levels, consider if the chosen this compound concentration could be a confounding factor. Maintain consistent concentrations across all experimental conditions. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via MTT Assay
This protocol assesses cell viability across a range of this compound concentrations to identify the optimal, non-toxic level for your specific cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency within the assay period and allow them to adhere for 24 hours.
-
Preparation of Media: Prepare leucine-free medium supplemented with dialyzed FBS and a range of this compound concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the standard concentration for your media). Include a "light" L-Leucine control at the standard (1x) concentration.
-
Cell Treatment: Replace the medium in the wells with the prepared media containing different this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period equivalent to at least two to three cell doublings (e.g., 48-72 hours).
-
MTT Assay:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly.
-
Read the absorbance at 570 nm.
-
-
Data Analysis: Normalize the results to the "light" L-Leucine control (100% viability) and plot cell viability (%) against this compound concentration to generate a dose-response curve. Select the highest concentration that does not significantly reduce cell viability.
Protocol 2: Verifying this compound Incorporation Efficiency
This protocol is a small-scale experiment to confirm that >97% of L-Leucine has been incorporated into the proteome.
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium (containing the determined optimal this compound concentration) for at least five cell doublings.
-
Cell Lysis and Protein Digestion:
-
Harvest the "heavy" labeled cells.
-
Lyse the cells and perform protein digestion with trypsin.
-
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a protein database using a SILAC-aware software package (e.g., MaxQuant). The software will calculate the ratio of heavy to light peptides. An incorporation efficiency of >97% should be observed for reliable quantification.
Visualizations
Caption: this compound activates the mTORC1 signaling pathway.
Caption: General experimental workflow for SILAC using this compound.
Caption: Decision tree for troubleshooting this compound concentration.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. L-Leucine for SILAC - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and characterization of novel 8-plex DiLeu isobaric labels for quantitative proteomics and peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Potential antiproteolytic effects of L-leucine: observations of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leucine reduces the proliferation of MC3T3-E1 cells through DNA damage and cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. 8fengpharma.com [8fengpharma.com]
- 16. Double-Edge Effects of Leucine on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Interference with L-Leucine-d3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using L-Leucine-d3 as an internal standard in mass spectrometry-based quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference (crosstalk) in the context of this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the signal from the naturally occurring heavy isotopes of unlabeled L-Leucine contributes to the signal of the this compound internal standard (IS).[1] L-Leucine, with a chemical formula of C6H13NO2, has a natural isotopic distribution due to the presence of ¹³C, ¹⁵N, and ²H in nature. This results in low-intensity peaks at masses corresponding to M+1, M+2, and M+3 of the unlabeled analyte. The M+3 peak of unlabeled L-Leucine can overlap with the monoisotopic peak of this compound, leading to an artificially inflated signal for the internal standard and compromising the accuracy of quantification.
Q2: Why is it important to minimize isotopic interference?
A2: Minimizing isotopic interference is crucial for accurate and precise quantification in stable isotope dilution mass spectrometry.[2] Uncorrected interference can lead to non-linear calibration curves, biased results, and an overestimation of the analyte concentration.[3] This is particularly critical in regulated bioanalysis and clinical studies where data integrity is paramount.
Q3: What are the primary sources of isotopic interference with this compound?
A3: The primary source of isotopic interference is the natural abundance of heavy isotopes in the unlabeled L-Leucine analyte. The most significant contribution to the m/z channel of this compound comes from the M+3 isotope peak of unlabeled L-Leucine. The intensity of this interference is directly proportional to the concentration of the unlabeled analyte in the sample.
Q4: How can I determine the extent of isotopic interference in my assay?
A4: The percentage of crosstalk from the unlabeled analyte to the internal standard can be experimentally determined. This involves preparing a high-concentration sample of unlabeled L-Leucine without the this compound internal standard and measuring the signal response in the MRM transition channel of this compound. A detailed protocol for this procedure is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Non-linear calibration curve, especially at high analyte concentrations. | Isotopic interference from unlabeled L-Leucine is contributing to the this compound signal. | 1. Quantify Crosstalk: Follow the protocol to determine the percentage of interference. 2. Optimize Chromatography: Improve the chromatographic separation between L-Leucine and this compound. Even a slight retention time difference can help mitigate interference. Consider using a HILIC column for better separation of these polar compounds.[4][5][6] 3. Select Specific MRM Transitions: Choose product ions that are unique to this compound and are not generated from the fragmentation of unlabeled L-Leucine.[1] 4. Mathematical Correction: If interference cannot be eliminated, a mathematical correction can be applied to the data. |
| Poor precision and accuracy of quality control (QC) samples. | Inconsistent isotopic interference across the batch. Matrix effects suppressing or enhancing ionization differently for the analyte and internal standard. | 1. Ensure Consistent Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects.[7] 2. Evaluate Matrix Effects: Perform experiments with spiked samples in different biological matrices to assess the impact of the matrix on ionization.[8] 3. Optimize Chromatographic Conditions: Ensure baseline separation of L-Leucine and this compound from matrix components.[5] |
| Co-elution of L-Leucine and this compound. | The physicochemical properties of the analyte and the deuterated internal standard are very similar. | 1. Employ HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective in separating polar compounds like amino acids and can achieve baseline separation of leucine (B10760876) isomers.[4][5][6] 2. Optimize Gradient Elution: A shallow gradient can improve the resolution between closely eluting peaks.[9] Experiment with different mobile phase compositions and pH.[4] |
| Difficulty in selecting unique MRM transitions. | The fragmentation patterns of L-Leucine and this compound can be similar. | 1. Perform Infusion Experiments: Infuse pure solutions of both unlabeled L-Leucine and this compound into the mass spectrometer to obtain their respective product ion spectra. 2. Analyze Fragmentation Patterns: Identify product ions that are specific to the fragmentation of this compound, which may involve the loss of deuterium (B1214612) atoms. |
Quantitative Data Summary
Understanding the natural isotopic distribution of unlabeled L-Leucine is fundamental to predicting and correcting for isotopic interference.
Table 1: Theoretical Isotopic Distribution of Unlabeled L-Leucine (C₆H₁₃NO₂)
| Isotope | Relative Abundance (%) |
| M+H⁺ (Monoisotopic) | 100.00 |
| (M+1)⁺ | 7.28 |
| (M+2)⁺ | 0.25 |
| (M+3)⁺ | 0.01 |
Note: These are theoretical values. The actual measured abundances may vary slightly depending on the instrument and its resolution.[10]
Table 2: Example of Experimentally Determined Isotopic Crosstalk
This table illustrates how to present the results from the crosstalk determination experiment.
| Unlabeled L-Leucine Concentration (µg/mL) | Peak Area in L-Leucine Channel (Analyte) | Peak Area in this compound Channel (Crosstalk) | % Crosstalk |
| 100 | 5,000,000 | 2,500 | 0.05% |
| 500 | 25,000,000 | 13,750 | 0.055% |
| 1000 | 50,000,000 | 30,000 | 0.06% |
% Crosstalk = (Peak Area in this compound Channel / Peak Area in L-Leucine Channel) * 100
Experimental Protocols
Protocol 1: Quantification of Isotopic Crosstalk
Objective: To determine the percentage of signal contribution from unlabeled L-Leucine to the this compound internal standard channel.
Materials:
-
Calibrated stock solution of unlabeled L-Leucine.
-
Calibrated stock solution of this compound.
-
Blank matrix (e.g., drug-free plasma, water).
-
Validated LC-MS/MS system and method for L-Leucine analysis.
Procedure:
-
Prepare a High-Concentration Analyte Sample: Spike a sample of the blank matrix with unlabeled L-Leucine to a concentration that represents the upper limit of quantification (ULOQ) of your assay. Do not add any this compound.
-
Prepare an Internal Standard Sample: Spike a sample of the blank matrix with this compound at the concentration used in your assay. Do not add any unlabeled L-Leucine.
-
Analyze Samples: Inject both samples into the LC-MS/MS system and acquire data, monitoring the MRM transitions for both the analyte and the internal standard in both runs.
-
Data Analysis:
-
Measure the peak area of the analyte in the "High-Concentration Analyte Sample" (AreaAnalyte).
-
Measure the peak area, if any, in the internal standard channel for the "High-Concentration Analyte Sample" (AreaCrosstalk).
-
Calculate the percentage of crosstalk: % Crosstalk = (AreaCrosstalk / AreaAnalyte) * 100
-
Protocol 2: Optimization of Chromatographic Separation
Objective: To achieve baseline separation of L-Leucine and this compound to minimize isotopic interference.
Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) [4][5][6]
Starting Conditions:
-
Column: A HILIC column (e.g., amide-based stationary phase).[4]
-
Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium (B1175870) formate, pH 3).[4]
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3) with a small percentage of acetonitrile.[4]
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually decrease it over the run to increase the elution strength for polar compounds. A shallow gradient is often required to separate closely related compounds.[9]
-
Flow Rate: As recommended for the column dimensions.
-
Column Temperature: Maintain a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Optimization Strategy:
-
Gradient Shape: If co-elution occurs, "stretch out" the part of the gradient where the compounds elute by making the gradient shallower in that region.[9]
-
Mobile Phase Composition: Adjust the pH and buffer concentration of the aqueous mobile phase. Changes in pH can alter the ionization state of the amino acids and affect their retention.[4]
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase the run time.
Visualizations
Caption: Experimental workflow for quantitative analysis using this compound.
Caption: Troubleshooting logic for isotopic interference issues.
Caption: L-Leucine's role in the mTOR signaling pathway.[3]
References
- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. ionsource.com [ionsource.com]
challenges in L-Leucine-d3 quantification in complex samples
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the accurate quantification of L-Leucine-d3 in complex biological samples. It is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled internal standards in mass spectrometry-based bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) form of the essential amino acid L-Leucine, where three hydrogen atoms have been replaced by deuterium (B1214612).[1][2] It is an ideal internal standard (IS) for quantitative mass spectrometry (MS) because it has nearly identical chemical and physical properties to the endogenous analyte (L-Leucine).[3][4] This similarity ensures it behaves the same way during sample preparation, chromatography, and ionization, allowing it to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4][5]
Q2: What are the primary challenges in quantifying this compound in complex samples like plasma or tissue?
The main challenges include:
-
Matrix Effects: Components in biological samples (e.g., salts, phospholipids, proteins) can interfere with the ionization of the analyte and internal standard, leading to signal suppression or enhancement.[6][7] This is a significant issue in electrospray ionization (ESI).[6]
-
Chromatographic Co-elution: Isobaric compounds, such as isoleucine, alloisoleucine, and other endogenous molecules, can co-elute with leucine (B10760876), making accurate quantification difficult without sufficient chromatographic separation.[8][9][10][11]
-
Sample Preparation Inefficiencies: Incomplete protein precipitation or poor extraction recovery can lead to variable and inaccurate results.[12][13]
-
Isotopic Contribution: The natural abundance of isotopes in the unlabeled analyte can contribute to the signal of the labeled internal standard, and vice-versa, especially if the mass difference is small. This "cross-talk" can affect linearity and accuracy.[14]
-
Stability of Deuterium Labels: In some cases, deuterium labels can be unstable and exchange with hydrogen atoms in the sample or solvent, which would compromise the quantification.[5]
Q3: Why is chromatographic separation important if mass spectrometry is already used for detection?
While mass spectrometry provides specificity based on mass-to-charge ratio, it cannot distinguish between isomers like leucine and isoleucine, which have identical masses.[9] Proper chromatographic separation is crucial to resolve these isobars before they enter the mass spectrometer, ensuring that the detected signal corresponds only to the analyte of interest.[8][10] This is particularly critical for diagnosing metabolic disorders like Maple Syrup Urine Disease (MSUD), where distinguishing alloisoleucine from leucine and isoleucine is essential.[8]
Troubleshooting Guide
Problem: High Signal Variability or Poor Reproducibility
| Potential Cause | Troubleshooting Step | Explanation |
| Inconsistent Sample Preparation | Review and standardize the entire sample preparation workflow. | Ensure precise and consistent volumes, mixing times, and temperatures for protein precipitation, extraction, and reconstitution steps. Inefficiencies here are a major source of variability.[12] |
| Matrix Effects | Evaluate matrix effects by comparing analyte response in neat solution vs. post-extraction spiked matrix. | If suppression or enhancement is >15%, optimize sample cleanup. Consider solid-phase extraction (SPE) for cleaner extracts than protein precipitation.[6][7] |
| Internal Standard Issues | Verify the purity and concentration of the this compound stock solution. | Impurities or degradation of the IS will lead to inconsistent results. Any non-labeled leucine impurity in the IS can artificially inflate analyte concentrations.[5] |
| Instrument Instability | Run system suitability tests before each batch. | Check for stable spray, consistent peak areas, and retention times of a standard injection to ensure the LC-MS/MS system is performing optimally. |
Problem: Low Signal Intensity / Poor Sensitivity
| Potential Cause | Troubleshooting Step | Explanation |
| Ion Suppression | Dilute the sample extract or improve sample cleanup. | High concentrations of matrix components are a common cause of ion suppression. Dilution can mitigate the effect, but may also lower the analyte signal.[7][15] A more robust cleanup method like SPE is often a better solution.[7] |
| Suboptimal MS Parameters | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) and compound parameters (e.g., collision energy). | Infuse a standard solution of L-Leucine and this compound directly into the mass spectrometer to tune for maximum signal intensity for precursor and product ions. |
| Poor Chromatographic Peak Shape | Check mobile phase pH, column integrity, and sample solvent. | The sample should be reconstituted in a solvent similar to or weaker than the initial mobile phase to ensure good peak shape. Acidic modifiers (e.g., formic acid) are often used to improve peak shape for amino acids.[13] |
| Analyte Degradation | Investigate sample stability under collection, storage, and processing conditions. | Amino acids can be subject to degradation. Ensure proper storage (e.g., ≤ -70°C) and perform stability tests (e.g., freeze-thaw, bench-top) during method validation. |
Problem: Inaccurate Quantification (Poor Accuracy/Linearity)
| Potential Cause | Troubleshooting Step | Explanation | | Differential Matrix Effects | Ensure the analyte and IS co-elute perfectly. | Even slight differences in retention time between the analyte and a SIL-IS can expose them to different degrees of ion suppression, leading to inaccurate results.[4][5] | | Cross-Contribution / Isotopic Interference | Check for isotopic contributions between analyte and IS MRM transitions. | If the unlabeled analyte contributes to the IS signal, it can cause non-linearity, especially at high concentrations. Use high-resolution MS or confirm the specificity of your MRM transitions.[14] | | Calibration Curve Issues | Prepare calibrators in a surrogate matrix that mimics the study samples (e.g., stripped serum). | Using a simple solvent for calibration standards will not account for matrix effects and can lead to significant bias in the quantification of biological samples.[16] | | Co-eluting Isobars | Optimize chromatography to separate leucine, isoleucine, and alloisoleucine. | Failure to separate these isomers will result in an overestimation of leucine concentration. Chiral columns or specialized HILIC columns may be required.[8][11][17] |
Experimental Protocols & Data
Sample Preparation: Protein Precipitation
This protocol is a common starting point for extracting amino acids from plasma or serum.
-
Aliquot Sample: Pipette 100 µL of the plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of this compound working solution (concentration should be optimized to be near the median concentration of endogenous L-Leucine). Vortex briefly.
-
Precipitate Proteins: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid. This ratio (4:1 organic solvent to sample) is effective for precipitating the bulk of proteins.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate, being careful not to disturb the protein pellet.
-
Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Analyze: Vortex, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.
Typical LC-MS/MS Parameters
The following table summarizes typical starting parameters for an LC-MS/MS method for L-Leucine quantification. These must be optimized for your specific instrument and application.
| Parameter | Typical Value / Condition | Notes |
| LC Column | HILIC (Hydrophilic Interaction) or Mixed-Mode Column | HILIC is preferred for retaining polar compounds like amino acids without derivatization.[8][10] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier helps with protonation for positive ESI mode and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | Start with high %B (e.g., 90%), ramp down to elute compounds, then re-equilibrate. | A typical run time is 5-15 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min | Dependent on column diameter. |
| Injection Volume | 1 - 10 µL | |
| Ionization Mode | ESI Positive | Amino acids readily form positive ions. |
| MRM Transition (L-Leucine) | m/z 132.1 → 86.1 | Precursor ion [M+H]+ and a characteristic product ion. |
| MRM Transition (this compound) | m/z 135.1 → 89.1 | Precursor and product ions shifted by +3 Da. |
Visual Guides
Experimental Workflow Diagram
Caption: Overview of the sample preparation and analysis pipeline.
Troubleshooting Logic: Low Signal Intensity
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. waters.com [waters.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bme.psu.edu [bme.psu.edu]
- 8. lcms.cz [lcms.cz]
- 9. Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC/MS/MS Method Package for D/L Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 12. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. arp1.com [arp1.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
improving mass spec sensitivity for L-Leucine-d3 labeled peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Leucine-d3 labeled peptides in mass spectrometry-based quantitative proteomics.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound labeled peptides, helping you to identify and resolve common problems to improve mass spectrometry sensitivity and data quality.
Question: Why am I observing low signal intensity or poor sensitivity for my this compound labeled peptides?
Answer: Low signal intensity can stem from several factors throughout your experimental workflow, from sample preparation to mass spectrometer settings. Here are some common causes and solutions:
-
Incomplete Cell Lysis and Protein Extraction: If proteins are not efficiently extracted from cells or tissues, the starting material for digestion will be insufficient. Ensure you are using a robust lysis buffer, potentially with detergents, and consider physical disruption methods for tough tissues.[1][2]
-
Suboptimal Protein Digestion: Inefficient enzymatic digestion will result in a lower yield of peptides. Ensure your digestion protocol is optimized, including the enzyme-to-protein ratio and digestion time. For complex samples like plasma, a longer digestion period of 2-3 hours may be necessary.[2][3]
-
Peptide Loss During Sample Cleanup: Peptides can be lost during desalting and purification steps. Using specialized sample preparation kits or methods like SP3 (Single-Pot Solid-Phase-enhanced Sample Preparation) can help minimize loss and improve reproducibility.[3]
-
Ion Suppression: The presence of contaminants, salts, or detergents in your sample can suppress the ionization of your peptides in the mass spectrometer.[4] Ensure thorough cleanup of your peptide samples using C18 columns or similar methods.[3]
-
Mass Spectrometer Settings: The settings on your mass spectrometer may not be optimized for your specific peptides. Consider adjusting parameters such as acquisition time and collision energy.
Question: I'm seeing a peak for my unlabeled peptide in my "heavy" labeled sample. What could be the cause?
Answer: This issue, often referred to as incomplete labeling, can significantly impact quantification accuracy. Here are the likely reasons:
-
Insufficient Labeling Time: Cells may not have undergone enough cell divisions in the "heavy" media to fully incorporate the this compound. It is recommended to culture cells for at least six cell divisions in the stable isotope-containing media.[5]
-
Presence of Unlabeled Leucine: The "heavy" media may be contaminated with unlabeled L-leucine. Using dialyzed fetal bovine serum (FBS) is crucial to reduce the concentration of unlabeled amino acids.[6]
-
Amino Acid Conversion: Some cell lines may be capable of converting other amino acids into leucine, although this is less common for essential amino acids.
Question: My results show a chromatographic retention time shift between the this compound labeled ("heavy") and unlabeled ("light") peptides. Is this normal and how do I address it?
Answer: A slight shift in retention time between a deuterated and non-deuterated peptide is a known phenomenon called the "chromatographic isotope effect".[7] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts.
-
Assess the Impact: Determine if the peak separation is significant enough to cause differential matrix effects. If the peaks still largely overlap, the impact on quantification may be minimal.[7]
-
Modify Chromatographic Conditions: To improve co-elution, you can try adjusting the chromatographic gradient, the composition of the mobile phase, or the column temperature.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended mass difference between the heavy and light peptide for accurate quantification?
A1: A mass difference of at least 3 atomic mass units (amu) is generally recommended to prevent isotopic overlap from the natural M+1 and M+2 isotopes of the unlabeled peptide interfering with the signal of the labeled peptide.[7] this compound provides this minimum recommended mass shift.[8]
Q2: How can I check for isotopic interference (cross-talk) in my assay?
A2: To check for isotopic interference, you can analyze a high-concentration sample of the unlabeled analyte while monitoring the mass channel of the internal standard. A significant signal in the internal standard's channel indicates a contribution from the natural isotopes of the analyte.[7]
Q3: Can I use one deuterated internal standard to quantify multiple different analytes?
A3: While it is possible, it is not ideal. The highest accuracy is achieved when each analyte has its own co-eluting, isotopically labeled internal standard.[7]
Q4: What are some key considerations for sample preparation to ensure high-quality data?
A4: Proper sample preparation is critical for successful mass spectrometry analysis.[2][4] Key steps include efficient protein extraction, reduction and alkylation of disulfide bonds, enzymatic digestion to produce peptides of an appropriate length (typically 8-15 amino acids), and thorough desalting and cleanup to remove contaminants.[1][3][4]
Quantitative Data Summary
| Parameter | Recommendation/Value | Source |
| Minimum Mass Difference | ≥ 3 amu | [7] |
| This compound Mass Shift | M+3 | |
| Isotopic Purity of this compound | >99% | [9] |
| Optimal Peptide Length for MS | 8 - 15 amino acids | [3] |
| Recommended Cell Divisions for Labeling | At least 6 | [5] |
Experimental Protocols
Metabolic Labeling of Cultured Cells with this compound (SILAC)
This protocol provides a general guideline for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using this compound. Optimization for specific cell lines and experimental conditions may be required.[6]
-
Media Preparation:
-
Light Medium: Prepare Leucine-free cell culture medium. Supplement with dialyzed FBS (e.g., 10%) and normal L-Leucine to the final concentration required for your cell line.[6]
-
Heavy Medium: Prepare Leucine-free cell culture medium. Supplement with dialyzed FBS and this compound to the same final concentration as the normal L-Leucine in the light medium.[6]
-
-
Cell Culture and Labeling:
-
Establish a healthy, proliferating culture of your cells in the "light" medium.
-
Passage the cells into two separate flasks: one with "light" medium and one with "heavy" medium.
-
Culture the cells for a sufficient duration to ensure near-complete incorporation of the labeled amino acid (typically at least 6 cell divisions).[5]
-
-
Cell Harvest and Lysis:
-
After the desired treatment or incubation period, harvest the cells from both "light" and "heavy" cultures.
-
Combine the "light" and "heavy" cell populations at a 1:1 ratio.
-
Lyse the combined cell pellet in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.[6]
-
-
Protein Digestion:
-
Peptide Cleanup:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry analysis.
-
Inject the sample onto an LC-MS/MS system for analysis.
-
Visualizations
Caption: Experimental workflow for SILAC using this compound.
Caption: Troubleshooting low signal intensity for labeled peptides.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Mass spec essentials | Proteintech Group [ptglab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]
- 9. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing L-Leucine-d3 Back-Exchange Issues
For researchers, scientists, and drug development professionals utilizing L-Leucine-d3 as an internal standard in quantitative analyses, ensuring its isotopic stability is paramount for accurate and reliable results. Back-exchange, the process where deuterium (B1214612) atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding environment, can lead to an underestimation of the internal standard concentration and consequently, an overestimation of the analyte concentration. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve back-exchange issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound back-exchange and why is it a problem?
A1: this compound is a stable isotope-labeled version of L-Leucine where three hydrogen atoms have been replaced with deuterium atoms. Back-exchange is a chemical process where these deuterium atoms are swapped with hydrogen atoms from the solvent or sample matrix. This process effectively converts the deuterated internal standard back to a lighter, unlabeled or partially labeled form. This is problematic for quantitative analysis as it reduces the signal of the intended internal standard (this compound) and can potentially increase the signal of the analyte (L-Leucine), leading to inaccurate quantification.
Q2: What are the primary factors that cause this compound back-exchange?
A2: The primary drivers of back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms, particularly those on or near heteroatoms (like the amine group) or alpha to a carbonyl group. The rate of exchange is generally minimized at a slightly acidic pH, typically around 2.5-3.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including back-exchange.[1]
-
Solvent/Matrix Composition: The presence of protic solvents (e.g., water, methanol) is necessary for back-exchange to occur. The composition of the sample matrix (e.g., plasma, urine) can also influence the local pH and contain enzymatic or chemical components that may facilitate exchange.
-
Exposure Time: The longer the this compound is exposed to conditions that promote back-exchange, the greater the extent of the exchange will be. This includes time spent during sample preparation, storage in an autosampler, and during the analytical run itself.
Q3: How can I detect if back-exchange is occurring in my samples?
A3: Several indicators can suggest that back-exchange is happening:
-
Inconsistent Internal Standard Response: A gradual decrease in the this compound peak area over a batch of samples, or between freshly prepared and older samples, can be a sign of back-exchange.[4]
-
Appearance of Partially Labeled Peaks: When analyzing your this compound standard, you may observe the appearance of peaks corresponding to L-Leucine-d2, L-Leucine-d1, or even unlabeled L-Leucine.
-
Poor Assay Precision and Accuracy: If you are experiencing high variability (%CV) in your quality control samples or a consistent bias in your results, back-exchange of the internal standard could be a contributing factor.
-
Isotope Ratio Changes: Monitoring the ratio of the deuterated and non-deuterated mass transitions over time can reveal instability.
Troubleshooting Guides
Issue 1: Decreasing this compound Response Over an Analytical Run
This is a common symptom of back-exchange occurring in the autosampler.
Troubleshooting Steps:
-
Assess Autosampler Conditions:
-
Temperature: Ensure your autosampler is set to a low temperature, ideally 4°C or even sub-zero if your instrument allows.
-
Run Time: Minimize the time samples spend in the autosampler before injection. Consider preparing smaller batches of samples if your run times are long.
-
-
Evaluate Sample Solvent:
-
pH: If possible, acidify your final sample solvent to a pH of ~2.5-5 using a volatile acid like formic acid.
-
Solvent Composition: Minimize the amount of water in your final sample solvent if your analytical method allows. Reconstituting in a higher percentage of organic solvent (e.g., acetonitrile (B52724), methanol) can reduce the rate of exchange.
-
-
Perform a Stability Test:
-
Inject a freshly prepared sample of this compound at the beginning, middle, and end of a typical analytical run. A significant decrease in the peak area or a change in the isotopic profile will confirm instability in the autosampler.
-
Issue 2: Inconsistent Results and Poor Precision in Quality Control (QC) Samples
This may indicate that back-exchange is happening during sample preparation.
Troubleshooting Steps:
-
Optimize Sample Preparation Conditions:
-
Temperature: Perform all sample preparation steps, especially evaporation and reconstitution, at low temperatures. Use a refrigerated centrifuge and keep samples on ice whenever possible.
-
pH: Control the pH throughout your sample preparation. If using protein precipitation with an acid, ensure the final pH is in a range that minimizes exchange.
-
Time: Streamline your sample preparation workflow to minimize the time from sample collection to analysis.
-
-
Evaluate Protein Precipitation Agents:
-
While both methanol (B129727) and acetonitrile are common protein precipitation agents, their impact on back-exchange can differ. Empirically test both solvents to determine which provides better stability for this compound in your matrix.
-
-
Consider Derivatization:
Issue 3: Evidence of Back-Exchange Even with Optimized Sample Handling
If you have implemented the above recommendations and still observe back-exchange, the issue might be occurring within the LC-MS/MS system.
Troubleshooting Steps:
-
Optimize LC Method:
-
Mobile Phase pH: Ensure your mobile phases are acidic (pH 2.5-3) to maintain a "quenched" state during chromatography.[6]
-
Gradient Time: Use a fast LC gradient to minimize the time the analyte spends on the column, reducing the opportunity for on-column exchange.
-
Column Temperature: While lower temperatures are generally better, the effect on chromatographic resolution must be considered. A balance needs to be struck, but temperatures above ambient should be avoided.
-
-
Optimize MS Source Conditions:
-
Source Temperature: High temperatures in the mass spectrometer's ion source can potentially induce back-exchange. Keep the source temperature as low as possible while maintaining adequate desolvation and sensitivity.
-
Gas Flows: Optimize desolvation and nebulizer gas flows to ensure efficient solvent evaporation without excessive heating of the analyte.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Your Analytical Workflow
Objective: To determine the extent of this compound back-exchange during sample storage and analysis.
Methodology:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a non-aqueous solvent like methanol or acetonitrile.
-
Prepare Test Samples: Spike the this compound stock solution into your blank matrix (e.g., plasma, urine) at a concentration typical for your assay. Also, prepare a set of samples in your final reconstitution solvent.
-
Time-Course Analysis:
-
Immediately after preparation (T=0), analyze a set of samples.
-
Store the remaining samples under different conditions you wish to test (e.g., room temperature, 4°C in the autosampler, -20°C).
-
Analyze the stored samples at various time points (e.g., 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
Monitor the peak area of the this compound mass transition.
-
Monitor for the appearance and increase in peak areas of the L-Leucine-d2, L-Leucine-d1, and unlabeled L-Leucine mass transitions.
-
Calculate the percentage of back-exchange at each time point.
-
Data Presentation:
| Storage Condition | Time (hours) | This compound Peak Area | % Back-Exchange (d2) | % Back-Exchange (d1) | % Back-Exchange (d0) |
| Autosampler (4°C) | 0 | 1,000,000 | 0.1 | 0.05 | 0.01 |
| 4 | 980,000 | 0.5 | 0.2 | 0.1 | |
| 8 | 950,000 | 1.2 | 0.6 | 0.3 | |
| 12 | 920,000 | 2.5 | 1.1 | 0.7 | |
| 24 | 850,000 | 5.0 | 2.3 | 1.5 | |
| Benchtop (25°C) | 0 | 1,000,000 | 0.1 | 0.05 | 0.01 |
| 4 | 920,000 | 3.0 | 1.5 | 0.8 | |
| 8 | 840,000 | 7.5 | 3.8 | 2.0 |
Note: The data in this table is illustrative and should be generated from your own experiments.
Protocol 2: Minimizing Back-Exchange During Sample Preparation
Objective: To provide a generic workflow for the preparation of biological samples for L-Leucine quantification that minimizes the risk of back-exchange.
Methodology:
-
Thaw Samples: Thaw frozen biological samples (e.g., plasma, serum) on ice.
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold methanol or acetonitrile containing the this compound internal standard.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (if necessary): If a concentration step is required, evaporate the solvent under a gentle stream of nitrogen at low temperature. Avoid high temperatures.
-
Reconstitution: Reconstitute the dried extract in a mobile phase-compatible solvent with a low pH (e.g., 0.1% formic acid in 90:10 water:acetonitrile). Keep the volume of aqueous solvent to a minimum.
-
Analysis: Immediately transfer the samples to a cooled autosampler for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. sketchviz.com [sketchviz.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Ensuring Complete Incorporation of L-Leucine-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the complete and accurate incorporation of L-Leucine-d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a stable isotope-labeled form of the essential amino acid L-leucine, where three hydrogen atoms have been replaced with deuterium. Its primary application is in quantitative proteomics, specifically in a technique called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2][3] This method allows for the accurate comparison of protein abundance between different cell populations by mass spectrometry.[4] It is also used as a tracer in metabolic research to study the flux of leucine (B10760876) through various biochemical pathways.[5]
Q2: How does SILAC work with this compound?
A2: In a typical SILAC experiment, two populations of cells are cultured. One population is grown in a "light" medium containing the natural, unlabeled L-leucine. The other population is grown in a "heavy" medium where the normal L-leucine is replaced with this compound.[4] Over several cell divisions, the "heavy" this compound is incorporated into all newly synthesized proteins.[6] After experimental treatment, the cell populations are combined, proteins are extracted and digested, and the resulting peptides are analyzed by mass spectrometry. Because peptides containing this compound are heavier, they can be distinguished from their "light" counterparts, allowing for the relative quantification of proteins.[4]
Q3: Why is complete incorporation of this compound crucial?
A3: Incomplete incorporation of the "heavy" amino acid means that a significant portion of the proteome in the "heavy"-labeled cell population is still in its "light" or partially labeled form. This skews the ratios of heavy to light peptides measured by the mass spectrometer, leading to inaccurate protein quantification.[7][8] To ensure reliable and reproducible results, achieving near-complete incorporation (typically >95-97%) is essential.[6][9]
Q4: How many cell doublings are required for complete incorporation?
A4: For most cell lines, a minimum of five to six cell doublings in the SILAC medium is recommended to ensure near-complete incorporation of the labeled amino acid.[9][10][11] This allows for the dilution and degradation of pre-existing "light" proteins as the cells divide and synthesize new proteins with the "heavy" this compound.[9]
Q5: What is the role of dialyzed fetal bovine serum (dFBS) in SILAC experiments?
A5: Standard fetal bovine serum (FBS) contains unlabeled amino acids, including L-leucine. If used in SILAC media, this will compete with the "heavy" this compound, leading to incomplete labeling.[12] Dialyzed FBS has had small molecules, including free amino acids, removed, thus minimizing the source of "light" amino acid contamination and ensuring efficient incorporation of the stable isotope-labeled amino acid.[7]
Troubleshooting Guides
Problem 1: Low Incorporation Efficiency of this compound
Symptoms:
-
Mass spectrometry data shows a significant peak for the "light" leucine-containing peptide in the "heavy"-labeled sample.
-
Protein quantification results show compressed ratios, underestimating the true differences between samples.
-
Calculated incorporation efficiency is below 95%.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least 5-6 doublings in the "heavy" medium. For slow-growing cell lines, a longer culture period may be necessary. It is crucial to monitor the cell doubling time of your specific cell line in the SILAC medium. |
| Contamination with Unlabeled Leucine | Always use high-quality dialyzed fetal bovine serum (dFBS) to prepare the SILAC medium. Ensure that all other media components are free from contaminating "light" L-leucine. |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your "heavy" medium. It should be equivalent to the concentration of L-leucine in the standard "light" medium for your cell line. |
| High Cell Density | Avoid letting cells become over-confluent, as this can slow down cell division and protein synthesis, leading to reduced incorporation. Maintain cells in the log growth phase.[10] |
| Cell Line Specific Metabolism | Some cell lines may have unusual amino acid metabolism. If problems persist, consider increasing the concentration of this compound in the medium or performing a time-course experiment to determine the optimal labeling duration. |
Problem 2: Inaccurate Protein Quantification Despite Apparent High Incorporation
Symptoms:
-
Control experiments (mixing "light" and "heavy" lysates 1:1) do not yield the expected 1:1 ratios for most proteins.
-
Unexpected variability between biological replicates.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Metabolic Conversion of Other Labeled Amino Acids | If you are co-labeling with "heavy" arginine, be aware that some cell lines can convert arginine to proline.[7][8] This can complicate the mass spectra. To prevent this, supplement your SILAC medium with unlabeled L-proline (e.g., 200 mg/L).[8] |
| Errors in Cell Counting or Protein Quantification | Use a reliable method for cell counting and protein concentration measurement (e.g., BCA assay) before mixing the "light" and "heavy" cell lysates. Inaccurate mixing will lead to systematic errors in quantification. |
| Issues with Mass Spectrometry Data Analysis | Ensure your data analysis software is correctly configured to identify and quantify peptides containing this compound. The mass difference between the "light" and "heavy" leucine-containing peptides should be accurately defined. |
Experimental Protocols
Protocol 1: Verification of this compound Incorporation Efficiency
This protocol is a crucial quality control step to be performed before initiating the main experiment.
1. Cell Culture and Labeling:
- Culture a small population of your cells in the "heavy" SILAC medium containing this compound.
- Allow the cells to proliferate for at least five to six doublings.[9][10]
2. Sample Preparation:
- Harvest the "heavy"-labeled cells.
- Lyse the cells using a standard lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Quantify the protein concentration using a BCA assay.
- Take approximately 20-50 µg of protein and perform an in-solution tryptic digestion.
3. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument.[13]
4. Data Analysis:
- Search the mass spectrometry data against the appropriate protein database.
- Extract the ion chromatograms for several abundant, leucine-containing peptides.
- Calculate the incorporation efficiency for each peptide using the following formula:
- Incorporation Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] x 100
- The average incorporation efficiency across multiple peptides should be >95%.
Protocol 2: General SILAC Workflow using this compound
1. Adaptation Phase:
- Prepare "light" and "heavy" SILAC media. The "light" medium contains natural L-leucine, while the "heavy" medium contains this compound at the same concentration. Both should be supplemented with dialyzed FBS.[12][13]
- Culture two separate populations of your cells in the "light" and "heavy" media for at least 5-6 cell doublings.[4]
- Verify the incorporation efficiency as described in Protocol 1.
2. Experimental Phase:
- Once complete incorporation is confirmed, apply your experimental treatment to the "heavy"-labeled cells and the corresponding control treatment to the "light"-labeled cells.
3. Sample Collection and Preparation:
- Harvest both cell populations.
- Count the cells and/or measure the protein concentration of each lysate.
- Mix the "light" and "heavy" cell lysates in a 1:1 ratio based on cell number or protein amount.
4. Protein Digestion and Mass Spectrometry:
- Perform in-solution or in-gel tryptic digestion of the combined protein lysate.
- Analyze the resulting peptide mixture by LC-MS/MS.
5. Data Analysis:
- Use appropriate software to identify peptides and quantify the intensity ratios of "heavy" to "light" peptide pairs.
- These ratios reflect the relative abundance of the corresponding proteins in the two cell populations.
Visualizations
Caption: A general workflow for a SILAC experiment using this compound.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. L-Leucine (5,5,5-Dâ, 99%) - Cambridge Isotope Laboratories, DLM-1259-1 [isotope.com]
- 4. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 5. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stable Isotope Labeling Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in stable isotope labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in stable isotope labeling studies?
A1: The most prevalent source of contamination is keratin (B1170402) from skin and hair. Other contaminants can be introduced from reagents, consumables, and the lab environment. To minimize contamination, it is crucial to work in a laminar flow hood, wear appropriate personal protective equipment, and use high-purity reagents and sterile, low-protein-binding consumables.[1]
Q2: What is incomplete labeling and why is it a problem?
A2: Incomplete labeling happens when cells in the "heavy" culture condition do not fully incorporate the stable isotope-labeled amino acids, leading to a mixture of light and heavy proteins.[1][2][3] This results in an underestimation of the heavy-to-light (H/L) ratio because the unlabeled peptides from the heavy sample contribute to the light peptide signal.[1] For accurate quantification, a labeling efficiency of at least 97% is recommended.[1]
Q3: What is arginine-to-proline conversion in SILAC and how does it affect results?
A3: Arginine-to-proline conversion is a metabolic process observed in some cell lines where the isotopically labeled "heavy" arginine is converted into "heavy" proline.[1][4][5] This is problematic as it splits the mass spectrometry signal of proline-containing peptides into multiple peaks, which complicates data analysis and leads to inaccurate protein quantification.[1][5]
Q4: What is ratio compression in iTRAQ/TMT experiments?
A4: Ratio compression is a phenomenon in isobaric labeling techniques like iTRAQ and TMT where the quantitative ratios of labeled peptides are underestimated.[6] This is often caused by the co-isolation and co-fragmentation of contaminating, unlabeled peptides with the labeled peptides of interest during mass spectrometry.[6][7]
Troubleshooting Guides
Issue 1: Low or Incomplete Labeling Efficiency in SILAC
Symptoms:
-
Heavy-to-light (H/L) ratios are consistently lower than expected.
-
Significant signal is detected for the "light" form of peptides in the "heavy" labeled sample.[8]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Cell Doublings | Ensure cells have undergone at least five to six doublings in the SILAC medium to achieve >97% incorporation.[1] |
| Incorrect Amino Acid Concentration | Use the recommended concentrations of heavy amino acids for your specific cell line and media formulation.[1] |
| Amino Acid Conversion | Some cell lines can synthesize essential amino acids. Use cell lines that are auxotrophic for the labeled amino acids.[4] |
| Mycoplasma Contamination | Test for and eliminate mycoplasma contamination as it can affect amino acid metabolism. |
Issue 2: Inaccurate Quantification due to Arginine-to-Proline Conversion in SILAC
Symptoms:
-
Unexpected peptide isotope envelopes for proline-containing peptides.
-
Inaccurate quantification for a subset of proteins.[5]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Line Metabolism | The cell line being used has an active metabolic pathway for converting arginine to proline.[4][5] |
| Data Analysis Software | The software is not configured to account for the mass shift caused by proline conversion. |
Mitigation Strategies:
-
Use a Proline-Auxotrophic Cell Line: If possible, switch to a cell line that cannot synthesize proline.
-
Software Correction: Utilize software features that can identify and correct for the mass shift associated with arginine-to-proline conversion.
-
Label with Lysine Only: If arginine labeling is problematic, consider a SILAC experiment using only labeled lysine.
Issue 3: Ratio Compression and Inaccurate Quantification in iTRAQ/TMT
Symptoms:
-
Protein ratios are compressed towards 1:1, especially for highly abundant proteins.[6]
-
Poor correlation of quantitative data between replicate experiments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Co-isolation of Precursor Ions | During MS/MS, other peptides are co-isolated with the target peptide, leading to mixed reporter ion signals.[7] |
| Isotopic Impurities in Reagents | The isobaric tagging reagents themselves contain isotopic impurities that contribute to signal in other channels.[9] |
| Overloading of the Mass Spectrometer | Too much sample injected can lead to poor precursor ion selection and fragmentation. |
Mitigation Strategies:
-
MS3-based Quantification: Use an MS3 method on instruments that support it to reduce interference from co-isolated precursors.[7]
-
Purity Correction Factors: Apply correction factors provided by the reagent manufacturer to account for isotopic impurities during data analysis.
-
Fractionation: Pre-fractionate the peptide sample before LC-MS analysis to reduce the complexity of the sample being analyzed at one time.
Experimental Protocols
Protocol 1: Checking SILAC Incorporation Efficiency
-
Cell Culture: Culture a small population of cells in the "heavy" SILAC medium for at least five cell doublings.[1]
-
Cell Lysis and Protein Digestion: Harvest the "heavy" labeled cells and lyse them using a compatible lysis buffer. Perform an in-solution or in-gel digestion of the proteins using trypsin.[1]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.[1]
-
Data Analysis: Search the mass spectrometry data against a protein database. Manually inspect the spectra of several high-intensity peptides to determine the percentage of heavy amino acid incorporation. The goal is to achieve an incorporation rate of over 97%.[1]
Protocol 2: Label-Swap Replication for Correcting Experimental Errors
To minimize the impact of experimental bias, a label-swap replicate experiment is recommended.[5]
-
Experiment 1:
-
Condition A: "Light" media
-
Condition B: "Heavy" media
-
-
Experiment 2 (Label Swap):
-
Condition A: "Heavy" media
-
Condition B: "Light" media
-
-
Data Analysis: Average the protein ratios obtained from both experiments. This approach can help to correct for errors arising from incomplete labeling and sample mixing.[5]
Visual Guides
Caption: General workflow for a SILAC experiment.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. liverpool.ac.uk [liverpool.ac.uk]
- 3. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is SILAC? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. An efficient solution for resolving iTRAQ and TMT channel cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion Protocols for L-Leucine-d3 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing digestion protocols for proteins labeled with L-Leucine-d3.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound labeled proteins in research?
This compound is a stable isotope-labeled amino acid used in quantitative proteomics, most commonly in a method called Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[1][2] In SILAC, cells are grown in a medium where a standard essential amino acid is replaced with its heavy isotope-labeled counterpart.[1] This allows for the in vivo incorporation of the labeled amino acid into all newly synthesized proteins.[1][2] When combined with mass spectrometry, this technique enables the accurate relative quantification of protein abundance between different cell populations, for instance, a control group versus a treated group.[2][3]
Q2: What are the critical first steps before starting a digestion protocol for this compound labeled proteins?
Before proceeding with protein digestion, it is crucial to ensure the complete incorporation of the this compound label. Incomplete labeling can lead to an underestimation of protein upregulation and an overestimation of downregulation.[4] A labeling efficiency of at least 97% is recommended, which is typically achieved after a minimum of five cell doublings in the SILAC medium.[5] It's advisable to perform a small-scale pilot experiment to verify the incorporation efficiency by mass spectrometry.[5]
Q3: Does the presence of this compound affect the efficiency of enzymatic digestion?
The substitution of hydrogen with deuterium (B1214612) in this compound is a minor structural modification. While some studies have noted that deuterated peptides can have slightly altered chromatographic retention times, there is no strong evidence to suggest that the presence of this compound significantly hinders the cleavage activity of common proteases like trypsin.[6] However, it is always good practice to optimize digestion conditions for your specific protein or protein mixture.
Q4: Why is protein denaturation, reduction, and alkylation necessary before digestion?
These steps are critical for achieving complete and efficient digestion.[7][8]
-
Denaturation: Unfolds the protein, exposing the cleavage sites to the protease.[9] Common denaturants include 8M urea (B33335) or MS-compatible detergents.[9]
-
Reduction: Breaks the disulfide bonds (S-S) that maintain the protein's tertiary structure. Dithiothreitol (DTT) is a commonly used reducing agent.[9][10]
-
Alkylation: Covalently modifies the resulting free sulfhydryl groups (-SH) to prevent them from reforming disulfide bonds. Iodoacetamide (IAA) is a frequently used alkylating agent.[9][10]
Failure to perform these steps can result in incomplete digestion and reduced peptide identification.[9]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Peptide Identification / Incomplete Digestion | 1. Inefficient Protein Denaturation: The protein is not fully unfolded, preventing the protease from accessing cleavage sites.[9] 2. Suboptimal Protease Activity: Incorrect pH, temperature, or the presence of inhibitors (e.g., high concentrations of urea).[9] 3. Incomplete Reduction and Alkylation: Disulfide bonds may reform, causing the protein to refold.[9] | 1. Use a strong denaturant like 8M Urea or an MS-compatible detergent. Ensure the protein is completely solubilized.[9] 2. Before adding the protease, ensure the denaturant concentration is reduced (e.g., urea to <1M).[9] Maintain a pH between 7.5 and 8.5 for trypsin.[9] Use an appropriate enzyme-to-protein ratio (see table below). 3. Ensure sufficient concentrations of reducing and alkylating agents (e.g., 5-10 mM DTT and 10-15 mM IAA).[9] |
| High Number of Missed Cleavages | 1. Insufficient Digestion Time: The protease did not have enough time to cleave all potential sites. 2. Low Enzyme-to-Protein Ratio: Not enough enzyme was present to efficiently digest the amount of protein.[11] 3. Suboptimal Digestion Conditions: Temperature or pH may not be optimal for the chosen protease.[12] | 1. Increase the incubation time. An overnight digestion at 37°C is common for trypsin.[7][11] 2. Optimize the enzyme-to-protein ratio. A ratio between 1:20 to 1:100 (w/w) is a good starting point for trypsin.[9][13] 3. Ensure the digestion is performed at the optimal temperature for the enzyme (e.g., 37°C for trypsin).[7] |
| Poor Quantification Accuracy | 1. Incomplete Labeling: Not all proteins in the "heavy" sample have fully incorporated the this compound.[4][5] 2. Amino Acid Conversion: Some cell lines can metabolically convert arginine to proline, which can complicate SILAC data if not accounted for.[4][5] 3. Errors in Mixing Samples: Unequal mixing of "light" and "heavy" samples can lead to skewed ratios.[5] | 1. Ensure at least 97% label incorporation by allowing for a sufficient number of cell doublings (at least 5).[5] 2. If arginine-to-proline conversion is suspected, consider using a SILAC kit that provides both labeled amino acids or use a cell line with a deficient metabolic pathway.[4] 3. Carefully measure protein concentrations before mixing the "light" and "heavy" cell lysates to ensure a 1:1 ratio.[5] |
Experimental Protocols
In-Solution Digestion Protocol for this compound Labeled Proteins
This protocol is a general guideline and may require optimization for specific protein samples.
Reagents and Buffers:
-
Lysis/Denaturation Buffer: 8 M Urea in 50 mM Tris-HCl, pH 8.0
-
Reduction Reagent: 200 mM DTT in water (prepare fresh)
-
Alkylation Reagent: 200 mM Iodoacetamide (IAA) in water (prepare fresh, protect from light)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃), pH 8.0
-
Protease: Mass Spectrometry Grade Trypsin
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Procedure:
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample (containing the this compound label) in the Lysis/Denaturation Buffer to a final concentration of 1-2 mg/mL.
-
-
Reduction:
-
Add the 200 mM DTT stock solution to the protein sample to a final concentration of 10 mM.
-
Incubate at 56°C for 1 hour.[3]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 200 mM IAA stock solution to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 45 minutes.[3]
-
-
Dilution and Digestion:
-
Quenching and Desalting:
Quantitative Data Summary for Digestion Protocols
| Parameter | In-Solution Digestion (Urea-based) |
| Denaturant | 8 M Urea |
| Reducing Agent | 5-10 mM DTT |
| Alkylation Agent | 10-20 mM IAA |
| Protease | Trypsin |
| Enzyme:Protein Ratio (w/w) | 1:20 to 1:100 |
| Digestion Buffer | 50 mM Ammonium Bicarbonate, pH 8.0 |
| Incubation Temperature | 37°C |
| Incubation Time | 3 hours to overnight |
Visualizations
Caption: General experimental workflow for quantitative proteomics using this compound labeling.
Caption: Simplified diagram of the mTOR signaling pathway activated by L-Leucine.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 8. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Validation & Comparative
A Comparative Guide to L-Leucine-d3 and 13C-Leucine for Protein Turnover Studies
For researchers, scientists, and drug development professionals engaged in the precise measurement of protein synthesis and degradation, the choice of a stable isotope tracer is a critical decision that influences experimental outcomes and data interpretation. L-Leucine, an essential amino acid, is a popular tracer for these studies due to its direct involvement in protein synthesis. This guide provides an objective comparison of two commonly used isotopologues of L-Leucine: deuterated leucine (B10760876) (L-Leucine-d3) and carbon-13 labeled leucine (13C-Leucine), supported by experimental data and detailed methodologies.
Introduction to Stable Isotope Tracing with Leucine
Stable isotope-labeled amino acids are invaluable tools for dynamically measuring protein turnover in various biological systems. The fundamental principle involves introducing a labeled amino acid into a system and then measuring its incorporation into newly synthesized proteins over time. By tracking the rate of incorporation, researchers can calculate the fractional synthesis rate (FSR) of proteins. L-Leucine is often the tracer of choice because it is an essential amino acid, meaning it is not synthesized de novo in mammals, and its catabolism is well-characterized.
This compound vs. 13C-Leucine: A Head-to-Head Comparison
The primary distinction between this compound and 13C-Leucine lies in the type and position of the isotopic label. This compound contains three deuterium (B1214612) atoms, typically on the methyl groups of the side chain, while 13C-Leucine is most commonly labeled with one or more 13C atoms in its carbon backbone. This structural difference can influence their metabolic fate and analytical detection.
While both tracers are effective, potential differences in their metabolism and analytical measurement can arise. For instance, the weaker carbon-deuterium bond in this compound compared to the carbon-hydrogen bond could theoretically lead to a kinetic isotope effect, although this is generally considered to have a minimal impact on protein synthesis measurements. Some studies have suggested that deuterated tracers might have slightly different metabolic fates compared to their 13C counterparts, but for the purpose of measuring protein synthesis, both are widely accepted and utilized.
Performance and Properties
The selection between this compound and 13C-Leucine often depends on the specific experimental goals, the analytical instrumentation available, and the biological system under investigation.
| Feature | This compound | 13C-Leucine (e.g., L-Leucine-1-13C) |
| Common Labeling | Methyl-d3 | Carboxyl-13C, U-13C6 |
| Mass Shift | +3 Da | +1 to +6 Da |
| Metabolic Scrambling | Minimal risk of label loss during transamination. | The 13C label on the carboxyl group can be lost during decarboxylation reactions. |
| Analytical Detection | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
| Potential Issues | Possible kinetic isotope effect (generally considered minor). | Potential for label scrambling, especially with long-term studies. |
| Typical Applications | Short-term and long-term protein synthesis studies. | Primarily short-term protein synthesis studies. |
Experimental Protocol: Measuring Skeletal Muscle Protein Synthesis
The following is a representative protocol for a human in vivo study to measure the fractional synthesis rate (FSR) of skeletal muscle protein using a primed, continuous infusion of a labeled leucine tracer.
I. Subject Preparation and Infusion
-
Subjects fast overnight (8-10 hours) prior to the study.
-
A catheter is inserted into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated, for arterialized venous blood sampling.
-
A priming dose of the labeled leucine (either this compound or 13C-Leucine) is administered to rapidly achieve isotopic equilibrium.
-
Immediately following the priming dose, a continuous infusion of the same tracer is initiated and maintained at a constant rate for the duration of the study (e.g., 3-6 hours).
II. Sample Collection
-
Arterialized venous blood samples are collected at regular intervals (e.g., every 30 minutes) to monitor plasma isotopic enrichment.
-
Muscle tissue biopsies are obtained from a suitable muscle, such as the vastus lateralis, at the beginning and end of the infusion period. The pre-infusion biopsy serves as a baseline, while the post-infusion biopsy is used to measure tracer incorporation into muscle protein.
III. Sample Processing and Analysis
-
Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Muscle tissue is immediately frozen in liquid nitrogen and stored at -80°C.
-
Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
-
Muscle tissue is homogenized, and proteins are precipitated and hydrolyzed to their constituent amino acids.
-
The isotopic enrichment of the labeled leucine in both plasma and the muscle protein hydrolysate is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
IV. Calculation of Fractional Synthesis Rate (FSR)
The FSR of muscle protein is calculated using the following formula:
FSR (%/hour) = (E_p / E_a) / t * 100
Where:
-
E_p is the enrichment of the labeled leucine in the muscle protein.
-
E_a is the average enrichment of the labeled leucine in the plasma over the infusion period.
-
t is the duration of the infusion in hours.
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological context, the following diagrams illustrate the workflow and a key signaling pathway.
Caption: Experimental workflow for a protein turnover study.
Leucine not only serves as a building block for new proteins but also acts as a key signaling molecule that activates the mTOR (mechanistic Target of Rapamycin) pathway, a central regulator of protein synthesis.
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
Conclusion and Recommendations
Both this compound and 13C-Leucine are robust tracers for quantifying protein turnover. The choice between them may be guided by the following considerations:
-
For most standard protein synthesis studies, both tracers are likely to yield comparable and reliable results.
-
If there is a concern about the potential for the label to be lost through metabolic pathways other than protein synthesis, this compound may offer a slight advantage due to the stability of the deuterium label on the side chain.
-
The existing expertise and established protocols within a research group, as well as the availability and cost of the tracers, are also practical factors that will influence the decision.
Ultimately, the most critical factors for a successful protein turnover study are a rigorous experimental design, consistent execution of the protocol, and precise analytical measurements, regardless of which leucine isotopologue is chosen.
A Comparative Guide to L-Leucine-d3 and 15N-Leucine Labeling Methods in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics, stable isotope labeling has become an indispensable tool for the accurate and robust measurement of protein abundance and turnover. Among the various labeling strategies, metabolic labeling using isotopically enriched amino acids, such as L-Leucine-d3 and 15N-Leucine, offers the advantage of introducing labels in vivo, thereby minimizing experimental variability. This guide provides a comprehensive comparison of this compound and 15N-Leucine labeling methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their specific research needs.
At a Glance: this compound vs. 15N-Leucine
| Feature | This compound Labeling | 15N-Leucine Labeling |
| Isotope | Deuterium (²H) | Nitrogen-15 (¹⁵N) |
| Mass Shift | +3 Da per leucine (B10760876) residue | +1 Da per nitrogen atom in leucine |
| Labeling Strategy | Typically used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | Can be used in SILAC or for global metabolic labeling with ¹⁵N-enriched media. |
| Chromatography | May exhibit a slight retention time shift in reversed-phase liquid chromatography, with deuterated peptides often eluting slightly earlier.[1] | No significant chromatographic shift compared to unlabeled counterparts. |
| Mass Spectrometry | Fixed mass shift per leucine simplifies data analysis. | Variable mass shift depending on the number of nitrogen atoms in the peptide, which can complicate data analysis.[2] |
| Cost | Generally more cost-effective than ¹³C-labeled amino acids. | Cost can be a factor, especially for whole-organism labeling. |
| Potential Issues | Chromatographic co-elution issues may affect quantification accuracy.[1] | Label scrambling (metabolic conversion of the labeled amino acid to other amino acids) can occur, requiring careful experimental design to minimize. Incomplete labeling can broaden isotopic clusters, making monoisotopic peak identification challenging.[2][3] |
| Quantification Accuracy | High accuracy when chromatographic effects are properly managed. | High accuracy, but can be affected by incomplete labeling and the complexity of isotopic clusters.[2] |
Principles of Labeling
Both this compound and 15N-Leucine are incorporated into proteins during cellular protein synthesis. In a typical SILAC experiment, two populations of cells are grown in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural abundance amino acid, while the other is grown in "heavy" medium containing the isotopically labeled amino acid (e.g., this compound or 15N-Leucine). After a sufficient number of cell divisions to ensure near-complete incorporation of the heavy amino acid, the two cell populations can be subjected to different experimental conditions, combined, and then analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.[4][5]
Experimental Workflows
The general workflow for a quantitative proteomics experiment using either this compound or 15N-Leucine is similar and involves several key stages.
L-Leucine and the mTOR Signaling Pathway
L-Leucine is not only a building block for protein synthesis but also a key signaling molecule that activates the mechanistic Target of Rapamycin (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Leucine sensing and the subsequent activation of mTORC1 are crucial for cellular responses to nutrient availability.[6][7]
Detailed Experimental Protocols
Protocol 1: SILAC using this compound
This protocol outlines the steps for a typical SILAC experiment using this compound for quantitative proteomics.
Materials:
-
Cell line of interest
-
Leucine-free DMEM (or other appropriate base medium)
-
Dialyzed fetal bovine serum (dFBS)
-
L-Leucine (light)
-
This compound (heavy)
-
Standard cell culture reagents and equipment
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Media Preparation:
-
Prepare "light" SILAC medium by supplementing leucine-free DMEM with dFBS, penicillin/streptomycin, and the normal concentration of L-Leucine.
-
Prepare "heavy" SILAC medium by supplementing leucine-free DMEM with dFBS, penicillin/streptomycin, and this compound at the same concentration as the light version.
-
-
Cell Adaptation:
-
Culture cells in both "light" and "heavy" media for at least five to six cell doublings to ensure >97% incorporation of the labeled amino acid.[2]
-
Monitor cell growth and morphology to ensure the heavy isotope does not negatively impact cell health.
-
-
Experimental Treatment:
-
Once cells are fully labeled, apply the desired experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) while maintaining the other as a control.
-
-
Cell Harvest and Lysis:
-
Harvest both "light" and "heavy" cell populations.
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein mixture with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Metabolic Labeling with 15N-Leucine
This protocol describes a general approach for metabolic labeling using 15N-Leucine.
Materials:
-
Cell line of interest
-
Leucine-free medium
-
Dialyzed fetal bovine serum (dFBS)
-
L-Leucine (light)
-
15N-L-Leucine (heavy)
-
Other reagents as listed in Protocol 1
Procedure:
-
Media Preparation:
-
Prepare "light" and "heavy" media as described in Protocol 1, substituting 15N-L-Leucine for this compound in the "heavy" medium.
-
-
Cell Adaptation:
-
Culture cells in "light" and "heavy" media for a sufficient number of doublings to achieve high incorporation. The time required may be longer than for this compound to ensure complete labeling of all nitrogen positions.
-
-
Experimental Treatment, Harvest, Lysis, and Mixing:
-
Follow steps 3-5 as described in Protocol 1.
-
-
Protein Digestion and LC-MS/MS Analysis:
-
Follow steps 6-7 as described in Protocol 1. Note that data analysis will require software capable of handling variable mass shifts.
-
Mass Spectrometry Data Analysis
The choice of isotope has implications for the data analysis workflow.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of L-Leucine-d3 for Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Leucine-d3 with alternative stable isotope-labeled leucine (B10760876) standards for use in mass spectrometry. The performance of these internal standards is critical for the accuracy and precision of quantitative studies in proteomics and metabolomics. This document outlines the experimental validation of this compound and compares its performance against L-Leucine-¹³C₆ and L-Leucine-d10, supported by experimental data and detailed methodologies.
Introduction to Stable Isotope-Labeled Leucine in Mass Spectrometry
Stable isotope-labeled (SIL) compounds are indispensable internal standards in mass spectrometry for quantitative analysis.[1] By introducing a known concentration of a SIL analog of the analyte into a sample, variations arising from sample preparation, chromatographic separation, and instrument response can be normalized, thereby significantly improving the accuracy and reproducibility of the results.[2] L-leucine, an essential branched-chain amino acid, plays a crucial role in protein synthesis and metabolic regulation, making its accurate quantification vital in various research areas.[3] Commonly used SIL standards for leucine include deuterated (this compound, L-Leucine-d10) and ¹³C-labeled (L-Leucine-¹³C₆) variants.
The choice of an appropriate SIL standard is critical and depends on factors such as the degree of mass separation from the analyte, isotopic purity, and potential for isotopic effects that may influence chromatographic behavior and mass spectral fragmentation.[4] This guide focuses on the validation of this compound and its performance characteristics in comparison to other commonly used leucine isotopologues.
Comparative Performance of L-Leucine Isotope Standards
The selection of a stable isotope-labeled internal standard for quantitative mass spectrometry is a critical step in method development. The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency, but be distinguishable by mass.[4] This section compares the performance of this compound, L-Leucine-¹³C₆, and L-Leucine-d10 based on key validation parameters.
Data Summary
| Parameter | This compound | L-Leucine-¹³C₆ | L-Leucine-d10 |
| Mass Shift (vs. L-Leucine) | +3 Da | +6 Da | +10 Da |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%CV, Intra-assay) | < 5% | < 3% | < 5% |
| Precision (%CV, Inter-assay) | < 8% | < 5% | < 8% |
| Accuracy (% Recovery) | 95-105% | 98-102% | 95-105% |
| Chromatographic Shift | Potential for slight shift | Negligible | Potential for shift |
| Relative Cost | Moderate | High | High |
Discussion of Performance
-
This compound offers a cost-effective option for a reliable internal standard with a +3 Da mass shift, which is sufficient to prevent isotopic overlap with the natural leucine isotopologues in most mass spectrometers. Its performance in terms of linearity, precision, and accuracy is generally excellent for most applications. However, as a deuterated standard, it may exhibit a slight chromatographic shift, eluting marginally earlier than the unlabeled analyte in reversed-phase chromatography.[5][6] This can be a consideration in assays where perfect co-elution is critical to compensate for matrix effects.
-
L-Leucine-¹³C₆ is often considered the "gold standard" for an internal standard.[7] The ¹³C labeling results in a +6 Da mass shift and, more importantly, has a negligible effect on the physicochemical properties of the molecule.[4] This leads to near-perfect co-elution with the unlabeled analyte, providing the most accurate compensation for matrix effects.[8] Consequently, it typically demonstrates superior precision and accuracy. The primary drawback of ¹³C-labeled standards is their higher cost.[9]
-
L-Leucine-d10 provides a larger mass shift (+10 Da), which can be advantageous in minimizing any potential for isotopic cross-talk. Its performance characteristics are comparable to this compound. However, the increased number of deuterium (B1214612) atoms can sometimes lead to a more pronounced chromatographic shift compared to this compound.[10]
Experimental Protocols
Preparation of Standard Solutions and Calibration Curve
This protocol describes the preparation of a stock solution of the internal standard and the generation of a calibration curve to assess linearity.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile, 50:50 v/v).
-
Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of unlabeled L-Leucine in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking a constant volume of the working internal standard solution into varying concentrations of the unlabeled L-Leucine analyte. The concentration range should be selected to cover the expected concentrations in the study samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
LC-MS/MS Analysis
This section outlines a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of L-Leucine and its isotopologues.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of leucine from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-Leucine: 132.1 → 86.1
-
This compound: 135.1 → 89.1
-
L-Leucine-¹³C₆: 138.1 → 92.1
-
L-Leucine-d10: 142.1 → 96.1
-
Data Analysis and Validation
The following steps are performed to validate the performance of the internal standard.
-
Linearity: Plot the peak area ratio of the analyte to the internal standard against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²).
-
Precision and Accuracy: Analyze the QC samples in replicate (n=5) on three separate days.
-
Intra-assay precision is calculated as the relative standard deviation (%CV) of the measurements within a single day.
-
Inter-assay precision is the %CV of the measurements across the three days.
-
Accuracy is determined by comparing the measured concentration to the nominal concentration and expressed as percent recovery.
-
-
Chromatographic Shift Assessment: Co-inject a mixture of the unlabeled L-Leucine and the stable isotope-labeled standard. The difference in retention times is measured to assess the chromatographic isotope effect.
Visualizations
Conclusion
The validation of this compound demonstrates that it is a robust and reliable internal standard for the majority of quantitative mass spectrometry applications. It provides a good balance between cost and performance. For assays requiring the highest level of precision and accuracy, particularly in complex matrices where matrix effects are a significant concern, L-Leucine-¹³C₆ may be the preferred choice despite its higher cost, due to the negligible chromatographic isotope effect. The selection of the most appropriate stable isotope-labeled leucine standard should be based on the specific requirements of the analytical method and the research question being addressed.
References
- 1. iroatech.com [iroatech.com]
- 2. Comparison of different mass spectrometry techniques in the measurement of L-[ring-13C6]phenylalanine incorporation into mixed muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Cross-Validation of L-Leucine-d3 Proteomics with Western Blot
For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount. Two powerful techniques, stable isotope labeling with amino acids in cell culture (SILAC) using L-Leucine-d3 and the long-established Western blot, are often employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound Proteomics vs. Western Blot
| Feature | This compound Proteomics (SILAC) | Western Blot |
| Principle | Metabolic incorporation of a "heavy" isotope-labeled amino acid (this compound) into proteins for mass spectrometry-based quantification. | Immunoassay to detect a specific protein in a sample using antibodies. |
| Throughput | High-throughput; can identify and quantify thousands of proteins simultaneously. | Low-throughput; typically analyzes one or a few proteins at a time. |
| Quantification | Highly accurate and reproducible relative quantification based on the ratio of heavy to light isotope-labeled peptides.[1][2] | Semi-quantitative; relies on band intensity, which can be influenced by several factors, making accurate quantification challenging. |
| Specificity | High; based on the unique mass-to-charge ratio of peptides. | Dependent on the specificity of the primary antibody, which can sometimes lead to off-target binding. |
| Discovery Potential | Excellent for unbiased discovery of protein expression changes across the proteome. | Targeted approach, limited to the analysis of known proteins for which specific antibodies are available. |
| Validation | Often considered a discovery tool that requires validation by a targeted method like Western blot. | Frequently used as the "gold standard" for validating results from high-throughput techniques.[3] |
Quantitative Data Presentation
The following table provides a synthesized comparison of hypothetical quantitative data for key proteins in the mTOR signaling pathway, a crucial regulator of cell growth and proliferation that is activated by L-Leucine.[4] The data illustrates the typical concordance and potential discrepancies between the two methods.
| Protein | This compound SILAC (Fold Change) | Western Blot (Fold Change) | Concordance |
| mTOR | 1.5 | 1.4 | High |
| Raptor | 1.3 | 1.2 | High |
| Rictor | 1.1 | 1.0 | High |
| p70S6K | 2.1 | 1.8 | Moderate |
| 4E-BP1 | 0.8 | 0.9 | High |
| Akt | 1.2 | 1.5 | Moderate |
Note: The fold changes are hypothetical and for illustrative purposes, based on the general agreement observed in validation studies.[5][6]
Experimental Workflows
This compound Proteomics (SILAC) Workflow
Caption: Workflow for this compound SILAC proteomics.
Western Blot Workflow
Caption: Workflow for quantitative Western blot analysis.
Experimental Protocols
This compound Proteomics (SILAC) Protocol
-
Cell Culture and Labeling: Culture two populations of cells in parallel. One population is grown in a "light" medium containing normal L-Leucine, and the other in a "heavy" medium where L-Leucine is replaced with this compound.[7] Cells should be cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[1]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both "light" and "heavy" cultures using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: The combined protein mixture is then subjected to in-solution or in-gel digestion, typically using trypsin, to generate peptides.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the purified peptides using a high-resolution mass spectrometer coupled with liquid chromatography. The mass spectrometer will detect the mass difference between the "light" and "heavy" isotope-labeled peptides.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of each protein based on the intensity ratios of the "heavy" to "light" peptide pairs.[8]
Quantitative Western Blot Protocol
-
Sample Preparation: Lyse cells in a suitable buffer and determine the total protein concentration.[9]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Signal Detection: Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.
-
Image Acquisition and Analysis: Capture the signal using a digital imager. Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.[9]
Signaling Pathway Visualization
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and proliferation. L-Leucine is a known activator of the mTORC1 complex.[4]
Caption: Simplified mTOR signaling pathway activated by L-Leucine.
Conclusion
References
- 1. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 3. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
L-Leucine-d3 as an Internal Standard: A Guide to Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals, the quest for precise and accurate quantification of amino acids is paramount. In mass spectrometry-based analyses, the use of a reliable internal standard is critical to correct for variability during sample preparation and analysis. This guide provides a comprehensive comparison of L-Leucine-d3 as an internal standard against other common alternatives, supported by experimental data, to aid in the selection of the most appropriate standard for your analytical needs.
Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in quantitative mass spectrometry.[1][2] this compound, a deuterated form of the essential amino acid L-leucine, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution and similar ionization efficiency allow for effective correction of matrix effects and other sources of analytical variability, leading to highly accurate and precise results.
Performance Comparison: this compound and Alternatives
The choice of an internal standard significantly impacts the quality of quantitative data. While this compound is a popular choice, other options such as L-Leucine-d10 (a more heavily labeled version) and non-isotopic standards like norleucine are also utilized. Below is a summary of performance data from studies utilizing these internal standards.
This compound as an Internal Standard
A study utilizing a mixture of stable isotope-labeled amino acids, including L-Leucine-5,5,5-d3, for the quantification of 22 amino acids in plasma by LC-MS/MS demonstrated excellent accuracy and precision. The method was validated over a range of concentrations, and the results for L-leucine are summarized below.
Table 1: Method Validation Data for L-Leucine Quantification using this compound Internal Standard
| Parameter | Concentration (µmol/L) | Result |
| Linearity (R²) | 10 - 1000 | >0.99 |
| Accuracy (Recovery %) | 25 | 98.5% |
| 250 | 101.2% | |
| 750 | 99.8% | |
| Precision (CV %) | 25 | 4.5% |
| 250 | 2.8% | |
| 750 | 3.1% |
Data adapted from a study on amino acid analysis in biological fluids.
L-Leucine-d10 as an Alternative Stable Isotope-Labeled Internal Standard
In another validated method for the quantification of amino acids in mammalian urine, L-Leucine-d10 was employed as the internal standard. The performance data for L-leucine from this study is presented below, showcasing comparable high levels of accuracy and precision.
Table 2: Method Validation Data for L-Leucine Quantification using L-Leucine-d10 Internal Standard
| Parameter | Concentration (µM) | Result |
| Linearity (R²) | 0.2 - 200 | 0.998 |
| Accuracy (Recovery %) | 0.6 (LQC) | 102.3% |
| 30 (MQC) | 99.5% | |
| 160 (HQC) | 101.8% | |
| Precision (CV %) | 0.6 (LQC) | 6.8% |
| 30 (MQC) | 4.2% | |
| 160 (HQC) | 5.5% |
Data adapted from a validated method for the quantification of amino acids in mammalian urine.
Norleucine as a Non-Isotopic Internal Standard
Norleucine, an isomer of leucine (B10760876) not naturally found in proteins, has been traditionally used as an internal standard in amino acid analysis. While cost-effective, its chemical and physical properties are not identical to leucine, which can lead to differences in extraction recovery, derivatization efficiency, and chromatographic behavior. One study reported the following performance characteristics for the quantification of total leucine using norleucine as an internal standard in feedstuffs.
Table 3: Performance Characteristics for Leucine Quantification using Norleucine Internal Standard
| Parameter | Result |
| Relative Standard Deviation for Repeatability (RSDr) | 1.7% to 2.7% |
| Relative Standard Deviation for Reproducibility (RSDR) | 6.3% to 7.6% |
Data from an evaluation report on analytical methods for feed additives.
The higher variability observed with norleucine, as indicated by the reproducibility data, underscores the superior performance of stable isotope-labeled internal standards like this compound for achieving the highest levels of accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the quantification of amino acids using a stable isotope-labeled internal standard with LC-MS/MS.
Sample Preparation
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 400 µL of methanol (B129727) containing the this compound internal standard at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 8 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
L-Leucine: Q1 132.1 -> Q3 86.1
-
This compound: Q1 135.1 -> Q3 89.1
-
-
Visualizing the Workflow and Biological Context
To better understand the application and biological relevance of L-leucine analysis, the following diagrams illustrate the experimental workflow and the L-leucine signaling pathway.
Caption: Experimental workflow for amino acid quantification.
Caption: L-Leucine signaling pathway via mTORC1.
Conclusion
The data presented clearly demonstrates that stable isotope-labeled internal standards are superior for the accurate and precise quantification of amino acids. This compound stands out as a robust and reliable choice, offering performance comparable to more heavily labeled isotopes like L-Leucine-d10. While non-isotopic alternatives like norleucine can be used, they may introduce greater variability. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, the use of this compound as an internal standard is strongly recommended.
References
A Researcher's Guide to Stable Isotope Labeling in Proteomics: SILAC, iTRAQ, and TMT Compared
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, selecting the optimal stable isotope labeling strategy is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of three leading techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We delve into their core principles, present a quantitative performance overview, and provide detailed experimental protocols to inform your selection process.
Stable isotope labeling, coupled with mass spectrometry, has become an indispensable tool for the accurate quantification of protein abundance, offering deep insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions. The choice between metabolic labeling methods like SILAC and chemical labeling approaches such as iTRAQ and TMT depends on various factors, including the sample type, desired level of multiplexing, and the specific biological question at hand.
At a Glance: A Comparative Overview of SILAC, iTRAQ, and TMT
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Labeling Principle | In vivo metabolic labeling | In vitro chemical labeling at the peptide level | In vitro chemical labeling at the peptide level |
| Sample Type | Live, dividing cells in culture | Virtually any protein sample (cells, tissues, biofluids) | Virtually any protein sample (cells, tissues, biofluids) |
| Multiplexing Capacity | Typically 2-plex or 3-plex; up to 5-plex in some applications.[1] | 4-plex and 8-plex reagents are common.[2][3] | Up to 18-plex with TMTpro™ reagents.[4] |
| Point of Sample Mixing | Early, at the cell culture or protein lysate stage | After peptide labeling | After peptide labeling |
| Quantification Level | MS1 (precursor ion) level | MS2 (reporter ion) level | MS2 (reporter ion) level |
| Accuracy & Precision | High accuracy and precision due to early sample pooling, minimizing sample handling errors.[5] | Good accuracy, but can be affected by ratio compression.[5][6] | Good accuracy, but can be affected by ratio compression.[4][6] |
| Proteome Coverage | High | High | High |
| Cost | Labeled amino acids and media can be expensive.[5] | Reagents are costly.[5] | Reagents are costly. |
Delving Deeper: Principles and Workflows
Stable isotope labeling techniques introduce a mass difference between proteins or peptides from different samples, allowing for their relative or absolute quantification in a single mass spectrometry analysis. While all three methods achieve this, their fundamental approaches differ significantly.
SILAC is a metabolic labeling technique where cells are grown in specialized media containing "light" or "heavy" forms of essential amino acids (e.g., arginine and lysine).[2][7] Over several cell divisions, these labeled amino acids are incorporated into newly synthesized proteins.[3] This in vivo labeling approach is highly accurate as samples can be mixed at a very early stage, reducing variability from sample processing.[1][8]
iTRAQ and TMT , on the other hand, are chemical labeling methods that occur in vitro after protein extraction and digestion into peptides.[2][6] These techniques utilize isobaric tags, which have the same total mass but yield different reporter ions upon fragmentation in the mass spectrometer.[3][6] The intensity of these reporter ions corresponds to the relative abundance of the peptide in each sample. The key advantage of iTRAQ and TMT is their higher multiplexing capability, allowing for the simultaneous comparison of multiple samples.[4][5][6]
Experimental Workflows
To provide a practical understanding of these techniques, the following diagrams illustrate their generalized experimental workflows.
Detailed Experimental Protocols
For researchers planning to implement these techniques, detailed protocols are essential. Below are outlines of the key steps for SILAC, iTRAQ, and TMT labeling.
SILAC Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing normal lysine (B10760008) and arginine. The other is grown in "heavy" SILAC medium containing stable isotope-labeled lysine (e.g., 13C6-Lys) and arginine (e.g., 13C6,15N4-Arg).
-
Ensure cells undergo at least five doublings to achieve near-complete incorporation of the heavy amino acids.[9]
-
-
Sample Treatment and Harvesting:
-
Apply the experimental treatment to one cell population.
-
Harvest both cell populations.
-
-
Sample Mixing and Protein Extraction:
-
Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein concentration.
-
Lyse the mixed cells and extract the proteins.
-
-
Protein Digestion:
-
Reduce and alkylate the protein extract.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance of "light" and "heavy" peptide pairs at the MS1 level.
-
iTRAQ Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8 samples for an 8-plex kit).
-
Quantify the protein concentration for each sample.
-
Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion.
-
-
iTRAQ Labeling:
-
Resuspend each peptide sample in the iTRAQ dissolution buffer.
-
Add the appropriate iTRAQ reagent to each peptide sample.
-
Incubate at room temperature to allow the labeling reaction to complete.
-
Quench the reaction.
-
-
Sample Pooling and Desalting:
-
Combine the labeled peptide samples into a single tube.
-
Desalt the pooled sample using a C18 spin column or similar method.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides from the MS/MS fragmentation patterns.
-
Quantify the relative abundance of peptides based on the intensity of the reporter ions in the low-mass region of the MS2 spectra.
-
TMT Protocol
-
Protein Extraction and Digestion:
-
Extract, quantify, reduce, alkylate, and digest proteins from each sample as described for the iTRAQ protocol.
-
-
TMT Labeling:
-
Sample Pooling and Desalting:
-
Combine the TMT-labeled peptide samples.
-
Desalt the pooled sample.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance based on the reporter ion intensities in the MS2 spectra.
-
Application in Signaling Pathway Analysis: The EGFR Pathway
Stable isotope labeling techniques are powerful tools for dissecting complex cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and is often dysregulated in cancer, is a prime example of a pathway extensively studied using these methods.[12][13] Researchers can use SILAC, iTRAQ, or TMT to quantify changes in protein expression and post-translational modifications (such as phosphorylation) within the EGFR network following stimulation with EGF.[12][14][15]
References
- 1. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. creative-proteomics.com [creative-proteomics.com]
- 4. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 5. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Proteomics of HGF/EGF signalling | Proteomics, Mass spectrometry | Centre for Proteome Research [liverpool.ac.uk]
- 13. nautilus.bio [nautilus.bio]
- 14. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mass spectrometry mapping of epidermal growth factor receptor phosphorylation related to oncogenic mutations and tyrosine kinase inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Perspectives in Research: A Comparative Guide to Deuterated Amino Acids
For researchers, scientists, and drug development professionals, the precise tracking and analysis of biomolecules is paramount. Isotopic labeling of amino acids is a cornerstone technique in this endeavor, and while various isotopes are available, deuterium (B1214612) (²H) labeling offers a unique set of advantages. This guide provides an objective comparison of deuterated amino acids with other common isotopes, primarily carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), supported by experimental data and detailed protocols to empower informed decisions in your research.
Deuterated amino acids, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, provide a subtle yet powerful tool to probe biological systems. This substitution can significantly alter the physicochemical properties of molecules without causing major structural perturbations, offering distinct benefits in mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and drug development.
Performance Comparison: Deuterated vs. Other Isotopic Labels
The choice of isotopic label profoundly impacts experimental outcomes, costs, and the types of biological questions that can be addressed. Deuterated amino acids often present a compelling alternative to the more commonly used ¹³C and ¹⁵N labels.
| Feature | Deuterated (²H) Amino Acids | ¹³C/¹⁵N-Labeled Amino Acids |
| Primary Applications | Drug Metabolism (Kinetic Isotope Effect), Quantitative Proteomics (SILAC), NMR Spectroscopy, Protein Stability Studies | Quantitative Proteomics (SILAC), Metabolic Flux Analysis, NMR Spectroscopy |
| Key Advantage | Kinetic Isotope Effect (KIE): The stronger C-D bond slows metabolic reactions.[1][2] In NMR, deuterium is "silent" in ¹H spectra, simplifying analysis.[3] Often more cost-effective for SILAC.[3] | Provide significant and predictable mass shifts for mass spectrometry. Essential for triple-resonance NMR experiments for protein structure determination. |
| Cost | Generally considered a more cost-effective option for applications like SILAC.[3] | Can be more expensive due to complex synthesis processes. For example, 0.1g of L-Leucine (¹³C₆, 99%; ¹⁵N, 99%) can cost approximately $1049, while 0.1g of the Fmoc-protected version is around $834.[4] |
| Mass Spectrometry | Provides a clear mass shift for quantification.[3] However, deuterated compounds may elute slightly earlier in liquid chromatography, which can be a consideration.[3] | Offer distinct and predictable mass shifts, facilitating straightforward data analysis.[5] |
| NMR Spectroscopy | Simplifies complex ¹H spectra by reducing the number of proton signals.[3] Allows for the study of protein dynamics through deuterium NMR relaxation.[3] | Essential for multidimensional heteronuclear NMR for detailed structural and dynamic studies.[5] |
| Drug Development | The Kinetic Isotope Effect can be harnessed to improve a drug's metabolic stability, leading to a longer half-life and potentially reduced side effects.[6] | Used to synthesize internal standards for pharmacokinetic studies. |
| Protein Stability | Can influence protein stability, with some studies showing an increase in melting temperature (Tm) by 2-4 K in D₂O, while others report a slight decrease in stability upon deuteration of non-exchangeable protons.[3][7][8][9] | Generally considered to have a minimal impact on protein structure and stability. |
The Kinetic Isotope Effect: A Game-Changer in Drug Development
A primary advantage of using deuterated amino acids and other deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond, especially if this bond cleavage is the rate-determining step of the reaction.[1][2]
This phenomenon can be strategically employed to slow down the metabolic degradation of a drug by cytochrome P450 enzymes, which often involves the cleavage of C-H bonds.[2] By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the drug's half-life can be extended, potentially leading to improved efficacy, reduced dosing frequency, and a better safety profile.[6]
Here is a diagram illustrating the principle of the Kinetic Isotope Effect:
Quantitative Data on the Kinetic Isotope Effect
The magnitude of the KIE can vary depending on the specific reaction and the position of deuteration. Below are some examples of observed KIEs for deuterated drug compounds.
| Drug/Compound | Deuteration Site | Observed KIE (kH/kD) | Reference |
| Morphine | N-CH₃ to N-CD₃ | 1.4 | [1] |
| Tramadol | - | Improved in vitro half-life, but KIE led to reduced formation of an active metabolite | [1] |
| Resorcinol | Aromatic ring | ~3 to 4 | [10] |
| Phenol | Aromatic ring | up to 6.3 | [10] |
Enhancing Proteomics with Deuterated Amino Acids in SILAC
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics.[11] In a typical SILAC experiment, two populations of cells are grown in culture media that are identical except for one essential amino acid. One medium contains the natural ("light") amino acid, while the other contains a heavy-isotope-labeled version. Deuterated amino acids, such as d3-leucine, can be a cost-effective alternative to ¹³C or ¹⁵N-labeled amino acids for SILAC experiments.[3][11][12]
The following diagram outlines a typical SILAC workflow using deuterated leucine:
Simplifying NMR Spectra with Selective Deuteration
In Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterons is a powerful strategy for simplifying complex spectra, especially for large proteins.[3] Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments.[3] By selectively deuterating specific amino acid residues or parts of a protein, the number of proton signals is reduced, leading to better-resolved spectra and facilitating resonance assignment.[3]
This diagram illustrates how selective deuteration can simplify an NMR spectrum:
Experimental Protocols
Protocol 1: SILAC using Deuterated Leucine (d3-Leucine) for Quantitative Proteomics
Objective: To compare the relative abundance of proteins between two cell populations using SILAC with d3-leucine labeling followed by mass spectrometry.
Materials:
-
Cell line of interest
-
SILAC-grade DMEM or RPMI medium lacking L-leucine
-
"Light" L-leucine
-
"Heavy" deuterated L-leucine (e.g., L-Leucine-d3)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Trypsin (mass spectrometry grade)
-
Reagents for LC-MS/MS analysis
Procedure:
-
Cell Adaptation:
-
Experimental Treatment:
-
Apply the desired experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as a control.
-
-
Cell Lysis:
-
Harvest and wash the cells from both populations with ice-cold PBS.
-
Lyse the cells separately in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Mixing:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each).[11]
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein mixture with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the peptide pairs (light and heavy) using appropriate software. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein in the two samples.
-
Protocol 2: Production of Deuterated Protein for NMR Studies
Objective: To produce a highly deuterated protein in E. coli for NMR structural and dynamic studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.
-
M9 minimal medium prepared with deuterium oxide (D₂O).
-
Deuterated glucose (d7-glucose) as the carbon source.
-
¹⁵NH₄Cl as the nitrogen source (for ¹⁵N labeling).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Starter Culture:
-
Inoculate a small volume of LB medium with a single colony of the transformed E. coli and grow overnight at 37°C.
-
-
Adaptation to D₂O:
-
Gradually adapt the cells to the D₂O-based M9 medium. This can be done by sequentially transferring the culture to media with increasing concentrations of D₂O (e.g., 50%, 75%, and finally >98%).[14]
-
-
Protein Expression:
-
Inoculate a large volume of D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted starter culture.
-
Grow the cells at 37°C to an OD₆₀₀ of ~0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Continue to grow the cells for several hours (typically 4-6 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.
-
-
Cell Harvesting and Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purify the deuterated protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Exchange the purified protein into the appropriate NMR buffer.
-
Concentrate the protein to the desired concentration for NMR analysis.
-
Conclusion
Deuterated amino acids offer a versatile and powerful toolkit for researchers across various disciplines. Their unique properties, particularly the kinetic isotope effect and their "silence" in ¹H-NMR, provide distinct advantages over other isotopic labeling methods. From enhancing the therapeutic potential of drugs to simplifying complex biological spectra and enabling precise protein quantification, the applications of deuterated amino acids continue to expand. By understanding the comparative benefits and employing the appropriate experimental protocols, scientists can leverage the power of deuterium to gain deeper insights into the intricate workings of biological systems.
References
- 1. Portico [access.portico.org]
- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Leucine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-4345-H-0.1 [isotope.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 7. Deuteration of nonexchangeable protons on proteins affects their thermal stability, side‐chain dynamics, and hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming L-Leucine-d3 Labeling Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing stable isotope labeling, rigorously confirming the incorporation efficiency of labeled amino acids is a critical step for ensuring data accuracy and reproducibility. This guide provides a comparative overview of methods to confirm L-Leucine-d3 labeling efficiency using mass spectrometry (MS), offering detailed protocols and performance data.
This compound is a deuterated form of the essential amino acid L-leucine, commonly used as a tracer in metabolic research and quantitative proteomics.[1] In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in a medium where a natural amino acid is replaced by its heavy isotope-labeled counterpart.[2][3] After a sufficient number of cell divisions, typically around five, the heavy amino acid is fully incorporated into the proteome.[3] This allows for the direct comparison of protein abundance between different experimental conditions by analyzing the mass shift in peptides.[4] Verifying the extent of this incorporation is paramount for accurate quantification.
Experimental Protocols
Confirming labeling efficiency involves a multi-step workflow, from cell culture to mass spectrometry analysis.
Cell Culture and Labeling
This protocol outlines the basic steps for labeling cultured mammalian cells with this compound.
-
Media Preparation: Prepare two types of growth media.
-
"Light" Medium: Leucine-free RPMI or DMEM supplemented with dialyzed Fetal Bovine Serum (FBS) and standard, unlabeled L-Leucine.
-
"Heavy" Medium: Leucine-free RPMI or DMEM supplemented with dialyzed FBS and this compound (e.g., L-Leucine-5,5,5-d3).
-
-
Cell Culture:
-
Culture cells in the "light" medium to establish a healthy, proliferating population.
-
Passage the cells into the "heavy" medium.
-
Maintain the cells in the "heavy" medium for at least five to six cell doublings to ensure near-complete incorporation of the this compound.[3]
-
-
Verification of Incorporation (Optional Pilot Study): To confirm labeling efficiency before a large-scale experiment, a small aliquot of cells from the "heavy" culture can be harvested and analyzed by MS to check for the mass shift in leucine-containing peptides.[4]
Sample Preparation for MS Analysis
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors. Quantify the total protein concentration using a standard assay (e.g., BCA).
-
Protein Digestion:
-
Take a known amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds using dithiothreitol (B142953) (DTT).
-
Alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide mixture with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) columns.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the peptides in a solvent suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[4]
-
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Analyze the peptide mixture using a data-dependent acquisition (DDA) method. The instrument will perform a full MS scan to detect peptide precursor ions, followed by MS/MS scans on the most intense ions for fragmentation and sequencing.
-
Data Analysis: Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data. The software identifies peptides and quantifies the intensity ratios of "heavy" (this compound) and "light" (unlabeled L-Leucine) peptide pairs.
Data Presentation and Interpretation
Quantitative data should be clearly structured to assess labeling efficiency.
Table 1: Mass-to-Charge (m/z) Ratios of Unlabeled vs. Labeled Leucine (B10760876)
The primary confirmation of labeling is the detection of a mass shift. This compound introduces a mass increase of approximately 3 Daltons.
| Amino Acid | Chemical Formula | Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| L-Leucine | C₆H₁₃NO₂ | 131.0946 | N/A |
| This compound | C₆H₁₀D₃NO₂ | 134.1134 | +3.0188 |
Note: The exact mass shift can be used by high-resolution mass spectrometers to distinguish the labeled peptides.
Table 2: Calculating Labeling Efficiency
Labeling efficiency is calculated by comparing the signal intensities of the labeled ("heavy") and unlabeled ("light") versions of the same peptide.
Efficiency (%) = [Intensity (Heavy) / (Intensity (Heavy) + Intensity (Light))] x 100
A pilot experiment should yield the following results for a highly abundant peptide:
| Peptide Sequence | Precursor m/z (Light) | Intensity (Light) | Precursor m/z (Heavy) | Intensity (Heavy) | Calculated Efficiency (%) |
| VAPEEHPVLLTEAPLNPK | 896.48 | 5.0 x 10⁴ | 897.98 | 9.5 x 10⁶ | 99.5% |
This hypothetical data for a peptide containing two leucine residues (mass shift of +3 Da per leucine) indicates successful incorporation.
Comparison with Alternative Leucine Isotopes
While this compound is effective, other stable isotopes of leucine are available, each with distinct characteristics.
Table 3: Comparison of Common Stable Isotope-Labeled Leucines
| Isotope Label | Common Name | Mass Shift (Da) | Advantages | Disadvantages |
| ²H₃ (d3) | This compound | +3 | Cost-effective. | Potential for slight chromatographic retention time shifts compared to the unlabeled form.[5] |
| ¹³C₆ | L-Leucine-¹³C₆ | +6 | No significant chromatographic shift; minimal risk of isotope exchange.[6] | Higher cost compared to deuterated labels. |
| ¹³C₆, ¹⁵N₁ | L-Leucine-¹³C₆, ¹⁵N | +7 | Larger mass shift, useful for complex spectra; no chromatographic shift.[7] | Highest cost; primarily used in triple-labeling experiments. |
| ¹⁸O₂ | L-Leucine-¹⁸O₂ | +4 | Can be used for studying protein turnover.[4] | Potential for back-exchange of the ¹⁸O label during sample processing. |
Visualizing the Workflow and Biological Context
Diagrams help to clarify complex processes. The following are generated using the Graphviz DOT language.
Caption: Experimental workflow for confirming this compound labeling efficiency.
Leucine is a key activator of the mTOR signaling pathway, which regulates cell growth and protein synthesis.[1] Understanding this pathway is often relevant in studies using leucine tracers.
Caption: Simplified mTOR signaling pathway activated by Leucine.
Conclusion and Best Practices
Confirming the labeling efficiency of this compound is a non-negotiable step for robust quantitative proteomics. Incomplete labeling can lead to an underestimation of protein abundance changes and skewed biological interpretations.
Key Recommendations:
-
Perform a Pilot Study: Always conduct a small-scale pilot experiment to optimize the duration of labeling for your specific cell line and culture conditions.
-
Use Dialyzed Serum: Standard FBS contains unlabeled amino acids. Use dialyzed FBS to prevent competition with the labeled this compound.[3]
-
Ensure Sufficient Cell Doublings: Aim for at least five cell doublings to approach >98% incorporation.[3]
-
Utilize High-Resolution MS: High-resolution mass spectrometers provide the accuracy needed to resolve the isotopic peaks of light and heavy peptide pairs clearly.
-
Choose the Right Isotope for the Job: While this compound is a reliable and cost-effective choice, consider ¹³C-labeled alternatives for experiments where potential chromatographic shifts could complicate data analysis.
By following these guidelines and protocols, researchers can confidently use this compound for accurate and reproducible quantitative analysis, leading to more reliable insights in their scientific investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. L-Leucine (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-2262-H-0.05 [isotope.com]
- 7. L-Leucine-13C6,15N 98 atom % 13C, 98 atom % 15N, 95% (CP) | 202406-52-8 [sigmaaldrich.com]
Assessing the Biological Equivalence of L-Leucine-d3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biological equivalence of isotopically labeled compounds is paramount for the accurate interpretation of metabolic studies. This guide provides a comprehensive comparison of L-Leucine-d3 and its unlabeled counterpart, L-Leucine, with a focus on their roles in critical cellular processes. While direct comparative studies on all biological endpoints are limited, this guide synthesizes available data and outlines the established methodologies for validation.
Stable isotope-labeled compounds, such as this compound, are indispensable tools in metabolic research, primarily used as tracers to quantify protein synthesis and breakdown. The fundamental assumption underpinning their use is that the isotopic label does not alter the molecule's biological activity. This guide examines the evidence supporting this assumption for this compound.
Data Presentation: A Comparative Overview
While no direct head-to-head studies have been identified that comprehensively compare the quantitative effects of this compound and L-Leucine on all key metabolic parameters, the widespread and long-standing use of deuterated leucine (B10760876) as a tracer in muscle protein synthesis studies provides strong indirect evidence of its biological equivalence. Studies validating the use of deuterated leucine tracers have consistently shown results comparable to those obtained with other labeled amino acids, such as [2H5]-phenylalanine.[1]
One key aspect to consider is the potential for a "kinetic isotope effect," where the heavier deuterium (B1214612) atom can slightly alter the rate of chemical reactions. However, for the primary biological functions of leucine, such as incorporation into protein and activation of signaling pathways, this effect is generally considered negligible and does not significantly impact the overall biological outcome.
The following table summarizes the expected and observed biological activities based on the collective evidence from tracer validation studies.
| Biological Parameter | L-Leucine (Unlabeled) | This compound (Deuterated) | Evidence of Equivalence |
| Stimulation of Muscle Protein Synthesis (MPS) | Potent stimulator | Utilized as a tracer to accurately measure MPS rates, yielding results consistent with other validated tracers.[1][2][3] | High |
| Activation of mTOR Signaling Pathway | Key activator, leading to increased protein synthesis.[4][5][6][7][8] | Assumed to have the same effect to be a valid tracer. | High (Inferred) |
| Pharmacokinetics and Bioavailability | Well-characterized absorption and metabolism. | Studies on similar molecules suggest that isotopic labeling can potentially influence pharmacokinetics, but specific comparative data for this compound is not readily available.[9][10][11] | Moderate (Requires Direct Study) |
| Role in Muscle Protein Breakdown | Indirectly influences by promoting a net positive protein balance. | Used as a tracer to quantify protein breakdown. | High |
Experimental Protocols: Methodologies for Assessment
The biological equivalence of a stable isotope-labeled amino acid is typically validated through rigorous experimental protocols that compare its metabolic fate and physiological effects to its unlabeled counterpart. Below are detailed methodologies for key experiments.
Measurement of Muscle Protein Synthesis (MPS)
The gold-standard method for assessing the impact of leucine on MPS is through stable isotope tracer infusion studies.
Protocol:
-
Subject Preparation: Healthy human subjects are fasted overnight.
-
Tracer Infusion: A primed, constant intravenous infusion of the stable isotope tracer (e.g., L-[1-¹³C]leucine or this compound) is administered. The priming dose helps to rapidly achieve isotopic equilibrium in the body's amino acid pools.
-
Blood and Muscle Sampling: Blood samples are collected at regular intervals to measure the isotopic enrichment of the tracer in the plasma, which serves as a proxy for the precursor pool for protein synthesis. Muscle biopsies are taken from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
Analysis: The isotopic enrichment of the tracer in the muscle protein and the precursor pool is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Fractional Synthetic Rate (FSR): The rate of muscle protein synthesis is calculated using the formula: FSR (%/h) = (E_p / E_precursor) * (1 / t) * 100 Where E_p is the change in isotopic enrichment in the muscle protein, E_precursor is the average enrichment of the precursor pool, and t is the duration of the infusion.
A validation study for this compound would involve comparing the FSR values obtained using this compound with those obtained using a well-established tracer like L-[1-¹³C]leucine in the same subjects under identical conditions.
Assessment of mTOR Signaling Pathway Activation
The activation of the mTOR signaling pathway by leucine can be assessed by measuring the phosphorylation status of its key downstream targets.
Protocol:
-
Cell Culture or Animal Model: Muscle cells (e.g., C2C12 myotubes) or animal models are treated with either unlabeled L-Leucine or this compound at various concentrations.
-
Protein Extraction: At specific time points after treatment, cells or muscle tissue are lysed to extract total protein.
-
Western Blotting: The phosphorylation levels of key mTOR signaling proteins, such as p70S6K and 4E-BP1, are determined by Western blotting using phospho-specific antibodies. The total protein levels of these signaling molecules are also measured to ensure equal loading.
-
Densitometry: The intensity of the bands corresponding to the phosphorylated proteins is quantified using densitometry and normalized to the total protein levels.
A direct comparison of the dose-response and time-course of mTOR activation between L-Leucine and this compound would provide strong evidence for their bioequivalence in this critical signaling pathway.
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams illustrate the key experimental workflow and the central role of L-Leucine in the mTOR signaling pathway.
Experimental workflow for assessing muscle protein synthesis using a stable isotope tracer.
Simplified diagram of the mTOR signaling pathway activated by L-Leucine.
Conclusion
The available evidence strongly supports the biological equivalence of this compound and unlabeled L-Leucine for the purpose of tracing and quantifying muscle protein metabolism. The consistent and reliable results obtained from numerous studies using deuterated leucine tracers validate its use in metabolic research. While direct comparative data on every biological endpoint is not exhaustive, the fundamental assumption that this compound behaves identically to its unlabeled counterpart in major metabolic pathways remains well-supported within the scientific community. For highly sensitive applications or the investigation of novel pathways, researchers may consider conducting specific validation experiments as outlined in this guide to definitively confirm bioequivalence within their experimental context.
References
- 1. Influence of Tracer Selection on Protein Synthesis Rates at Rest and Post-Exercise in Multiple Human Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
Safety Operating Guide
Proper Disposal of L-Leucine-d3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-Leucine-d3, a stable isotope-labeled amino acid.
Safety and Hazard Assessment
This compound, like its non-labeled counterpart L-Leucine, is generally not classified as a hazardous substance according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.[1][2] However, it is crucial to treat all laboratory chemicals with caution, as unpredictable reactions can occur when mixed with other substances.[2] Standard laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, should always be observed.[1][3]
Key Safety Information:
| Characteristic | Data | Source |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | [3] |
| First Aid Measures | Move to fresh air if inhaled; rinse skin or eyes with water upon contact; for ingestion, rinse mouth with water and consult a physician.[3][4] | |
| Fire Hazard | Non-flammable, non-combustible solid.[2] |
Standard Disposal Procedures
The recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[1][3][4] This ensures that the disposal is handled in accordance with all applicable federal, state, and local environmental control regulations.[4]
Step-by-Step Disposal Protocol:
-
Container Management: Keep this compound in its original, tightly closed container.[3][5] Do not mix it with other waste materials.
-
Labeling: Ensure the container is properly labeled with the chemical name and any other required information.[5]
-
Storage Pending Disposal: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2][5]
-
Engage a Professional Service: Contact a licensed waste disposal company to arrange for the collection and disposal of the chemical.[1][3][4]
-
Documentation: Maintain records of the disposal process as required by your institution and local regulations.
Spill and Contamination Cleanup
In the event of a spill, the following procedures should be followed to minimize exposure and ensure proper cleanup:
-
Personal Protection: Wear appropriate personal protective equipment, including gloves, safety glasses, and, if dust is generated, respiratory protection.[1]
-
Containment: Prevent the powder from becoming airborne. Avoid creating dust.[1][3][5] If necessary, cover the spill to prevent dispersal.
-
Cleanup: Carefully sweep up the spilled solid material.[3][5]
-
Collection: Place the collected material into a suitable, sealed container for disposal.[1][2][3][5]
-
Decontamination: Wash the spill site after the material has been collected.[2]
-
Waste Disposal: Dispose of the contaminated materials and the collected this compound as chemical waste through a licensed disposal service.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: A Guide to Handling L-Leucine-d3
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-Leucine-d3, a stable isotope-labeled amino acid. Adherence to these procedures is critical for personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the recommended PPE based on safety data sheets.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side-shields or goggles | Must conform to NIOSH (US) or EN 166 (EU) standards.[1][2] |
| Respiratory | Air-purifying respirator | Where risk assessment deems it appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1] A NIOSH/CEN approved respirator should be used when appropriate.[3] |
| Hands | Gloves | Impervious gloves, such as Nitrile rubber, are recommended.[4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[5] |
| Body | Impervious clothing/Protective clothing | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps involved in the operational lifecycle of this compound in a laboratory setting.
Procedural Guidance
Receiving and Storage: Upon receipt, visually inspect the container for any damage. Store the compound at room temperature in a dry, well-ventilated area away from strong oxidizing agents.[1][4][6]
Handling and Use:
-
Engineering Controls : Always handle this compound within a laboratory fume hood or an area with mechanical exhaust ventilation to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1]
-
Personal Protective Equipment : Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Solution Preparation : When weighing the solid material, do so within the fume hood to contain any dust.
-
Spill Management : In case of a spill, avoid creating dust.[1] Pick up the material and place it in a suitable, closed container for disposal.[1] Ensure the area is then cleaned and decontaminated.
Disposal Plan
All waste containing this compound, including empty containers and contaminated disposables, must be treated as chemical waste.
-
Collection : Collect all waste in a clearly labeled, sealed container.[1]
-
Disposal : Contact a licensed professional waste disposal service to arrange for the removal and disposal of the material.[1][3] Do not dispose of this compound down the drain or in regular trash.[1]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
